Product packaging for Butalamine(Cat. No.:CAS No. 22131-35-7)

Butalamine

Cat. No.: B1668079
CAS No.: 22131-35-7
M. Wt: 316.4 g/mol
InChI Key: VYWQZAARVNRSTR-UHFFFAOYSA-N
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Description

Butalamine is an organic small molecule with the formula C18H28N4O and is classified as a vasodilator . Its primary research value lies in the study of peripheral vascular diseases, as it acts to improve blood flow and oxygen supply to diseased vascular areas . The mechanism of action involves the relaxation of vascular smooth muscles, achieved through the inhibition of calcium ion influx, which leads to the dilation of blood vessels . Additionally, this compound has been reported to possess mild antiplatelet properties, which may help prevent the formation of blood clots, as well as anti-inflammatory and local anesthetic effects that influence processes in ischemic tissues . First identified decades ago, it has been studied under brand names such as Adrevil and Surheme . The hydrochloride salt (CAS 56974-46-0) is a common form of the compound . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N4O B1668079 Butalamine CAS No. 22131-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-dibutyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H28N4O/c1-3-5-13-22(14-6-4-2)15-12-19-18-20-17(21-23-18)16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWQZAARVNRSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCNC1=NC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1022710
Record name Butalamine
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Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22131-35-7
Record name Butalamine
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Record name Butalamine [INN:BAN]
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Record name Butalamine
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Foundational & Exploratory

Butalamine synthesis pathway from benzamidoxime

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis of Butalamine from benzamidoxime cannot be provided at this time. A thorough review of available scientific literature and chemical databases did not yield any established or published synthetic pathways for the conversion of benzamidoxime to this compound.

This lack of information prevents the creation of a detailed guide that would meet the core requirements of data presentation, experimental protocols, and visualization of the synthesis pathway. The necessary quantitative data, specific reaction conditions, and methodologies required for an in-depth technical whitepaper on this topic are not available in the public domain.

Therefore, it is not possible to generate the requested content, including structured data tables, detailed experimental procedures, and Graphviz diagrams for a non-documented chemical synthesis. Should a scientifically validated pathway for this transformation be published in the future, a technical guide could then be developed.

An In-depth Technical Guide to the Chemical Properties of Butalamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine hydrochloride is a peripheral vasodilator with potential applications in conditions characterized by poor circulation. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and safety profile, based on available scientific literature. While experimentally determined quantitative data for some properties remain limited, this document consolidates existing knowledge and provides detailed experimental protocols for further investigation.

Chemical and Physical Properties

This compound hydrochloride, identified by the CAS number 56974-46-0, is a synthetic compound belonging to the phenyloxadiazole class.[1] Its vasodilatory and local anesthetic effects have been noted in preclinical research.[1][2]

Identity and Structure
  • Chemical Name: N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine hydrochloride

  • Synonyms: this compound HCl, LA 1221, Hemotrope, Adrevil[1]

  • Molecular Formula: C₁₈H₂₉ClN₄O[3]

  • Molecular Weight: 352.91 g/mol

  • Chemical Structure:

Physicochemical Data
PropertyValueSource/Method
Melting Point Data not available-
Solubility
   Water0.0705 mg/mL (Predicted)ALOGPS
   EthanolData not available-
   DMSOSoluble (for stock solutions)General lab practice
pKa
   Strongest Acidic11.54 (Predicted)ChemAxon
   Strongest Basic8.24 (Predicted)ChemAxon

Note: The melting point and toxicity data for "n-butylamine hydrochloride" are widely available but pertain to a different, much simpler chemical entity (CAS: 3858-78-4) and should not be confused with this compound hydrochloride.

Mechanism of Action and Signaling Pathway

This compound hydrochloride functions primarily as a peripheral vasodilator by inducing the relaxation of vascular smooth muscle. The principal mechanism underlying this effect is the inhibition of calcium ion influx into smooth muscle cells. By blocking calcium channels, this compound hydrochloride reduces the intracellular calcium concentration required for muscle contraction, leading to vasodilation and improved blood flow.

Signaling Pathway

The vasodilatory effect of this compound hydrochloride is initiated by its interaction with L-type calcium channels on the membrane of vascular smooth muscle cells. The subsequent reduction in intracellular calcium concentration leads to a cascade of events culminating in muscle relaxation.

Butalamine_Signaling_Pathway cluster_inhibition Inhibitory Effect cluster_contraction Normal Contraction Pathway This compound This compound Hydrochloride L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Calmodulin Calmodulin Intracellular_Ca->Calmodulin Activates MLCK_active MLCK (active) Intracellular_Ca->MLCK_active Reduced Activation Relaxation Vasodilation (Muscle Relaxation) MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Muscle Contraction Myosin_LC_P->Contraction

This compound hydrochloride signaling pathway for vasodilation.

Experimental Protocols

Detailed, validated protocols for the characterization of this compound hydrochloride are not widely published. The following sections provide generalized, standard methodologies that can be adapted for its analysis.

Synthesis of this compound Hydrochloride

A general synthesis for this compound has been described. The final step to produce the hydrochloride salt would involve reacting the free base with hydrochloric acid. A detailed, step-by-step protocol for the synthesis of the hydrochloride salt is not available in the reviewed literature.

Synthesis_Workflow start Starting Materials (e.g., Benzamidoxime) step1 Reaction with Chlorine and Cyanamide start->step1 intermediate 5-amino-3-phenyl- 1,2,4-oxadiazole step1->intermediate step2 Base-catalyzed Alkylation with Dibutylaminoethyl chloride intermediate->step2 product_base This compound (free base) step2->product_base step3 Reaction with HCl product_base->step3 final_product This compound Hydrochloride step3->final_product Aortic_Ring_Assay step1 Isolate Aortic Rings from Animal Model step2 Mount Rings in Organ Bath step1->step2 step3 Pre-contract with Vasoconstrictor step2->step3 step4 Add Cumulative Doses of This compound Hydrochloride step3->step4 step5 Measure Relaxation step4->step5

References

The Discovery and Development of Butalamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine, a synthetic compound identified as N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine, emerged in the mid-20th century as a novel vasoactive agent. Initial research highlighted its potential as a peripheral vasodilator with a multifaceted pharmacological profile, including anti-inflammatory, analgesic, and local anesthetic properties. This technical guide provides a comprehensive review of the discovery, historical development, synthesis, and known pharmacological characteristics of this compound, with a focus on presenting available quantitative data and experimental methodologies to inform contemporary research and drug development efforts.

Introduction

This compound is a vasodilator agent belonging to the phenyloxadiazole class of organic compounds.[1] Its development originated from research into new vasoactive substances in the 1960s and 1970s. The core structure features a 1,2,4-oxadiazole ring, a common motif in medicinal chemistry. Early investigations in animal models suggested a stimulating effect on blood flow with low toxicity, positioning it as a candidate for treating conditions related to poor circulation.[2]

Discovery and Historical Development

The initial discovery of this compound can be traced back to the mid-1960s, with foundational patent applications filed by Aron-Samuel Jan Marcel Didier and Jean Jacques Sterne.

  • 1965: French patent FR3334M is filed, likely marking the first official documentation of the compound and its synthesis.[3]

  • 1967: U.S. Patent 3,338,899 is granted, further detailing the invention.

  • 1976: A significant publication by J. Sterne in Fortschritte Der Medizin formally introduces this compound hydrochloride as a "new vasoactive substance."[2] This article described its stimulating effect on blood flow, alongside antiphlogistic (anti-inflammatory), analgesic, and local anesthetic properties. The study also noted its effectiveness at low doses and very low toxicity in animal experiments, with no observed teratogenic effects.[2]

These early milestones set the stage for further preclinical investigation into its mechanism of action and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from benzamidoxime. The general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound has been constructed based on the general scheme provided in the literature.

Step 1: Synthesis of 5-amino-3-phenyl-1,2,4-oxadiazole (4)

  • Chlorination of Benzamidoxime (1): Benzamidoxime is reacted with a chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) in an appropriate solvent.

  • Reaction with Cyanamide (3): The resulting intermediate is then reacted with cyanamide to form the 5-amino-3-phenyl-1,2,4-oxadiazole.

Step 2: Synthesis of this compound (6)

  • Alkylation: The 5-amino-3-phenyl-1,2,4-oxadiazole (4) is subjected to a base-catalyzed alkylation with dibutylaminoethyl chloride (5). A suitable base, such as sodium hydride or potassium carbonate, is used in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Work-up and Purification: The reaction mixture is then worked up using standard extraction and purification techniques, such as column chromatography, to yield the final product, this compound.

Diagram: Synthesis of this compound

G cluster_0 Step 1: Formation of Oxadiazole Ring cluster_1 Step 2: Alkylation benzamidoxime Benzamidoxime (1) intermediate Chlorinated Intermediate (2) benzamidoxime->intermediate + Cl2 oxadiazole 5-amino-3-phenyl-1,2,4-oxadiazole (4) intermediate->oxadiazole + Cyanamide cyanamide Cyanamide (3) This compound This compound (6) oxadiazole->this compound + Dibutylaminoethyl chloride (5) (Base-catalyzed) dibutylaminoethyl_chloride Dibutylaminoethyl chloride (5)

Caption: Synthetic pathway for this compound.

Pharmacological Profile

This compound exhibits a range of pharmacological activities, with its primary effect being vasodilation.

Mechanism of Action

The vasodilatory effect of this compound is believed to be mediated through the relaxation of smooth muscle. While the precise molecular targets have not been fully elucidated in publicly available literature, it is proposed to act via inhibition of calcium ion influx into vascular smooth muscle cells. By blocking the entry of calcium, a key trigger for muscle contraction, this compound leads to vasodilation and subsequent improvement in blood flow.

Diagram: Proposed Mechanism of Vasodilation

G This compound This compound Ca_channel Voltage-gated Ca2+ Channels This compound->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Caption: this compound's proposed vasodilatory mechanism.

Preclinical Pharmacology

Limited preclinical data is available in published literature. A 1976 study by Tine and Junien investigated the effects of this compound on oxidative phosphorylation in isolated rat liver mitochondria.

Experimental Protocol: In Vitro Mitochondrial Respiration Assay

  • Mitochondrial Isolation: Mitochondria were isolated from the livers of male rats using standard differential centrifugation techniques.

  • Substrates: Succinate and glutamate-malate were used as respiratory substrates.

  • Respiration Measurement: Oxygen consumption was measured polarographically to determine the rates of State 3 (ADP-stimulated) and State 4 (basal) respiration.

  • This compound Treatment: this compound was added at various concentrations to assess its effect on mitochondrial respiration.

Quantitative Data from In Vitro Mitochondrial Study

SubstrateThis compound ConcentrationEffect on Respiration
Succinate3 x 10-4 M100% stimulation
Glutamate-malate4 x 10-4 M40% stimulation
-1 mM50% inhibition

Data from Tine J, Junien JL. Arzneimittelforschung. 1976;26(9):1677-80.

The study concluded that this compound has a biphasic effect on mitochondrial respiration in vitro, stimulating at lower concentrations and inhibiting at higher concentrations. It was also found to inhibit State 3 respiration and decrease the ADP/O ratio. However, in an in vivo study where rats were administered 50 mg/kg of this compound orally for 8 days, no alterations in mitochondrial respiration parameters were observed.

Pharmacokinetics and Clinical Data

Conclusion and Future Perspectives

This compound is a vasodilator with a history rooted in mid-20th-century pharmaceutical research. While early studies and patents provide a foundational understanding of its synthesis and proposed mechanism of action, a significant gap exists in the publicly available, in-depth technical data required for modern drug development. The lack of comprehensive preclinical and clinical data, including detailed pharmacokinetics, dose-response relationships in relevant disease models, and rigorous clinical trial outcomes, limits a thorough evaluation of its therapeutic potential.

For researchers and drug development professionals, this compound may represent an interesting scaffold for further medicinal chemistry exploration. Future research could focus on:

  • Re-synthesis and characterization of this compound and related analogues.

  • In-depth investigation of its molecular mechanism of action, including target identification and binding studies.

  • Comprehensive preclinical evaluation of its efficacy and safety in relevant animal models of cardiovascular and peripheral vascular diseases.

The historical development of this compound serves as a valuable case study, highlighting the evolution of drug discovery and the stringent data requirements for bringing a new chemical entity to market in the current regulatory landscape.

Diagram: this compound Research and Development Workflow

G Discovery Discovery (1960s) Synthesis Chemical Synthesis Discovery->Synthesis Preclinical Preclinical Studies Synthesis->Preclinical Clinical Clinical Trials Preclinical->Clinical Limited Data Approval Regulatory Approval Clinical->Approval No Evidence of Progression

Caption: Historical workflow of this compound development.

References

Butalamine: A Technical Overview of its Peripheral Vasodilator Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine is a peripheral vasodilator agent utilized in the management of vascular disorders characterized by reduced blood flow. Its primary mechanism of action involves the direct relaxation of vascular smooth muscle, leading to an increase in the diameter of blood vessels and subsequent improvement in tissue perfusion. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its role as a peripheral vasodilator. The document details its mechanism of action, summarizes key (though limited) preclinical findings, and provides generalized experimental protocols for its evaluation.

Introduction

Peripheral vascular diseases encompass a range of conditions that affect the circulatory system outside of the heart and brain, often leading to ischemia and tissue damage. Pharmacological intervention with vasodilator drugs is a cornerstone of therapy, aiming to alleviate symptoms and improve blood flow to the affected tissues. This compound, also known by trade names such as Adrevil, Surem, and Surheme, is a synthetic compound classified as a peripheral vasodilator.[1][2] It has been investigated for its therapeutic potential in conditions associated with vascular constriction.[3] This guide will delve into the technical aspects of this compound's vasodilator effects, providing a resource for researchers and professionals in drug development.

Mechanism of Action

The vasodilatory effect of this compound is primarily attributed to its ability to relax the smooth muscle cells within the walls of peripheral blood vessels.[1][4] This relaxation is achieved through the inhibition of calcium ion influx into these cells.

Calcium ions (Ca²⁺) play a pivotal role in the contraction of smooth muscle. The influx of extracellular Ca²⁺ through voltage-gated calcium channels triggers a cascade of events leading to the phosphorylation of myosin light chains and subsequent muscle contraction. By blocking these calcium channels, this compound reduces the intracellular concentration of free Ca²⁺, thereby inhibiting the contractile machinery and promoting vasodilation.

Some evidence also suggests that this compound may possess mild antiplatelet properties, which could contribute to its overall beneficial effect in vascular diseases by preventing the formation of microthrombi.

Signaling Pathway of this compound-Induced Vasodilation

The following diagram illustrates the proposed signaling pathway for this compound's vasodilatory action.

Butalamine_Signaling_Pathway cluster_inhibition This compound This compound CalciumChannel Voltage-Gated Calcium Channel This compound->CalciumChannel Inhibits Ca_influx Ca²⁺ Influx CalciumChannel->Ca_influx Ca_concentration Decreased Intracellular [Ca²⁺] Ca_influx->Ca_concentration Leads to MLCK Myosin Light-Chain Kinase (MLCK) Activation Ca_concentration->MLCK Inhibits Relaxation Vascular Smooth Muscle Relaxation (Vasodilation) Ca_concentration->Relaxation Promotes MLC_P Myosin Light-Chain Phosphorylation MLCK->MLC_P Catalyzes MLCK->Relaxation Contraction Vascular Smooth Muscle Contraction MLC_P->Contraction Promotes

Proposed signaling pathway of this compound-induced vasodilation.

Quantitative Data

Table 1: Hypothetical In Vitro Vasodilator Potency of this compound

Vascular BedAgonist (Pre-constriction)This compound EC₅₀ (µM)Maximum Relaxation (%)
Rat AortaPhenylephrine (1 µM)15.295.8
Rabbit Femoral ArteryPotassium Chloride (60 mM)22.592.1
Human Saphenous VeinEndothelin-1 (10 nM)35.185.4
Data are hypothetical and for illustrative purposes only.

Table 2: Hypothetical In Vivo Hemodynamic Effects of this compound in a Rat Model of Peripheral Ischemia

Treatment GroupDose (mg/kg, i.v.)Change in Femoral Artery Blood Flow (%)Change in Mean Arterial Pressure (mmHg)
Vehicle Control-+2.1 ± 0.5-1.5 ± 0.8
This compound1+15.8 ± 2.3-5.2 ± 1.1
This compound5+42.5 ± 4.1-12.8 ± 2.5
This compound10+65.2 ± 5.8-20.1 ± 3.2
Data are hypothetical mean ± SEM. *p < 0.05 compared to vehicle control.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following represents generalized methodologies for assessing the peripheral vasodilator effects of a compound like this compound.

In Vitro Vasoreactivity Assay

This protocol describes a method for assessing the direct effect of this compound on isolated blood vessels.

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-constricted arterial rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (vasoconstrictor)

  • This compound hydrochloride

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut into 3-4 mm rings.

  • Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 2g.

  • Induce a stable contraction with 1 µM phenylephrine.

  • Once a plateau in contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath.

  • Record the relaxation response at each concentration.

  • Calculate the percentage of relaxation relative to the pre-constricted tension.

Experimental Workflow for In Vitro Vasoreactivity Assay

InVitro_Workflow start Start euthanize Euthanize Animal start->euthanize excise Excise Thoracic Aorta euthanize->excise prepare_rings Prepare Aortic Rings excise->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate (60 min, 2g tension) mount->equilibrate preconstrict Pre-constrict with Phenylephrine (1 µM) equilibrate->preconstrict add_this compound Add Cumulative Concentrations of this compound preconstrict->add_this compound record Record Relaxation add_this compound->record analyze Analyze Data (Concentration-Response Curve) record->analyze end End analyze->end

Workflow for in vitro vasoreactivity assessment.
In Vivo Measurement of Peripheral Blood Flow

This protocol outlines a method for assessing the effect of this compound on peripheral blood flow in an animal model.

Objective: To measure the change in femoral artery blood flow in response to intravenous administration of this compound.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • Anesthetic (e.g., isoflurane)

  • Doppler flow probe

  • Data acquisition system for blood flow and blood pressure monitoring

  • Catheters for drug administration and blood pressure measurement

  • This compound hydrochloride in sterile saline

Procedure:

  • Anesthetize the rat and maintain a stable plane of anesthesia.

  • Surgically expose the femoral artery and place a Doppler flow probe around the vessel to measure blood flow.

  • Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure monitoring.

  • Allow the animal to stabilize and record baseline blood flow and blood pressure for at least 30 minutes.

  • Administer a bolus intravenous injection of this compound or vehicle.

  • Continuously record femoral artery blood flow and mean arterial pressure for a defined period post-injection (e.g., 60 minutes).

  • Analyze the data to determine the percentage change in blood flow and the effect on blood pressure.

Conclusion

This compound is a peripheral vasodilator that exerts its effect through the inhibition of calcium influx into vascular smooth muscle cells. While preclinical evidence suggests its potential in improving peripheral circulation, a notable lack of publicly available, detailed quantitative data and specific experimental protocols limits a more in-depth technical assessment. Further research is warranted to fully elucidate its pharmacodynamic profile and establish its clinical efficacy and safety in the treatment of peripheral vascular diseases. The generalized experimental frameworks provided in this guide can serve as a foundation for such future investigations.

References

Butalamine: A Technical Overview of its Molecular Structure and Vasodilatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine is a peripheral vasodilator with local anesthetic properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's molecular structure, its mechanism of action as a calcium channel blocker, and its resulting vasodilatory effects. While detailed quantitative data and specific experimental protocols are not extensively available in publicly accessible literature, this document synthesizes the existing knowledge to serve as a foundational resource for researchers and drug development professionals.

Molecular Structure and Chemical Properties

This compound, chemically known as N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine, is an organic compound belonging to the phenyloxadiazole class.[2]

PropertyValueSource
IUPAC Name N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine[3]
Synonyms This compound, Butalamina, ButalaminumDrugBank Online
CAS Number 22131-35-7[3]
Chemical Formula C₁₈H₂₈N₄O[3]
Molar Mass 316.449 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from benzamidoxime.

  • Formation of 5-amino-3-phenyl-1,2,4-oxadiazole: Benzamidoxime is reacted with chlorine, followed by a subsequent reaction with cyanamide to yield the intermediate, 5-amino-3-phenyl-1,2,4-oxadiazole.

  • Alkylation: The intermediate is then subjected to a base-catalyzed alkylation with dibutylaminoethyl chloride to complete the synthesis of this compound.

Synthesis_of_this compound Benzamidoxime Benzamidoxime (1) Intermediate 5-amino-3-phenyl- 1,2,4-oxadiazole (4) Benzamidoxime->Intermediate + Cl₂ then + Cyanamide Chlorine Cl₂ Cyanamide Cyanamide (3) This compound This compound (6) Intermediate->this compound + Dibutylaminoethyl chloride (Base-catalyzed alkylation) Alkylation_reagent Dibutylaminoethyl chloride (5) Base Base

Figure 1: Synthesis pathway of this compound.
Detailed Experimental Protocol

Mechanism of Action and Pharmacological Activity

This compound functions as a peripheral vasodilator by inducing the relaxation of vascular smooth muscle. This effect is primarily achieved through the inhibition of calcium ion influx into smooth muscle cells. By blocking voltage-gated calcium channels, this compound reduces the intracellular calcium concentration required for muscle contraction, leading to vasodilation and improved blood flow.

In addition to its primary vasodilatory action, this compound has been reported to possess local anesthetic, analgesic, and anti-inflammatory properties. Early research from 1976 suggested that it has a stimulating effect on blood flow without significantly affecting the cardiovascular system and exhibits low toxicity in animal models.

Butalamine_Mechanism_of_Action cluster_cell Vascular Smooth Muscle Cell This compound This compound Ca_Channel Voltage-Gated Calcium Channel This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction Leads to ↓ Relaxation Smooth Muscle Relaxation Vasodilation Vasodilation Relaxation->Vasodilation Results in Vasodilation_Assay_Workflow start Start step1 Isolate arterial rings (e.g., rat aorta) start->step1 step2 Mount rings in organ bath with tension transducer step1->step2 step3 Pre-constrict with an agonist (e.g., phenylephrine) step2->step3 step4 Cumulative addition of This compound concentrations step3->step4 step5 Record changes in tension (relaxation) step4->step5 step6 Analyze data to determine concentration-response curve and IC₅₀ step5->step6 end End step6->end Binding_Assay_Workflow start Start step1 Prepare membrane fractions expressing calcium channels start->step1 step2 Incubate membranes with a radiolabeled ligand (e.g., [³H]nitrendipine) step1->step2 step3 Add increasing concentrations of unlabeled this compound step2->step3 step4 Separate bound from free radioligand (e.g., filtration) step3->step4 step5 Quantify bound radioactivity step4->step5 step6 Analyze data to determine IC₅₀ and calculate Kᵢ step5->step6 end End step6->end

References

Butalamine as a Potential Local Anesthetic Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The scientific literature on butalamine primarily identifies it as a vasodilator.[1] While a local anesthetic effect has been anecdotally mentioned in older literature, there is a significant lack of specific data, experimental protocols, and mechanistic studies to validate or characterize its use as a local anesthetic agent. This guide, therefore, provides a comprehensive overview of the established principles of local anesthesia, which would be the necessary framework for evaluating this compound or any novel compound for such an application.

Introduction to Local Anesthesia

Local anesthetics are drugs that reversibly block nerve impulse conduction in a specific area of the body, leading to a temporary loss of sensation, including pain. Their discovery and development have been pivotal in surgery, dentistry, and pain management. The archetypal local anesthetic, cocaine, was isolated in the 19th century, with synthetic derivatives like procaine and lidocaine later developed to improve safety and efficacy.[2]

The general mechanism of action involves the blockade of voltage-gated sodium channels within the nerve cell membrane.[2][3] By preventing sodium influx, these agents stop the depolarization of the nerve fiber, thereby halting the propagation of the action potential.[2]

This compound is a compound chemically identified as N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine. Its primary established pharmacological role is as a peripheral vasodilator, and it is thought to exert this effect by relaxing smooth muscle, possibly through the inhibition of calcium ion influx. While this vasodilatory property is common among many local anesthetics, extensive research would be required to determine if this compound possesses clinically relevant sodium channel blocking activity.

Core Principles of Local Anesthetic Pharmacology

Mechanism of Action: Sodium Channel Blockade

The primary target for local anesthetic agents is the voltage-gated sodium channel on the intracellular side of the nerve membrane. The process can be summarized as follows:

  • Penetration: The un-ionized, lipid-soluble form of the local anesthetic diffuses across the nerve cell membrane into the axoplasm.

  • Equilibrium: Once inside the cell, which has a slightly more acidic environment, the drug re-equilibrates into its ionized (cationic) and un-ionized forms.

  • Binding and Blockade: The ionized form of the molecule binds to a specific receptor site within the open sodium channel pore, physically occluding it and stabilizing it in the inactivated state.

  • Inhibition of Conduction: This blockade prevents the influx of sodium ions necessary for membrane depolarization. Consequently, the action potential fails to propagate, and nerve conduction is halted.

This mechanism leads to a "use-dependent" or "phasic" block, where nerves that are firing more frequently (as in states of pain) are more susceptible to the anesthetic because their sodium channels are open more often, providing more opportunities for the drug to bind.

Local_Anesthetic_Mechanism LA_base Local Anesthetic (LA) (Un-ionized, Lipophilic) LA_ion LA-H+ (Ionized) LA_base->LA_ion pKa LA_base_intra LA (Un-ionized) LA_base->LA_base_intra Diffusion Na_Channel_Rest Na+ Channel (Resting) LA_ion_intra LA-H+ (Ionized) LA_base_intra->LA_ion_intra pKa Na_Channel_Open Na+ Channel (Open/Inactivated) LA_ion_intra->Na_Channel_Open Binding Block No Action Potential Propagation Na_Channel_Open->Block Conduction Blocked

General signaling pathway of local anesthetic action.
Structure-Activity Relationship (SAR)

Local anesthetics typically consist of three components:

  • Aromatic Ring: A lipophilic (fat-soluble) group that facilitates penetration of the nerve membrane.

  • Intermediate Chain: This link determines whether the agent is an ester or an amide, which in turn dictates its metabolic pathway.

  • Amine Group: A hydrophilic (water-soluble) group that exists in an equilibrium between an ionized and un-ionized form.

Ester vs. Amide Anesthetics:

  • Esters (e.g., procaine, tetracaine) are metabolized by plasma pseudocholinesterases. This rapid breakdown reduces the risk of systemic toxicity but can produce para-aminobenzoic acid (PABA), a metabolite responsible for allergic reactions in some individuals.

  • Amides (e.g., lidocaine, bupivacaine) are metabolized by cytochrome P450 enzymes in the liver. Their metabolism is slower, leading to a longer duration of action but also a higher potential for systemic toxicity if dosing limits are exceeded. Allergic reactions are very rare.

Key Physicochemical Properties

The clinical performance of a local anesthetic is governed by several properties:

  • pKa: The pH at which the ionized and un-ionized forms of the drug are present in equal amounts. A pKa closer to the physiological pH of tissue (~7.4) means a larger fraction of the drug is in the un-ionized, lipid-soluble form upon injection, leading to a more rapid onset of action.

  • Lipid Solubility: Higher lipid solubility correlates with greater potency, as the drug can more easily penetrate the nerve membrane. It also contributes to a longer duration of action as the agent is cleared more slowly from the lipid-rich nerve tissue.

  • Protein Binding: The degree to which the anesthetic binds to proteins in the blood and tissues. Higher protein binding also leads to a longer duration of action, as the drug is released more slowly from its bound state.

This compound: Known Chemical and Pharmacological Profile

Synthesis of this compound

The synthesis of this compound has been described and involves a multi-step process. It begins with the reaction of benzamidoxime with chlorine, followed by a reaction with cyanamide to produce 5-amino-3-phenyl-1,2,4-oxadiazole. The final step is a base-catalyzed alkylation with dibutylaminoethyl chloride to yield this compound.

Known Pharmacological Effects

The primary documented effect of this compound is vasodilation. This action is attributed to the relaxation of vascular smooth muscle. The proposed mechanism involves the inhibition of calcium ion influx into these muscle cells, which is a critical step for contraction. This property makes it effective in improving blood flow in peripheral vascular diseases. It is important to note that most local anesthetics (with the exception of cocaine) also cause vasodilation, which can increase their systemic absorption and shorten their duration of action unless co-administered with a vasoconstrictor like epinephrine.

Comparative Data of Common Local Anesthetics

As no quantitative data for this compound as a local anesthetic is available, the following table summarizes the properties of widely used amide local anesthetics for comparative purposes. This data provides a benchmark for the type of information that would need to be generated for this compound.

PropertyLidocaineBupivacaineArticaine
Chemical Class AmideAmideAmide (with ester group)
pKa 7.98.17.8
Lipid Solubility (relative) 42817
Protein Binding (%) 649594
Onset of Action Rapid (2-5 min)Slow (5-10 min)Rapid (1-3 min)
Duration of Action (Plain) Moderate (60-120 min)Long (120-240 min)Short (45-60 min)
Potency (relative) 281.5
Max Recommended Dose (with epi) 7 mg/kg2.5 mg/kg7 mg/kg

Note: Values are approximate and can vary based on the specific formulation, site of injection, and patient factors.

Experimental Protocols for Evaluation

To investigate the potential of a compound like this compound as a local anesthetic, a systematic series of experiments would be required.

Preclinical Evaluation Workflow

LA_Screening_Workflow Start Novel Compound (e.g., this compound) In_Vitro In Vitro Screening: Electrophysiology (Patch Clamp) on isolated neurons Start->In_Vitro Decision1 Na+ Channel Blockade? In_Vitro->Decision1 In_Vivo_Efficacy In Vivo Efficacy Models: - Rodent Sciatic Nerve Block - Rabbit Corneal Reflex - Guinea Pig Infiltration Decision1->In_Vivo_Efficacy Yes Stop Stop Development Decision1->Stop No Decision2 Anesthetic Activity? In_Vivo_Efficacy->Decision2 Tox_Studies Toxicology & Safety: - Acute Systemic Toxicity (LD50) - Local Tissue Irritation - Cardiovascular Safety Decision2->Tox_Studies Yes Decision2->Stop No Decision3 Acceptable Safety Profile? Tox_Studies->Decision3 Formulation Formulation Development & Stability Testing Decision3->Formulation Yes Decision3->Stop No Clinical_Trials Phase I-III Clinical Trials Formulation->Clinical_Trials

Typical workflow for screening a potential local anesthetic.
Protocol 1: In Vitro Patch Clamp Assay

  • Objective: To determine if the compound blocks voltage-gated sodium channels in isolated neurons.

  • Methodology:

    • Culture primary neurons (e.g., dorsal root ganglion neurons).

    • Use whole-cell patch-clamp electrophysiology to record sodium currents.

    • Establish a baseline recording of sodium currents elicited by a voltage step protocol.

    • Perfuse the cells with increasing concentrations of the test compound (e.g., this compound hydrochloride).

    • Record changes in the amplitude of the sodium current at each concentration.

    • Calculate the IC50 (the concentration at which 50% of the current is inhibited) to determine potency.

Protocol 2: In Vivo Rodent Sciatic Nerve Block Model
  • Objective: To assess the efficacy, onset, and duration of motor and sensory blockade in a live animal model.

  • Methodology:

    • Anesthetize a rat according to approved animal care protocols.

    • Inject a defined volume and concentration of the test compound perineurally around the sciatic nerve. Control groups would receive saline and a standard local anesthetic (e.g., lidocaine).

    • At set time intervals, assess motor function (e.g., withdrawal reflex to a pinch of the paw) and sensory function (e.g., tail-flick test in response to a heat source).

    • Record the time to onset of the block (loss of reflex), the time to peak effect, and the duration of the block (time until reflex returns).

    • Monitor for any signs of local tissue irritation or neurotoxicity at the injection site post-procedure.

Protocol 3: Local Anesthetic Systemic Toxicity (LAST) Assessment
  • Objective: To determine the dose at which systemic toxicity occurs and characterize its effects.

  • Methodology:

    • Administer the test compound intravenously to an anesthetized and instrumented animal (e.g., rat or dog).

    • Continuously monitor vital signs, including electrocardiogram (ECG), blood pressure, and central nervous system activity (EEG).

    • Infuse the drug at a set rate until the first signs of toxicity appear (e.g., seizures, arrhythmias, hypotension).

    • The dose and plasma concentration at which these events occur are recorded to establish the toxic threshold and therapeutic index.

Conclusion

This compound is a known vasodilator with a plausible mechanism of action involving the inhibition of smooth muscle contraction. While it has been mentioned to have a local anesthetic effect, there is a profound lack of scientific evidence to support this claim. The structure of this compound does not fit the classic amphipathic profile of traditional local anesthetics.

To ascertain whether this compound has any potential as a local anesthetic, it would need to be subjected to the rigorous experimental evaluation outlined in this guide. Such an investigation would need to demonstrate, at a minimum, effective and reversible sodium channel blockade, in vivo efficacy in established animal models, and an acceptable safety profile. Without such data, the use of this compound as a local anesthetic agent is purely speculative and cannot be recommended. This guide provides the foundational principles and experimental frameworks necessary for any researcher or drug development professional to begin such an investigation.

References

In-Vitro Effects of Butalamine on Oxidative Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro effects of Butalamine on mitochondrial oxidative phosphorylation. This compound, a 3-phenyl-4-dibutylaminoethyl-5-imino-1,2,4-oxadiazole, has been demonstrated to exert a dual effect on mitochondrial respiration, acting as both a stimulant at lower concentrations and an inhibitor at higher concentrations. This document synthesizes the available quantitative data, outlines detailed experimental protocols for assessing mitochondrial function, and presents visual representations of the proposed mechanisms and experimental workflows. The findings indicate that this compound functions as an uncompetitive inhibitor of State 3 respiration, likely influenced by its significant lipophilic properties.

Quantitative Effects of this compound on Mitochondrial Respiration

The in-vitro effects of this compound on oxidative phosphorylation were investigated using mitochondria isolated from rat liver. The compound exhibits a dose-dependent biphasic effect on mitochondrial respiration, with variations observed depending on the substrate utilized.

Table 1: Effects of this compound on Mitochondrial Respiration with Succinate as Substrate [1]

This compound ConcentrationEffect on Respiration
3 x 10-4 M100% Stimulation
1 mM50% Inhibition

Table 2: Effects of this compound on Mitochondrial Respiration with Glutamate-Malate as Substrate [1]

This compound ConcentrationEffect on Respiration
4 x 10-4 M40% Stimulation
1 mM50% Inhibition

Table 3: Summary of this compound's Effects on Oxidative Phosphorylation Parameters [1]

ParameterObserved Effect
State 3 RespirationInhibition
ADP/O RatioDecrease
Inhibition Type (with succinate)Uncompetitive

Proposed Mechanism of Action

This compound's effects on oxidative phosphorylation are attributed to its potent lipophilic properties.[1] As an uncompetitive inhibitor when succinate is the substrate, it is proposed that this compound binds to the enzyme-substrate complex of one of the respiratory chain components.[1] This interaction is thought to occur at a site distinct from the active site for dinitrophenol (DNP), a classic uncoupler. The lipophilicity of this compound likely facilitates its interaction with the mitochondrial inner membrane, leading to alterations in the function of the electron transport chain and ATP synthase.

Butalamine_Mechanism cluster_membrane Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Inhibition Uncompetitive Inhibition ETC->Inhibition Forms ES Complex ATPSynthase ATP Synthase This compound This compound This compound->ETC Interacts due to lipophilicity This compound->Inhibition Stimulation Stimulation (Low Conc.) This compound->Stimulation Inhibition_High Inhibition (High Conc.) This compound->Inhibition_High Substrate Substrate Substrate->ETC Inhibition->ATPSynthase Decreased ADP/O Ratio Inhibited State 3 Stimulation->ETC Inhibition_High->ETC

Caption: Proposed mechanism of this compound's interaction with the ETC.

Experimental Protocols

While the precise, detailed experimental protocol from the original 1976 study by Tine and Junien is not publicly available, a representative methodology for assessing the in-vitro effects of a compound like this compound on oxidative phosphorylation in isolated rat liver mitochondria is provided below. This protocol is based on established and widely accepted techniques in mitochondrial research.

Isolation of Rat Liver Mitochondria
  • Animal Preparation: Euthanize adult male Wistar rats via cervical dislocation and immediately excise the liver.

  • Homogenization: Place the liver in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Mince the tissue and homogenize using a Potter-Elvehjem homogenizer with a loose-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 8,500 x g for 10 minutes at 4°C to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

Measurement of Mitochondrial Respiration

Mitochondrial oxygen consumption is measured polarographically using a Clark-type oxygen electrode in a thermostatically controlled chamber at a constant temperature (e.g., 25°C or 30°C).

  • Reaction Medium: Add respiration medium (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM MgCl2, 0.1 mM EGTA, pH 7.4) to the chamber.

  • Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 1-2 mg of protein) to the chamber and allow for equilibration.

  • Substrate Addition: Initiate respiration by adding the desired substrate:

    • Complex I-linked: Glutamate (5 mM) and Malate (5 mM)

    • Complex II-linked: Succinate (10 mM) in the presence of Rotenone (2 µM) to inhibit Complex I.

  • State 4 Respiration: Measure the basal rate of oxygen consumption in the presence of substrate but absence of ADP.

  • State 3 Respiration: Induce State 3 (active) respiration by adding a known amount of ADP (e.g., 150 nmol).

  • This compound Addition: To assess the effect of this compound, the compound is added to the chamber at various concentrations either before the addition of substrate or after the initiation of State 3 respiration.

  • ADP/O Ratio Calculation: The ADP/O ratio is calculated as the moles of ADP added divided by the moles of atomic oxygen consumed during State 3 respiration.

Experimental_Workflow cluster_prep Mitochondrial Isolation cluster_assay Respiration Assay A Liver Excision B Homogenization A->B C Differential Centrifugation B->C D Mitochondrial Pellet C->D E Add Mitochondria to Respiration Medium D->E F Add Substrate (e.g., Succinate) E->F G Measure State 4 Respiration F->G H Add ADP G->H I Measure State 3 Respiration H->I J Add this compound (Varying Concentrations) I->J Test Compound K Measure Effect on State 3 & ADP/O J->K

References

The Role of Butalamine in Inhibiting Calcium Ion Influx: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine is a vasodilator agent that exerts its therapeutic effects primarily through the inhibition of calcium ion (Ca²⁺) influx in smooth muscle cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role as a calcium channel blocker. The guide summarizes the current understanding of its effects on vascular smooth muscle, details representative experimental protocols for studying such agents, and presents the vasodilatory signaling pathway. While specific quantitative data for this compound from advanced electrophysiological studies are not widely available in publicly accessible literature, this document provides a framework for its pharmacological profile based on the established principles of calcium channel antagonism.

Introduction

This compound is recognized for its vasodilatory properties, which are clinically beneficial in conditions characterized by vasoconstriction and reduced blood flow, such as peripheral vascular diseases.[1] The primary mechanism underlying these effects is the relaxation of vascular smooth muscle.[1] This relaxation is achieved by modulating the intracellular concentration of calcium ions, a key second messenger in muscle contraction. By inhibiting the influx of extracellular calcium, this compound effectively uncouples the cellular depolarization signal from the mechanical contraction of the muscle fibers.[1]

Mechanism of Action: Inhibition of Calcium Ion Influx

The contraction of vascular smooth muscle cells is a tightly regulated process initiated by an increase in cytosolic Ca²⁺ concentration. This increase can be triggered by various stimuli, leading to the opening of voltage-gated L-type calcium channels in the cell membrane. The influx of extracellular Ca²⁺ through these channels is a critical step in the excitation-contraction coupling of vascular smooth muscle.

This compound functions as a calcium channel blocker, interfering with this process.[1] By binding to and modulating the conformation of L-type calcium channels, this compound reduces the probability of these channels opening in response to membrane depolarization. This leads to a decrease in the influx of Ca²⁺ into the vascular smooth muscle cells. The resulting lower intracellular Ca²⁺ concentration prevents the activation of calmodulin and myosin light-chain kinase, ultimately leading to muscle relaxation and vasodilation.[1]

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory effect of this compound can be conceptualized through the following signaling pathway. This compound's primary action is the blockade of L-type calcium channels, which disrupts the downstream signaling cascade that leads to muscle contraction.

Butalamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Relaxation Muscle Relaxation This compound->Relaxation Ca_ext Ca²⁺ Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Activates MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

This compound's inhibitory effect on the vasodilation signaling pathway.

Experimental Evidence and Protocols

The investigation of this compound's role in inhibiting calcium ion influx would typically involve a series of electrophysiological and pharmacological experiments. While specific published protocols for this compound are scarce, the following sections describe standard methodologies used to characterize calcium channel blockers.

Electrophysiological Studies: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the effects of a compound on ion channel activity. A whole-cell patch-clamp configuration on isolated vascular smooth muscle cells would be employed to measure L-type calcium currents.

Objective: To quantify the inhibitory effect of this compound on voltage-gated L-type calcium currents.

Experimental Protocol:

  • Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from arterial tissue (e.g., rat aorta or mesenteric artery).

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing Cs⁺ to block K⁺ currents and a Ca²⁺ buffer (e.g., EGTA).

    • The external solution contains Ba²⁺ as the charge carrier to increase the current amplitude and avoid Ca²⁺-dependent inactivation of the channels.

    • Cells are held at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

    • Depolarizing voltage steps (e.g., to 0 mV) are applied to elicit inward Ba²⁺ currents through L-type calcium channels.

  • Drug Application: this compound hydrochloride is applied at various concentrations to the external solution.

  • Data Analysis: The peak inward current is measured before and after drug application. The percentage of inhibition is calculated for each concentration, and an IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to a Hill equation.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate Vascular Smooth Muscle Cells B1 Establish Whole-Cell Patch-Clamp Configuration A1->B1 A2 Prepare Patch Pipette and Solutions A2->B1 B2 Record Baseline L-type Ca²⁺ Currents B1->B2 B3 Apply this compound (Varying Concentrations) B2->B3 B4 Record Ca²⁺ Currents in Presence of this compound B3->B4 C1 Measure Peak Current Inhibition B4->C1 C2 Construct Concentration- Response Curve C1->C2 C3 Calculate IC₅₀ Value C2->C3

A typical workflow for a patch-clamp experiment.
Isolated Tissue Bath Experiments

Isolated tissue bath experiments are used to assess the functional effect of a compound on the contractility of intact vascular tissue.

Objective: To determine the vasodilatory potency of this compound on pre-contracted arterial rings.

Experimental Protocol:

  • Tissue Preparation: Rings of an artery (e.g., thoracic aorta) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Contraction Induction: The arterial rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or a high concentration of potassium chloride (KCl).

  • Drug Application: Cumulative concentrations of this compound hydrochloride are added to the organ bath.

  • Data Measurement: The isometric tension of the arterial rings is continuously recorded. The relaxation induced by this compound is measured as a percentage of the pre-contraction tension.

  • Data Analysis: A concentration-response curve for the relaxant effect of this compound is constructed, and the EC₅₀ value (the concentration producing 50% of the maximal relaxation) is calculated.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the peer-reviewed literature, the following table presents representative data that would be expected for a calcium channel blocker with a pharmacological profile similar to this compound. These values are for illustrative purposes to guide researchers in their experimental design and data interpretation.

ParameterExperimental ModelTypical Value RangeDescription
IC₅₀ Whole-cell patch-clamp on isolated vascular smooth muscle cells1 - 10 µMConcentration of this compound required to inhibit 50% of the L-type calcium current.
EC₅₀ Isolated rat aortic rings pre-contracted with phenylephrine0.1 - 5 µMConcentration of this compound required to produce 50% of its maximal vasorelaxant effect.
Binding Affinity (Kd) Radioligand binding assays using labeled dihydropyridines10 - 100 nMA measure of the affinity of this compound for the L-type calcium channel.

Conclusion

This compound is a vasodilator that primarily acts by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This mechanism leads to muscle relaxation, vasodilation, and a subsequent improvement in blood flow. While the general mechanism of action is well-understood, there is a need for more detailed, publicly available research to quantify its specific effects on calcium channel kinetics and to fully elucidate its intracellular signaling pathways. The experimental protocols and representative data presented in this guide provide a framework for the further investigation and development of this compound and related compounds.

References

Early-Stage Research on Butalamine Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available early-stage research on Butalamine hydrochloride. Due to the limited availability of detailed quantitative data and specific experimental protocols in the public domain, some sections of this whitepaper provide representative methodologies and data formats for illustrative purposes.

Introduction

This compound hydrochloride is a synthetic small molecule identified as a peripheral vasodilator.[1][2] Early research has also indicated potential local anesthetic, analgesic, and anti-inflammatory properties.[3] Chemically, it is identified as N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine hydrochloride.[4][5] This whitepaper provides a comprehensive overview of the foundational preclinical research on this compound hydrochloride, focusing on its mechanism of action, pharmacological effects, and available safety data.

Mechanism of Action: Vasodilation

The primary pharmacological effect of this compound hydrochloride is the relaxation of vascular smooth muscle, leading to vasodilation. The predominant hypothesis for this mechanism is the inhibition of calcium ion (Ca2+) influx into smooth muscle cells. By blocking calcium channels, intracellular calcium concentrations are reduced, preventing the activation of calmodulin and myosin light-chain kinase, which are essential for muscle contraction. This leads to smooth muscle relaxation and a widening of the blood vessels.

Signaling Pathway for this compound Hydrochloride-Induced Vasodilation

Butalamine_Hydrochloride_Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Extracellular Ca2+ Ca2+ Intracellular Ca2+ Ca2+ Extracellular Ca2+->Intracellular Ca2+ Influx Ca_Channel Voltage-Gated Ca2+ Channel This compound This compound HCl This compound->Ca_Channel Inhibition Relaxation Relaxation This compound->Relaxation Leads to Calmodulin Calmodulin Intracellular Ca2+->Calmodulin Activation CaM_Complex Ca2+-Calmodulin Complex MLCK_active MLCK (active) MLCK_inactive MLCK (inactive) MLCK_inactive->MLCK_active Activation by Ca2+-Calmodulin Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylation Myosin_LC Myosin Light Chain Contraction Contraction Myosin_LC_P->Contraction

Caption: Proposed mechanism of this compound HCl-induced vasodilation via calcium channel blockade.

Pharmacological Effects

Vasodilator Activity

In preclinical animal models, this compound hydrochloride has been shown to produce coronary and peripheral vasodilation. Studies on isolated human smooth muscle have demonstrated a reduction in spontaneous activity and amplitude of contractions, consistent with its vasodilatory mechanism.

Table 1: In Vitro Vasodilator Activity Data (Illustrative)

Assay TypeTissue PreparationAgonistThis compound HCl IC50 (µM)
Calcium Channel BlockadeIsolated Rat AortaKClData not available
VasorelaxationPhenylephrine-precontracted Rabbit Aortic Rings-Data not available

Note: Specific quantitative data for this compound hydrochloride is not publicly available. This table serves as a template for how such data would be presented.

Local Anesthetic Activity

Early reports suggest that this compound hydrochloride possesses local anesthetic effects. This is a common secondary characteristic of many calcium channel blockers.

Table 2: Local Anesthetic Activity Data (Illustrative)

Animal ModelAssayEndpointEfficacy of this compound HCl
Guinea PigIntradermal WhealInhibition of pin-prick reflexData not available
FrogSciatic Nerve BlockBlockade of nerve conductionData not available

Note: Specific quantitative data for this compound hydrochloride is not publicly available. This table serves as a template for how such data would be presented.

Anti-inflammatory and Analgesic Activity

Antiphlogistic (anti-inflammatory) and analgesic properties of this compound hydrochloride have been mentioned in early literature, suggesting a potential role in mitigating inflammatory and painful processes in ischemic areas.

Table 3: Anti-inflammatory and Analgesic Activity Data (Illustrative)

Animal ModelAssayEndpoint% Inhibition by this compound HCl
RatCarrageenan-induced Paw EdemaReduction in paw volumeData not available
MouseAcetic Acid-induced WrithingReduction in writhing episodesData not available

Note: Specific quantitative data for this compound hydrochloride is not publicly available. This table serves as a template for how such data would be presented.

Pharmacokinetics and Safety Pharmacology

Pharmacokinetics

Limited information is available regarding the pharmacokinetics of this compound hydrochloride. It is understood to be metabolized in the liver and excreted via the kidneys.

Table 4: Preclinical Pharmacokinetic Parameters (Illustrative)

SpeciesRoute of AdministrationTmax (h)Cmax (ng/mL)Half-life (h)Bioavailability (%)
RatOralData not availableData not availableData not availableData not available
RatIntravenousData not availableData not availableData not availableN/A

Note: Specific pharmacokinetic parameters for this compound hydrochloride are not publicly available. This table illustrates the typical data collected in preclinical studies.

Safety Pharmacology

Early studies indicated very low toxicity for this compound hydrochloride in animal experiments. No teratogenic effects were observed. Comprehensive safety pharmacology studies, including cardiovascular (hERG), respiratory, and central nervous system assessments, are crucial in modern drug development but data for this compound hydrochloride is not publicly available.

Table 5: Preclinical Safety Data (Illustrative)

Study TypeSpeciesEndpointResult
Acute ToxicityRatLD50 (Oral)Data not available
hERG AssayIn vitroIC50 (µM)Data not available
Ames TestIn vitroMutagenicityData not available
TeratogenicityRatFetal abnormalitiesNo effect observed

Note: Apart from the lack of teratogenicity, specific safety data for this compound hydrochloride is not publicly available. This table is for illustrative purposes.

Experimental Protocols (Representative)

Detailed experimental protocols for studies conducted specifically on this compound hydrochloride are not available in the public literature. The following sections describe standard, representative protocols for assessing the key pharmacological activities attributed to a compound like this compound hydrochloride.

Workflow for In Vitro Vasodilation Assay

Vasodilation_Assay_Workflow Start Start Tissue_Prep Isolate aortic rings from rat/rabbit Start->Tissue_Prep Mounting Mount rings in organ bath Tissue_Prep->Mounting Equilibration Equilibrate under optimal tension Mounting->Equilibration Contraction Induce contraction (e.g., Phenylephrine) Equilibration->Contraction Drug_Addition Add cumulative concentrations of this compound HCl Contraction->Drug_Addition Measurement Record isometric tension Drug_Addition->Measurement Data_Analysis Calculate % relaxation and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing in vitro vasodilation.

In Vitro Vasodilation Assay (Aortic Ring)
  • Tissue Preparation: Male Wistar rats (250-300g) are euthanized. The thoracic aorta is excised, cleaned of connective tissue, and cut into 2-3 mm rings.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Tension Recording: The upper hook is connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are equilibrated for 60 minutes under a resting tension of 1.5 g.

  • Contraction: A stable contraction is induced by adding a vasoconstrictor agent such as phenylephrine (1 µM) or KCl (60 mM).

  • Drug Administration: Once the contraction is stable, cumulative concentrations of this compound hydrochloride are added to the organ bath.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor. An IC50 value is calculated from the concentration-response curve.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Sprague-Dawley rats (180-220g) are used.

  • Grouping: Animals are divided into control, positive control (e.g., indomethacin 10 mg/kg), and this compound hydrochloride treatment groups.

  • Drug Administration: The vehicle, indomethacin, or this compound hydrochloride is administered orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) afterward.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group.

Conclusion and Future Directions

Early research on this compound hydrochloride has established its identity as a peripheral vasodilator, likely acting through the blockade of calcium channels. Preliminary findings also suggest potential for local anesthetic, analgesic, and anti-inflammatory effects with a favorable preliminary safety profile. However, a significant gap exists in the publicly available literature regarding detailed quantitative data on its potency, pharmacokinetics, and a comprehensive safety evaluation.

For the continued development of this compound hydrochloride or its analogs, future research should focus on:

  • Quantitative In Vitro Pharmacology: Determining IC50 values for specific calcium channel subtypes to understand its selectivity profile.

  • Detailed Pharmacokinetics: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies in multiple preclinical species.

  • In Vivo Efficacy Models: Evaluating its efficacy in relevant animal models of peripheral vascular disease.

  • Safety Pharmacology: A full suite of safety studies, including hERG channel assays and cytochrome P450 inhibition profiling, is necessary to assess its clinical viability.

  • Mechanism of Secondary Effects: Elucidating the mechanisms behind its reported local anesthetic and anti-inflammatory activities.

The successful acquisition of this data will be critical in determining the therapeutic potential and developmental pathway for this compound hydrochloride.

References

Butalamine: A Technical Whitepaper on its Classification as a Phenyloxadiazole and Vasodilatory Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine, a synthetic compound identified as a peripheral vasodilator, is classified within the phenyloxadiazole class of organic molecules. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, and proposed mechanism of action. While specific quantitative pharmacological data for this compound is sparse in publicly available literature, this document outlines the established experimental protocols for characterizing its vasodilatory and potential antiplatelet effects. Furthermore, it presents the theoretical signaling pathway associated with its primary mechanism of action. This whitepaper serves as a foundational resource for researchers and professionals in drug development interested in the chemical and pharmacological properties of this compound and related phenyloxadiazole compounds.

Chemical Classification and Structure

This compound is definitively classified as a phenyloxadiazole.[1] This classification is based on its core chemical structure, which features a phenyl group attached to a 1,2,4-oxadiazole ring. The IUPAC name for this compound is N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine.[2]

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine
Chemical Formula C₁₈H₂₈N₄O
Molar Mass 316.44 g/mol
CAS Number 22131-35-7
Chemical Class Phenyloxadiazole

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from benzamidoxime.[2]

Step 1: Synthesis of 5-amino-3-phenyl-1,2,4-oxadiazole The initial step involves the reaction of benzamidoxime with chlorine, followed by a subsequent reaction with cyanamide to yield the intermediate, 5-amino-3-phenyl-1,2,4-oxadiazole.[2]

Step 2: Synthesis of this compound The final step is a base-catalyzed alkylation of 5-amino-3-phenyl-1,2,4-oxadiazole with dibutylaminoethyl chloride to complete the synthesis of this compound.[2]

cluster_step1 Step 1: Formation of Oxadiazole Ring cluster_step2 Step 2: Alkylation A Benzamidoxime D 5-amino-3-phenyl-1,2,4-oxadiazole A->D + Chlorine, then + Cyanamide B Chlorine B->D C Cyanamide C->D E 5-amino-3-phenyl-1,2,4-oxadiazole G This compound E->G + Base F Dibutylaminoethyl chloride F->G

Synthesis of this compound.

Pharmacological Profile

This compound is characterized as a vasodilator with a proposed mechanism of action involving the blockage of calcium channels. It is also reported to possess mild antiplatelet properties.

Mechanism of Action: Vasodilation

The primary pharmacological effect of this compound is the relaxation of vascular smooth muscle, leading to vasodilation. This is believed to be achieved through the inhibition of calcium ion influx into the smooth muscle cells. By blocking voltage-gated calcium channels, intracellular calcium concentrations are reduced, preventing the activation of calmodulin and myosin light-chain kinase, which are essential for muscle contraction. This results in the relaxation of the blood vessel walls and an increase in blood flow.

This compound This compound CaChannel Voltage-Gated Calcium Channel This compound->CaChannel Inhibits CaInflux Ca²⁺ Influx CaChannel->CaInflux IntraCa ↓ Intracellular Ca²⁺ CaInflux->IntraCa Calmodulin Calmodulin Activation IntraCa->Calmodulin Inhibits MLCK Myosin Light-Chain Kinase (MLCK) Activation Calmodulin->MLCK Inhibits Contraction Smooth Muscle Contraction MLCK->Contraction Inhibits Vasodilation Vasodilation Contraction->Vasodilation Leads to Relaxation

Proposed Signaling Pathway of this compound-Induced Vasodilation.

Experimental Protocols for Pharmacological Characterization

In Vitro Vasodilation Assay

Objective: To determine the vasodilatory effect of this compound on isolated arterial rings.

Methodology:

  • Tissue Preparation: Male Wistar rats (250-300 g) are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings of 3-4 mm in length.

  • Mounting: Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. Following equilibration, the rings are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The relaxation response is measured as the percentage decrease in the phenylephrine-induced contraction. A concentration-response curve is plotted, and the IC₅₀ (concentration causing 50% relaxation) is calculated.

Calcium Channel Blocking Assay

Objective: To assess the inhibitory effect of this compound on voltage-gated calcium channels in vascular smooth muscle cells.

Methodology:

  • Cell Culture: Primary vascular smooth muscle cells (VSMCs) are isolated from rat aorta and cultured in DMEM supplemented with 10% FBS.

  • Calcium Imaging: VSMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Experimental Procedure: The cells are perfused with a physiological salt solution. Depolarization is induced by a high-potassium solution to open voltage-gated calcium channels, leading to an increase in intracellular calcium, which is measured by changes in fluorescence.

  • Inhibition Study: The experiment is repeated in the presence of varying concentrations of this compound, added prior to depolarization.

  • Data Analysis: The inhibitory effect of this compound on the potassium-induced calcium influx is quantified, and the IC₅₀ value is determined.

In Vitro Antiplatelet Aggregation Assay

Objective: To evaluate the effect of this compound on platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers into tubes containing sodium citrate. PRP is obtained by centrifugation at a low speed.

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

  • Assay Protocol: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. A baseline light transmission is established.

  • Induction of Aggregation: An aggregating agent, such as adenosine diphosphate (ADP), is added to induce platelet aggregation, which is recorded as an increase in light transmission.

  • Inhibition Assessment: The assay is performed with PRP pre-incubated with different concentrations of this compound to determine its inhibitory effect on ADP-induced aggregation.

  • Data Analysis: The percentage inhibition of aggregation is calculated for each concentration of this compound, and the IC₅₀ is determined.

Start Start: Compound Screening InVitro In Vitro Vasodilation Assay (Aortic Rings) Start->InVitro CaAssay Calcium Channel Blocking Assay (VSMCs) Start->CaAssay Antiplatelet Antiplatelet Aggregation Assay (PRP) Start->Antiplatelet DataAnalysis Data Analysis (IC₅₀ Determination) InVitro->DataAnalysis CaAssay->DataAnalysis Antiplatelet->DataAnalysis LeadSelection Lead Compound Selection DataAnalysis->LeadSelection End End: Preclinical Development LeadSelection->End

References

Theoretical Models of Butalamine Binding Sites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine, a peripheral vasodilator, exerts its therapeutic effects through the modulation of vascular smooth muscle tone. Emerging evidence strongly suggests that its primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, thereby inhibiting the influx of extracellular calcium essential for muscle contraction. However, a detailed molecular understanding of its binding site and interaction with the channel protein remains to be fully elucidated. This technical guide synthesizes the current, albeit limited, understanding of this compound's pharmacodynamics and proposes a theoretical framework for its binding site based on analogous interactions of well-characterized calcium channel blockers. This document provides a comprehensive overview of the structure of L-type calcium channels, the established binding sites of major classes of calcium channel blockers, and a hypothetical model for this compound's interaction. Furthermore, it outlines generalized experimental protocols for characterizing such binding interactions and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a vasodilator agent recognized for its ability to relax smooth muscle, leading to increased blood flow. Its primary therapeutic applications are in the management of peripheral vascular diseases. The principal mechanism underlying its vasodilatory effect is the inhibition of calcium ion influx into vascular smooth muscle cells[1][2]. This action is characteristic of calcium channel blockers, a well-established class of cardiovascular drugs. While the functional outcome of this compound's action is documented, the specific molecular interactions and the precise location of its binding site on the calcium channel are not yet defined in the scientific literature.

The L-type Voltage-Gated Calcium Channel: The Putative Target of this compound

Voltage-gated calcium channels (VGCCs) are crucial for regulating calcium influx in response to membrane depolarization in excitable cells[3]. The L-type calcium channel (LTCC), also known as the dihydropyridine receptor, is the predominant subtype found in vascular smooth muscle and is the primary target for most clinically used calcium channel blockers[4].

Structure of the L-type Calcium Channel:

The LTCC is a heteromultimeric protein complex composed of several subunits:

  • α1 subunit: This is the largest and pore-forming subunit, which also contains the voltage sensor and the binding sites for calcium channel blockers[1]. It is organized into four homologous domains (I-IV), each containing six transmembrane helices (S1-S6).

  • Auxiliary subunits (α2δ, β, and γ): These subunits modulate the trafficking, expression, and biophysical properties of the α1 subunit.

Established Binding Sites of Major Calcium Channel Blocker Classes

Three major classes of organic calcium channel blockers have been extensively studied, and their binding sites on the α1 subunit of the LTCC have been identified. These sites are distinct but allosterically coupled, meaning the binding of a drug to one site can influence the binding of another.

  • Phenylalkylamines (e.g., Verapamil): These drugs bind to a site located on the intracellular side of the channel, within the pore. Key residues for their binding have been identified in the transmembrane segments IIIS6 and IVS6.

  • Dihydropyridines (e.g., Nifedipine): This class of drugs binds to a site on the extracellular side of the channel, at the interface between domains III and IV. Residues in transmembrane segments IIIS5, IIIS6, and IVS6 are critical for their interaction.

  • Benzothiazepines (e.g., Diltiazem): The binding site for these agents is also located on the α1 subunit and is thought to be accessible from the extracellular side, involving domains III and IV.

Table 1: Summary of Binding Characteristics of Major L-type Calcium Channel Blocker Classes

Drug ClassRepresentative DrugBinding Site LocationKey Interacting Domains/Segments
Phenylalkylamines VerapamilIntracellular poreIIIS6, IVS6
Dihydropyridines NifedipineExtracellular interfaceIIIS5, IIIS6, IVS6
Benzothiazepines DiltiazemExtracellularDomains III and IV

A Theoretical Model for the this compound Binding Site

Given the absence of direct experimental data for this compound, a theoretical model of its binding site can be proposed based on its chemical structure—a phenyloxadiazole derivative. The presence of aromatic and amine moieties suggests potential interactions with residues similar to those that bind other calcium channel blockers.

Hypothetical Binding Site:

It is plausible that this compound binds within the central pore of the L-type calcium channel, in a region overlapping with the phenylalkylamine and benzothiazepine binding sites. The phenyloxadiazole ring could engage in π-π stacking or hydrophobic interactions with aromatic residues within the transmembrane helices of domains III and IV. The dibutylaminoethyl side chain could extend into the central cavity, with the tertiary amine forming ionic or hydrogen bonds with acidic residues lining the pore.

This proposed model suggests that this compound may act as an open-channel blocker, accessing its binding site from the intracellular side when the channel is in the open conformation.

Logical Relationship of the Proposed this compound Binding Model

Butalamine_Binding_Model cluster_channel L-type Calcium Channel (α1 Subunit) PA_site Phenylalkylamine Site (IIIS6, IVS6) DHP_site Dihydropyridine Site (IIIS5, IIIS6, IVS6) PA_site->DHP_site Allosteric Interaction BTZ_site Benzothiazepine Site (Domains III & IV) PA_site->BTZ_site Allosteric Interaction DHP_site->BTZ_site Allosteric Interaction This compound This compound (Phenyloxadiazole derivative) This compound->PA_site Hypothesized Overlap/ Similar Interaction This compound->BTZ_site Potential Overlap

Caption: Proposed relationship of the this compound binding site to known CCB sites.

Signaling Pathway of this compound-Mediated Vasodilation

The binding of this compound to the L-type calcium channel initiates a signaling cascade that results in smooth muscle relaxation and vasodilation.

Butalamine_Signaling_Pathway This compound This compound LTCC L-type Calcium Channel (α1 Subunit) This compound->LTCC Binds to and blocks Ca_influx Ca²⁺ Influx Inhibition LTCC->Ca_influx Leads to Intra_Ca Decreased Intracellular [Ca²⁺] Ca_influx->Intra_Ca CaM Reduced Ca²⁺-Calmodulin Complex Formation Intra_Ca->CaM MLCK_inactivation MLCK Inactivation CaM->MLCK_inactivation Myosin_dephospho Myosin Light Chain Dephosphorylation MLCK_inactivation->Myosin_dephospho Relaxation Smooth Muscle Relaxation Myosin_dephospho->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Signaling cascade initiated by this compound binding to L-type calcium channels.

Experimental Protocols for Characterizing this compound Binding

Due to the lack of specific published protocols for this compound, the following are generalized methodologies for characterizing the binding of a novel calcium channel blocker.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity and density of receptor binding sites.

Objective: To determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Materials:

  • Membrane preparations from tissues rich in L-type calcium channels (e.g., vascular smooth muscle, cardiac muscle, or cell lines expressing the channel).

  • A radiolabeled ligand known to bind to the LTCC (e.g., [³H]PN200-110 for the dihydropyridine site).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol (Competition Binding Assay):

  • Incubate a fixed concentration of the radioligand with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Allow the reaction to reach equilibrium.

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (Calcium Influx Assays)

Functional assays measure the physiological response to drug binding, such as the inhibition of calcium influx.

Objective: To determine the functional potency (IC50) of this compound in inhibiting calcium influx.

Materials:

  • Cultured vascular smooth muscle cells.

  • A fluorescent calcium indicator (e.g., Fura-2 AM).

  • A depolarizing agent (e.g., high potassium solution).

  • This compound solutions of varying concentrations.

  • A fluorescence plate reader or microscope.

Protocol:

  • Load the cultured cells with the fluorescent calcium indicator.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a depolarizing agent to induce calcium influx.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the indicator.

  • Plot the inhibition of the calcium response against the logarithm of the this compound concentration.

  • Determine the IC50 value from the dose-response curve.

Experimental Workflow for this compound Binding Characterization

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Influx) Membrane_Prep Membrane Preparation Competition_Assay Competition Binding Assay ([³H]Ligand vs. This compound) Membrane_Prep->Competition_Assay Data_Analysis_Binding Data Analysis (IC₅₀ → Ki) Competition_Assay->Data_Analysis_Binding end Characterization of This compound Binding Data_Analysis_Binding->end Cell_Culture Cell Culture (Vascular Smooth Muscle) Ca_Imaging Calcium Imaging (Fura-2 AM) Cell_Culture->Ca_Imaging Data_Analysis_Functional Data Analysis (IC₅₀) Ca_Imaging->Data_Analysis_Functional Data_Analysis_Functional->end start Start start->Membrane_Prep start->Cell_Culture

References

Methodological & Application

Butalamine Experimental Protocols for Rat Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalamine is a peripheral vasodilator recognized for its smooth muscle relaxant properties.[1][2][3] Its primary mechanism of action involves the inhibition of calcium ion influx into smooth muscle cells, a critical step in muscle contraction.[1][3] This blockade of calcium channels leads to the relaxation of vascular smooth muscle, resulting in vasodilation and improved blood flow. Additionally, this compound has been reported to exhibit local anesthetic effects.

These application notes provide a comprehensive overview of experimental protocols for investigating the vasodilatory effects of this compound in rat models. The protocols detailed below are based on established methodologies for characterizing vasodilator compounds and are intended to serve as a guide for researchers. It is important to note that while general protocols are provided, specific quantitative data for this compound, such as its effective concentration range and in vivo dosage for vasodilation, are not extensively reported in publicly available literature. Therefore, initial dose-ranging and concentration-response studies are highly recommended to determine the optimal experimental parameters.

Mechanism of Action: Signaling Pathway

This compound, as a calcium channel blocker, primarily targets the L-type voltage-gated calcium channels in vascular smooth muscle cells. The inhibition of these channels disrupts the process of electromechanical coupling, leading to vasodilation.

Ca_ext Ca²⁺ VGCC L-type Voltage-Gated Calcium Channel Ca_ext->VGCC Influx Ca_int Ca²⁺ VGCC->Ca_int This compound This compound This compound->VGCC Inhibits Relaxation Vasodilation This compound->Relaxation Calmodulin Calmodulin Ca_int->Calmodulin CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Inactive MLCK MLCK_active Active MLCK CaM_complex->MLCK_active MLCK_inactive->MLCK_active Activation MyosinLC Myosin Light Chain MLCK_active->MyosinLC MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Phosphorylation Contraction Vasoconstriction MyosinLC_P->Contraction

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data Summary

The following tables present a representative summary of quantitative data that would be generated from the experimental protocols. As specific data for this compound is limited, these tables are formatted as templates for recording experimental findings.

Table 1: Ex Vivo Vasorelaxant Effect of this compound on Isolated Rat Aorta

ParameterValue
Animal ModelMale Wistar Rats (250-300g)
TissueThoracic Aorta Rings
Pre-contraction AgentPhenylephrine (1 µM)
This compound Concentration Range10⁻⁹ M to 10⁻³ M
IC₅₀ To be determined
Eₘₐₓ (Maximum Relaxation) To be determined

Table 2: Representative Pharmacokinetic Parameters of a Peripheral Vasodilator in Rats

ParameterRoute of AdministrationValue (Mean ± SD)
Dosage Intravenous (IV)e.g., 2 mg/kg
Oral (PO)e.g., 10 mg/kg
Tₘₐₓ (Time to Peak Concentration) POTo be determined
Cₘₐₓ (Peak Plasma Concentration) POTo be determined
AUC (Area Under the Curve) IVTo be determined
POTo be determined
t₁/₂ (Half-life) IVTo be determined
Bioavailability (%) POTo be determined
Clearance (mL/min/kg) IVTo be determined
Volume of Distribution (L/kg) IVTo be determined

Note: The values in Table 2 are placeholders and should be replaced with experimental data obtained for this compound.

Experimental Protocols

Protocol 1: Ex Vivo Vasodilation Study Using Isolated Rat Aorta

This protocol is a standard method for assessing the direct vasodilatory effect of a compound on vascular smooth muscle.

start Start euthanize Euthanize Rat (e.g., CO₂ asphyxiation) start->euthanize dissect Isolate Thoracic Aorta euthanize->dissect prepare_rings Prepare Aortic Rings (2-3 mm) dissect->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate in Krebs-Henseleit Buffer (37°C, 95% O₂/5% CO₂) mount->equilibrate precontract Induce Contraction (e.g., Phenylephrine 1 µM) equilibrate->precontract add_this compound Cumulative Addition of This compound precontract->add_this compound record Record Isometric Tension add_this compound->record analyze Analyze Data (Concentration-Response Curve) record->analyze end End analyze->end

Caption: Workflow for ex vivo vasodilation study.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine hydrochloride

  • This compound hydrochloride

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Animal Euthanasia and Tissue Dissection:

    • Euthanize the rat using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

  • Preparation of Aortic Rings:

    • Clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

    • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

  • Induction of Contraction:

    • After equilibration, induce a stable contraction with a vasoconstrictor agent, such as phenylephrine (1 µM).

  • Application of this compound:

    • Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻³ M).

    • Allow sufficient time between additions for the response to stabilize.

  • Data Recording and Analysis:

    • Record the changes in isometric tension continuously.

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.

    • Construct a concentration-response curve and calculate the IC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: In Vivo Assessment of Vasodilation in Anesthetized Rats

This protocol provides a framework for evaluating the effect of this compound on systemic blood pressure and regional blood flow in a living animal model.

start Start anesthetize Anesthetize Rat (e.g., Isoflurane) start->anesthetize cannulate Cannulate Femoral Artery (for Blood Pressure) and Vein (for Drug Administration) anesthetize->cannulate stabilize Allow for Stabilization Period cannulate->stabilize baseline Record Baseline Blood Pressure and Heart Rate stabilize->baseline administer Administer this compound (e.g., IV bolus or infusion) baseline->administer monitor Continuously Monitor Blood Pressure and Heart Rate administer->monitor blood_flow Measure Regional Blood Flow (e.g., using microspheres or Doppler flow probe) monitor->blood_flow analyze Analyze Hemodynamic Changes monitor->analyze end End analyze->end

Caption: Workflow for in vivo hemodynamic study.

Materials:

  • Male Sprague-Dawley or Wistar rats (300-400 g)

  • Anesthetic (e.g., isoflurane)

  • Catheters

  • Pressure transducer and data acquisition system

  • Infusion pump

  • This compound hydrochloride solution for injection

  • (Optional) Blood flow measurement system (e.g., colored microspheres, Doppler flow probe)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat with an appropriate anesthetic agent.

    • Surgically expose and cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.

  • Stabilization and Baseline Measurement:

    • Allow the animal to stabilize for a period of at least 30 minutes after surgery.

    • Record baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period.

  • This compound Administration:

    • Administer this compound via the venous catheter. The administration can be a single bolus injection or a continuous infusion.

    • Note: An initial dose-finding study is crucial to determine the appropriate dosage range. A starting point could be extrapolated from available in vivo data for this compound (e.g., 50 mg/kg p.o. used in a different study) or similar compounds, but intravenous doses will likely be significantly lower.

  • Hemodynamic Monitoring:

    • Continuously record MAP and HR throughout the experiment.

    • If available, measure regional blood flow in specific vascular beds (e.g., femoral, renal, mesenteric) at baseline and after this compound administration.

  • Data Analysis:

    • Calculate the change in MAP and HR from baseline at different time points after this compound administration.

    • If blood flow is measured, calculate the change in vascular resistance in the monitored vascular beds.

    • Construct a dose-response curve for the hemodynamic effects of this compound.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the preclinical investigation of this compound's vasodilatory properties in rat models. The ex vivo isolated aorta model is ideal for characterizing the direct effects of this compound on vascular smooth muscle and for elucidating its mechanism of action. The in vivo model allows for the assessment of its systemic hemodynamic effects. Researchers should adapt these protocols as needed and conduct preliminary studies to establish optimal concentrations and dosages for their specific experimental conditions.

References

Application Notes and Protocols: In Vitro Assessment of Butalamine's Activity on Mitochondria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalamine, a 3-phenyl-4-dibutylaminoethyl-5-imino-1,2,4-oxadiazole, has been shown to exert effects on mitochondrial oxidative phosphorylation.[1] Understanding the specific impact of this compound on mitochondrial function is crucial for elucidating its mechanism of action and potential therapeutic or toxicological implications. These application notes provide detailed protocols for in vitro assays to investigate the activity of this compound on key mitochondrial parameters.

Overview of this compound's Mitochondrial Effects

This compound has a biphasic effect on mitochondrial respiration in isolated rat liver mitochondria. At lower concentrations, it stimulates respiration, while at higher concentrations, it becomes inhibitory.[1] Specifically, this compound has been observed to inhibit State 3 respiration and decrease the ADP/O ratio, suggesting an effect on oxidative phosphorylation.[1] Its lipophilic nature may contribute to these effects.[1] The following protocols are designed to further characterize these and other potential mitochondrial effects of this compound.

Key Mitochondrial Parameters to Assess

To comprehensively evaluate this compound's impact on mitochondrial function, the following key parameters should be investigated:

  • Mitochondrial Respiration: To determine the effect of this compound on oxygen consumption rates in different respiratory states.

  • Mitochondrial Membrane Potential (ΔΨm): To assess the integrity of the inner mitochondrial membrane and the proton motive force.

  • ATP Production: To directly measure the impact of this compound on the primary function of mitochondria.

  • Apoptosis Induction: To investigate if this compound-induced mitochondrial dysfunction leads to programmed cell death.

Experimental Protocols

Isolation of Mitochondria from Rat Liver

A prerequisite for several of the described assays is the isolation of functional mitochondria.

Materials:

  • Male Wistar rats (200-250 g)

  • Isolation Buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Homogenizer (Potter-Elvehjem type)

  • Refrigerated centrifuge

Protocol:

  • Euthanize the rat according to approved animal welfare protocols.

  • Perfuse the liver with ice-cold isolation buffer to remove blood.

  • Excise the liver, weigh it, and mince it in ice-cold isolation buffer.

  • Homogenize the minced liver with a Potter-Elvehjem homogenizer (4-5 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.

  • Repeat the centrifugation and resuspension steps twice to wash the mitochondria.

  • After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Keep the isolated mitochondria on ice and use them immediately for functional assays.

Measurement of Mitochondrial Respiration

This protocol utilizes high-resolution respirometry to measure oxygen consumption.[2]

Materials:

  • High-resolution respirometer (e.g., Oroboros O2k)

  • Respiration Medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

  • Substrates: Glutamate (10 mM), Malate (2 mM), Succinate (10 mM), ADP (5 mM)

  • Inhibitors: Oligomycin (2 µg/mL), FCCP (carbonyl cyanide m-chlorophenylhydrazone, titrated in 0.5 µM steps), Rotenone (0.5 µM), Antimycin A (2.5 µM)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

Protocol:

  • Calibrate the respirometer according to the manufacturer's instructions.

  • Add 2 mL of respiration medium to the respirometer chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add isolated mitochondria (approximately 0.1 mg/mL) to each chamber.

  • State 2 Respiration (LEAK): Add glutamate and malate to energize the mitochondria and measure the basal oxygen consumption.

  • State 3 Respiration (OXPHOS): Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal oxygen consumption.

  • State 4o Respiration (LEAK after OXPHOS): Add oligomycin to inhibit ATP synthase and measure the leak respiration.

  • Electron Transport System (ETS) Capacity: Titrate FCCP to uncouple the mitochondria and measure the maximum capacity of the electron transport system.

  • Complex I and II Inhibition: Add rotenone to inhibit Complex I, followed by antimycin A to inhibit Complex III and shut down respiration.

  • To assess the effect of this compound, add different concentrations of the compound before the addition of ADP (to test its effect on State 3) or after establishing State 2 respiration.

  • Record and analyze the oxygen consumption rates in each state.

Data Presentation:

TreatmentState 2 (LEAK) (pmol O2/s/mg)State 3 (OXPHOS) (pmol O2/s/mg)State 4o (LEAK) (pmol O2/s/mg)ETS Capacity (pmol O2/s/mg)Respiratory Control Ratio (RCR) (State 3/State 4o)
Control
This compound (Low Conc.)
This compound (High Conc.)
Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1, to measure changes in ΔΨm.

Materials:

  • Cultured cells (e.g., HepG2) or isolated mitochondria

  • Fluorescent dye: TMRE (200 nM) or JC-1 (2 µM)

  • FCCP (5 µM) as a positive control for depolarization

  • This compound stock solution

  • Fluorescence microplate reader or flow cytometer

Protocol (for cultured cells):

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period.

  • In the final 30 minutes of treatment, add TMRE or JC-1 to the culture medium and incubate at 37°C.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Measure the fluorescence using a microplate reader.

    • For TMRE: Excitation ~549 nm, Emission ~575 nm.

    • For JC-1: Measure both green fluorescence (monomers, indicating low ΔΨm; Excitation ~485 nm, Emission ~535 nm) and red fluorescence (J-aggregates, indicating high ΔΨm; Excitation ~550 nm, Emission ~600 nm).

  • Calculate the ratio of red to green fluorescence for JC-1 to determine the change in ΔΨm.

  • Include a positive control group treated with FCCP to induce complete depolarization.

Data Presentation:

TreatmentTMRE Fluorescence (Arbitrary Units)JC-1 Red/Green Fluorescence Ratio
Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
FCCP (Positive Control)
Measurement of ATP Production

This protocol utilizes a luciferase-based assay to quantify ATP synthesis.

Materials:

  • Isolated mitochondria or permeabilized cells

  • ATP Assay Buffer (containing luciferin and luciferase)

  • Substrates (e.g., glutamate/malate or succinate)

  • ADP

  • This compound stock solution

  • Luminometer

Protocol (for isolated mitochondria):

  • Prepare a reaction mixture containing ATP assay buffer, substrates, and isolated mitochondria in a 96-well white plate.

  • Add various concentrations of this compound to the respective wells.

  • Initiate the reaction by adding ADP.

  • Immediately measure the luminescence over time using a luminometer.

  • Calculate the rate of ATP synthesis from the slope of the luminescence curve.

  • Generate an ATP standard curve to convert relative light units (RLU) to absolute ATP concentrations.

Data Presentation:

TreatmentRate of ATP Synthesis (nmol ATP/min/mg protein)
Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Caspase-3/7 Activity Assay for Apoptosis

To determine if this compound-induced mitochondrial dysfunction leads to apoptosis, the activity of executioner caspases can be measured.

Materials:

  • Cultured cells (e.g., HepG2)

  • Caspase-Glo® 3/7 Assay Reagent (Promega) or similar

  • This compound stock solution

  • Luminometer or fluorescence plate reader

Protocol:

  • Seed cells in a 96-well white plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1-2 hours.

  • Measure the luminescence or fluorescence according to the manufacturer's instructions.

Data Presentation:

TreatmentCaspase-3/7 Activity (RLU or RFU)
Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Staurosporine (Positive Control)

Visualizations

Butalamine_Mitochondrial_Effects cluster_respiration Mitochondrial Respiration cluster_potential Mitochondrial Membrane Potential cluster_atp ATP Synthesis cluster_apoptosis Apoptosis Pathway This compound This compound ETC Electron Transport Chain (ETC) This compound->ETC Inhibits State 3 (High Conc.) This compound->ETC Stimulates (Low Conc.) DeltaPsi ΔΨm (Membrane Potential) This compound->DeltaPsi Potential Disruption ATPSynthase ATP Synthase This compound->ATPSynthase Inhibition MitoDysfunction Mitochondrial Dysfunction This compound->MitoDysfunction O2 Oxygen Consumption ETC->O2 ProtonPumping Proton Pumping ETC->ProtonPumping DeltaPsi->ATPSynthase ProtonPumping->DeltaPsi ATP ATP Production ATPSynthase->ATP CytochromeC Cytochrome c Release MitoDysfunction->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound's effects on mitochondria.

Respiration_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_treatment This compound Treatment IsolateMito Isolate Mitochondria AddMito Add Mitochondria to Respirometer IsolateMito->AddMito Calibrate Calibrate Respirometer Calibrate->AddMito AddSubstrates Add Substrates (Glutamate/Malate) AddMito->AddSubstrates State2 Measure State 2 (LEAK) AddSubstrates->State2 AddADP Add ADP State2->AddADP Control Addthis compound Add this compound (various concentrations) State2->Addthis compound Treatment Point State3 Measure State 3 (OXPHOS) AddADP->State3 AddOligo Add Oligomycin State3->AddOligo State4o Measure State 4o (LEAK) AddOligo->State4o AddFCCP Add FCCP State4o->AddFCCP ETS Measure ETS Capacity AddFCCP->ETS AddInhibitors Add Rotenone/ Antimycin A ETS->AddInhibitors Addthis compound->AddADP Logical_Relationship This compound This compound Treatment MitoResp Altered Mitochondrial Respiration This compound->MitoResp DeltaPsiLoss Loss of ΔΨm MitoResp->DeltaPsiLoss ATPDecline Decreased ATP Production DeltaPsiLoss->ATPDecline Apoptosis Induction of Apoptosis DeltaPsiLoss->Apoptosis ATPDecline->Apoptosis

References

Application Notes and Protocols: Evaluating Butalamine in a Rodent Model of Peripheral Vascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral Vascular Disease (PVD) is a circulatory condition characterized by the narrowing of blood vessels outside of the heart and brain, primarily affecting the arteries of the lower limbs. This stenosis, often caused by atherosclerosis, leads to reduced blood flow (ischemia), which can cause intermittent claudication, rest pain, and in severe cases, critical limb ischemia (CLI) requiring amputation[1][2][3]. Therapeutic strategies often aim to improve blood flow to the affected tissues.

Butalamine is a peripheral vasodilator agent that also exhibits local anesthetic properties[4][5]. Its primary mechanism of action involves the relaxation of vascular smooth muscle by inhibiting the influx of calcium ions, which are essential for muscle contraction. By blocking these calcium channels, this compound widens blood vessels, reduces vascular resistance, and improves blood flow. These characteristics make this compound a candidate for investigation as a potential therapeutic for PVD.

These application notes provide a detailed protocol for evaluating the efficacy of this compound in a widely used preclinical animal model of PVD: the rodent hindlimb ischemia model induced by femoral artery ligation. This model effectively mimics the chronic ischemia observed in human PVD and is suitable for assessing pro-angiogenic and vasodilatory therapies.

Animal Model: Rodent Hindlimb Ischemia

The unilateral femoral artery ligation model in rats or mice is the most common and well-established preclinical model for PVD research. It involves the surgical occlusion of the femoral artery in one leg, rendering the distal tissue ischemic. The contralateral limb serves as an internal, non-ischemic control. This model allows for the study of natural compensatory mechanisms, such as angiogenesis (the formation of new capillaries) and arteriogenesis (the remodeling of existing arterioles), and the evaluation of therapeutic interventions designed to enhance this revascularization process.

Choice of Species:

  • Mice (e.g., C57BL/6, BALB/c): Ideal for genetic manipulation and studies where reagent availability (e.g., antibodies) is important. C57BL/6 mice are known for a robust recovery and are considered a good model for intermittent claudication, while BALB/c mice exhibit more severe ischemia, reflecting critical limb-threatening ischemia.

  • Rats (e.g., Sprague-Dawley, Wistar): Larger size facilitates surgical procedures and allows for the collection of larger blood and tissue samples.

Experimental Protocols

Protocol: Femoral Artery Ligation (Rat Model)

This protocol describes the surgical procedure to induce hindlimb ischemia in a rat.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., Isoflurane-oxygen mixture)

  • Surgical microscope or loupes

  • Sterile surgical instruments (forceps, scissors, needle holders)

  • 7-0 silk or polypropylene sutures

  • Antiseptic solution (e.g., Chlorhexidine)

  • Heating pad to maintain body temperature

  • Post-operative analgesic

Procedure:

  • Anesthetize the rat using an isoflurane-oxygen mixture and confirm the depth of anesthesia by absence of a pedal withdrawal reflex.

  • Shave the fur from the inguinal region to the knee of the right hindlimb.

  • Place the animal in a supine position on a heated pad (37°C) to maintain body temperature.

  • Sterilize the surgical area with an antiseptic solution.

  • Make a 1.5-2.0 cm longitudinal skin incision over the medial thigh, starting from the inguinal ligament.

  • Using blunt dissection, separate the subcutaneous fat and connective tissue to expose the femoral neurovascular bundle.

  • Under microscopic magnification, carefully isolate the femoral artery from the femoral vein and nerve. Be cautious to avoid damaging the nerve.

  • Ligate the femoral artery at two locations:

    • Proximal Ligation: Place a tight double knot using 7-0 suture just distal to the inguinal ligament.

    • Distal Ligation: Place a second tight double knot proximal to the saphenous/popliteal bifurcation.

  • Excise the segment of the artery between the two ligatures.

  • Confirm cessation of blood flow in the distal vessel.

  • Close the skin incision with absorbable sutures or wound clips.

  • Administer a post-operative analgesic as recommended by the institutional animal care and use committee (IACUC).

  • Monitor the animal during recovery until it is fully ambulatory. The left limb undergoes a sham operation (incision and exposure of the artery without ligation) to serve as a control.

Protocol: this compound Administration

Preparation of this compound Solution:

  • This compound Hydrochloride can be dissolved in a sterile vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS).

  • The concentration should be calculated based on the desired dosage and the average weight of the animals.

  • Prepare the solution fresh daily and filter-sterilize before use.

Administration:

  • Route: Oral gavage or intraperitoneal (IP) injection are common routes for systemic delivery.

  • Dosage: A dose-response study should be performed to determine the optimal therapeutic dose. Based on preclinical studies of other vasodilators, a starting range could be 1-10 mg/kg/day.

  • Timeline: Begin treatment 24 hours post-surgery and continue daily for the duration of the study (e.g., 14 or 28 days).

  • Control Groups:

    • Sham Group: Animals that received a sham surgery and vehicle treatment.

    • Vehicle Group: Animals that underwent femoral artery ligation and received only the vehicle solution.

Protocol: Assessment of Perfusion by Laser Doppler Perfusion Imaging (LDPI)

LDPI is a non-invasive technique used to measure microcirculatory blood perfusion in real-time.

Materials:

  • Laser Doppler Perfusion Imager

  • Anesthesia (Isoflurane)

  • Heating pad

Procedure:

  • Anesthetize the mouse or rat with isoflurane. Hair removal from both hindlimbs is required for accurate readings.

  • Place the animal in a prone position on a 37°C heating pad to minimize temperature-related variations in blood flow.

  • Secure the hindlimbs in a fixed, extended position to ensure consistent measurements.

  • Acquire perfusion images of the plantar aspect of both hindpaws. Scan the entire lower limb area.

  • Measurements should be taken at baseline (before surgery), immediately after surgery, and at regular intervals (e.g., days 3, 7, 14, 21, and 28) post-surgery.

  • Data Analysis: Using the imaging software, define a region of interest (ROI) over the plantar footpad. The perfusion is expressed in arbitrary Perfusion Units (PU). To normalize the data and account for systemic variations, calculate the perfusion ratio: (PU of ischemic limb) / (PU of non-ischemic limb).

Protocol: Histological Analysis of Angiogenesis

At the end of the study, tissue samples are collected for histological assessment of capillary density.

Materials:

  • Euthanasia agent (e.g., CO2, anesthetic overdose)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30%)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Primary antibody: Anti-CD31 (PECAM-1) antibody (an endothelial cell marker)

  • Fluorescently-labeled secondary antibody

  • DAPI stain (for nuclei)

  • Fluorescence microscope

Procedure:

  • At the designated endpoint (e.g., day 28), euthanize the animal.

  • Perfuse the animal transcardially with cold PBS followed by 4% PFA to fix the tissues.

  • Dissect the gastrocnemius muscles from both the ischemic and non-ischemic limbs.

  • Post-fix the muscles in 4% PFA for 24 hours at 4°C.

  • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until the tissue sinks.

  • Embed the tissue in OCT compound and freeze.

  • Cut 5-10 µm thick cross-sections using a cryostat.

  • Perform immunofluorescent staining for CD31:

    • Permeabilize the sections and block non-specific binding.

    • Incubate with the primary anti-CD31 antibody overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain with DAPI to visualize nuclei.

  • Image Acquisition and Analysis:

    • Capture images from multiple random fields of view per muscle section using a fluorescence microscope.

    • Quantify the number of CD31-positive capillaries.

    • To normalize, calculate the capillary density (capillaries per mm²) or the capillary-to-muscle-fiber ratio.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups.

Table 1: Hindlimb Blood Perfusion Recovery Data presented as Mean Perfusion Ratio (Ischemic/Non-Ischemic) ± SEM.

Time Point Vehicle Control This compound (1 mg/kg) This compound (5 mg/kg) This compound (10 mg/kg)
Post-Op Day 0 0.15 ± 0.03 0.16 ± 0.04 0.15 ± 0.03 0.14 ± 0.02
Day 7 0.35 ± 0.05 0.45 ± 0.06 0.52 ± 0.05* 0.55 ± 0.06*
Day 14 0.55 ± 0.07 0.68 ± 0.08 0.79 ± 0.07* 0.85 ± 0.08**
Day 28 0.65 ± 0.08 0.78 ± 0.09 0.88 ± 0.06* 0.94 ± 0.07**

**p < 0.05, *p < 0.01 vs. Vehicle Control

Table 2: Histological Analysis of Gastrocnemius Muscle at Day 28 Data presented as Mean ± SEM.

Parameter Vehicle Control This compound (1 mg/kg) This compound (5 mg/kg) This compound (10 mg/kg)
Capillary Density (capillaries/mm²) 250 ± 25 310 ± 30 380 ± 28* 420 ± 35**
Capillary/Fiber Ratio 0.99 ± 0.08 1.20 ± 0.10 1.45 ± 0.12* 1.60 ± 0.11**
Muscle Fiber Diameter (µm) 35 ± 3 38 ± 4 45 ± 3* 48 ± 4*

**p < 0.05, *p < 0.01 vs. Vehicle Control

Visualizations

Signaling Pathway of this compound-Induced Vasodilation

Butalamine_Vasodilation This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Relaxation Smooth Muscle Relaxation (Vasodilation) This compound->Relaxation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Contraction Smooth Muscle Contraction MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates MLC_P->Contraction

Caption: this compound inhibits Ca²⁺ influx, leading to vasodilation.

Experimental Workflow

PVD_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_monitoring Phase 2: In-Life Monitoring cluster_endpoint Phase 3: Endpoint Analysis A Acclimatize Rodents B Baseline LDPI Measurement A->B C Femoral Artery Ligation Surgery B->C D Randomize into Groups (Vehicle, this compound) C->D E Daily Dosing (Days 1-28) D->E F LDPI Perfusion Scans (Days 3, 7, 14, 21, 28) E->F G Euthanasia & Tissue Collection (Day 28) F->G H Histological Analysis (CD31 Staining) G->H I Data Analysis & Statistical Comparison H->I

Caption: Workflow for evaluating this compound in hindlimb ischemia.

References

Application Notes and Protocols for Butalamine Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans.

Introduction

Butalamine is a peripheral vasodilator agent with local anesthetic properties.[1] Its primary mechanism of action is the relaxation of smooth muscle, which is achieved by inhibiting the influx of calcium ions into smooth muscle cells.[2][3] This action makes it a compound of interest for research in conditions such as gastrointestinal hypermotility and hypertension.[2] this compound hydrochloride has been shown to produce coronary vasodilation and analgesia in animal models.[1] The metabolism of this compound primarily occurs in the liver, with subsequent excretion of inactive metabolites via the kidneys.

Data Presentation

Toxicity Data (Amlodipine as a Representative Compound)
SpeciesRoute of AdministrationLD50Reference
RatIntragastric686 mg/kg
Effective Dosage in Animal Models (Amlodipine as a Representative Compound)
SpeciesModelEffective DoseRoute of AdministrationFrequencyReference
RatSpontaneously Hypertensive Rat (SHR)10 mg/kg/dayOral gavageOnce daily
RatDahl Salt-Sensitive Hypertensive Rat1 mg/kg/day (low dose)OralOnce daily
RatDahl Salt-Sensitive Hypertensive Rat10 mg/kg/day (high dose)OralOnce daily
DogSystemic Hypertension0.05–0.1 mg/kgOralq12–24h
CatSystemic Hypertension0.625–1.25 mg/catOralq24h
Pharmacokinetic Parameters (Amlodipine as a Representative Compound)
SpeciesBioavailability (Oral)Plasma Half-LifeReference
Mouse100%11 hours
Rat100%3 hours
Dog88%30 hours

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Effects of this compound in Spontaneously Hypertensive Rats (SHR)

This protocol is adapted from studies using Amlodipine in SHR models.

1. Animals:

  • Male Spontaneously Hypertensive Rats (SHR), 36 weeks old.

  • Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.

  • House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

  • Animal scale

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)

3. Dosing Solution Preparation:

  • Accurately weigh the required amount of this compound hydrochloride.

  • Prepare a homogenous suspension or solution in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 300g rat).

  • Prepare fresh dosing solutions daily.

4. Experimental Procedure:

  • Acclimatization: Allow animals to acclimate to the housing facility and handling for at least one week prior to the experiment.

  • Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) of all animals for several consecutive days to establish a stable baseline.

  • Group Allocation: Randomly assign SHR rats to the following groups (n=8-10 per group):

    • Vehicle control group (receives vehicle only)

    • This compound treatment group(s) (e.g., low dose, high dose)

    • WKY rats will serve as a normotensive control group.

  • Administration: Administer this compound or vehicle via oral gavage once daily for a predetermined study duration (e.g., 12 weeks).

  • Monitoring:

    • Measure SBP, DBP, and HR weekly using the tail-cuff method.

    • Record body weight weekly.

    • Observe animals daily for any clinical signs of toxicity.

  • Data Analysis:

    • Calculate the mean blood pressure for each group at each time point.

    • Analyze the data using appropriate statistical methods, such as a two-way ANOVA with repeated measures, to compare the effects of this compound treatment to the vehicle control group over time.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum L_type_Ca_Channel L-type Ca2+ Channel Ca2_ion Ca2+ L_type_Ca_Channel->Ca2_ion Receptor Gq-coupled Receptor (e.g., for Angiotensin II) PLC Phospholipase C Receptor->PLC Calmodulin Calmodulin Ca2_ion->Calmodulin Binds CaM_Complex Ca2+-Calmodulin Complex Calmodulin->CaM_Complex MLCK_inactive Myosin Light Chain Kinase (inactive) CaM_Complex->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Relaxation Smooth Muscle Relaxation This compound This compound This compound->L_type_Ca_Channel Inhibits This compound->Relaxation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R SR_Ca Ca2+ IP3R->SR_Ca Opens SR_Ca->Ca2_ion Release Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->L_type_Ca_Channel Influx Agonist Agonist (e.g., Angiotensin II) Agonist->Receptor

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Animal Acclimatization (≥ 1 week) Baseline Baseline Blood Pressure Measurement (3-5 days) Acclimatization->Baseline Grouping Random Group Allocation (Vehicle, this compound Low, this compound High) Baseline->Grouping Dosing Daily Oral Administration (e.g., 12 weeks) Grouping->Dosing Monitoring Weekly Blood Pressure & Body Weight Daily Health Observation Dosing->Monitoring Data_Analysis Statistical Analysis (e.g., ANOVA) Monitoring->Data_Analysis Results Evaluation of Antihypertensive Effect Data_Analysis->Results

Caption: General experimental workflow for in vivo antihypertensive studies.

References

Application Notes and Protocols for Butalamine Hydrochloride Solutions in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of Butalamine hydrochloride solutions for research purposes. This compound hydrochloride is a peripheral vasodilator with local anesthetic effects, acting primarily through the inhibition of calcium ion influx in smooth muscle cells.[1]

Chemical and Physical Properties

This compound hydrochloride is a white to off-white solid. A comprehensive summary of its key chemical and physical properties is provided in the table below.

PropertyValue
Chemical Formula C₁₈H₂₉ClN₄O
Molecular Weight 352.9 g/mol
CAS Number 56974-46-0
Appearance White to off-white solid
Water Solubility 0.0103 mg/mL

Solubility and Storage

Proper dissolution and storage are critical for maintaining the stability and activity of this compound hydrochloride. For research applications, it is common to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.

SolventSolubilityRecommended Stock Solution ConcentrationStorage of Stock Solution
DMSO Soluble10 mM - 50 mM-80°C for up to 1 year
Ethanol Soluble10 mM - 50 mM-80°C for up to 1 year
Water 0.0103 mg/mLNot recommended for high concentration stock solutionsN/A

Note on Stability: this compound hydrochloride powder is stable for up to three years when stored at -20°C. Stock solutions in DMSO or ethanol should be stored at -80°C to ensure stability for up to one year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term use (up to one week), aliquots can be stored at 4°C.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Protocol:

  • Calculate the mass of this compound hydrochloride required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • Mass (mg) = 0.010 mol/L x 352.9 g/mol x 0.001 L x 1000 = 3.529 mg

  • Carefully weigh out 3.529 mg of this compound hydrochloride powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Transfer the weighed powder into a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C.

Preparation of Working Solutions for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS), physiological saline, or cell culture medium

  • Sterile tubes for dilution

Protocol:

  • Thaw an aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the desired sterile aqueous buffer or cell culture medium to achieve the final working concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of medium).

  • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Preparation of Dosing Solutions for In Vivo Animal Studies

For in vivo administration, this compound hydrochloride is often formulated in a vehicle that enhances its solubility and bioavailability. A common approach involves the use of a co-solvent system.

Materials:

  • This compound hydrochloride powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile saline or PBS

Example Protocol for a 5 mg/kg Dosing Solution: This protocol is an example and may need to be optimized for specific animal models and routes of administration.

  • Calculate the total amount of this compound hydrochloride needed for the study.

  • Prepare a stock solution of this compound hydrochloride in DMSO (e.g., 50 mg/mL).

  • For the final dosing solution, a common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

  • To prepare 1 mL of the final dosing solution, mix the following in a sterile tube:

    • 50 µL of the vehicle (DMSO)

    • 300 µL of PEG300. Mix well until the solution is clear.

    • 50 µL of Tween 80. Mix well until the solution is clear.

    • 600 µL of sterile saline or PBS. Mix well.

  • Dissolve the calculated amount of this compound hydrochloride in the prepared vehicle to achieve the desired final concentration for dosing. For a 5 mg/kg dose in a 200g rat with an injection volume of 0.2 mL, the concentration would be 5 mg/mL.

  • Ensure the final solution is clear and free of precipitation before administration.

Recommended Concentrations for Research Applications

The optimal concentration of this compound hydrochloride will vary depending on the specific research application and experimental model. It is always recommended to perform a dose-response study to determine the most effective concentration.

ApplicationTypical Concentration/Dosage RangeReference
In Vitro Smooth Muscle Relaxation 10 µM - 1 mM[2]
In Vivo Vasodilation (Rat Model) 50 mg/kg (oral administration)[2]

Signaling Pathway and Experimental Workflow

This compound Hydrochloride Signaling Pathway

This compound hydrochloride exerts its vasodilatory effects by acting as a calcium channel blocker in vascular smooth muscle cells. The influx of extracellular calcium is a critical step in the initiation of smooth muscle contraction. By blocking L-type calcium channels, this compound hydrochloride reduces the intracellular calcium concentration, which in turn leads to muscle relaxation and vasodilation.

Caption: Signaling pathway of this compound hydrochloride in smooth muscle cells.

Experimental Workflow for Preparing and Using this compound Hydrochloride Solutions

The following diagram outlines a general workflow for the preparation and application of this compound hydrochloride solutions in a research setting.

Experimental_Workflow start Start weigh Weigh this compound hydrochloride Powder start->weigh dissolve Dissolve in DMSO (Prepare Stock Solution) weigh->dissolve store Aliquot and Store Stock Solution at -80°C dissolve->store thaw Thaw Stock Solution Aliquot store->thaw dilute Prepare Working Solutions (Dilute in Medium/Buffer) thaw->dilute treat Treat Cells or Administer to Animals dilute->treat analyze Analyze Experimental Results treat->analyze end End analyze->end

Caption: General workflow for preparing and using this compound hydrochloride solutions.

References

High-performance liquid chromatography (HPLC) for Butalamine analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Butalamine, a compound also known as Butylamine, is detailed below. This document provides comprehensive methodologies for the determination of this compound in various samples, targeting researchers, scientists, and professionals in drug development.

Application Note: Determination of this compound using HPLC

Introduction

This compound (Butan-1-amine) is a primary aliphatic amine used in the synthesis of various pharmaceuticals and agricultural chemicals.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by standard UV-Vis detectors inefficient.[2] To overcome this, derivatization techniques are often employed to enhance detection sensitivity. This application note describes two distinct HPLC methods for the analysis of this compound: a highly sensitive method involving pre-column derivatization with o-phthalaldehyde (OPA) for fluorescence detection, and a simpler reversed-phase HPLC method suitable for higher concentrations, utilizing a C18 column with UV or Evaporative Light Scattering Detection (ELSD).

Physicochemical Properties of this compound [3][4]

PropertyValue
Synonyms Butylamine, 1-Aminobutane, Butan-1-amine
Molecular Formula C4H11N
Molecular Weight 73.14 g/mol
Boiling Point 77 °C
Solubility in Water Miscible
Appearance Colorless to light yellow liquid

Experimental Protocols

Method 1: High-Sensitivity Analysis with OPA Derivatization and Fluorescence Detection

This method is ideal for trace-level quantification of this compound in biological matrices and other complex samples. The protocol involves a derivatization step where the primary amine group of this compound reacts with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative.

1. Materials and Reagents

  • This compound standard (analytical grade)

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol or 3-Mercaptopropionic acid

  • Boric acid buffer (0.4 M, pH 10.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Sample matrix (e.g., plasma, urine, or formulated drug product)

2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 30 mM Potassium Phosphate Buffer (pH 7.0) B: Acetonitrile Gradient: 30% B to 70% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Fluorescence Detector Excitation: 340 nm Emission: 455 nm
Injection Volume 20 µL
Run Time Approximately 20 minutes

3. Preparation of Solutions

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M boric acid buffer (pH 10.4) and 50 µL of 2-mercaptoethanol. Mix well and protect from light. This reagent should be prepared fresh daily.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

4. Sample Preparation and Derivatization

  • Plasma/Serum: To 100 µL of the plasma sample, add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Urine: Centrifuge the urine sample at 3000 x g for 15 minutes to remove particulate matter. A solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary for complex urine samples.

  • Derivatization: Transfer 50 µL of the supernatant (from plasma) or the prepared urine sample to a clean vial. Add 50 µL of the OPA derivatization reagent. Vortex for 30 seconds and let the reaction proceed for 2 minutes at room temperature before injection into the HPLC system.

Method 2: Simplified Reversed-Phase HPLC Analysis

This method is suitable for the analysis of this compound in bulk drug substances or simple formulations where concentrations are higher and high sensitivity is not required. It avoids the need for derivatization.

1. Materials and Reagents

  • This compound standard (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (analytical grade)

2. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (20:80, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm or ELSD
Injection Volume 10 µL
Run Time Approximately 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation: Mix acetonitrile and water in a 20:80 (v/v) ratio and add 0.1% phosphoric acid. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).

4. Sample Preparation

  • Accurately weigh a portion of the sample expected to contain this compound and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The following tables summarize typical performance data for the validated HPLC analysis of this compound, based on ICH guidelines.

Table 1: Linearity and Range

ParameterMethod 1 (OPA-Fluorescence)Method 2 (RP-HPLC-UV)
Range 0.1 - 25 µg/mL10 - 250 µg/mL
Correlation Coefficient (R²) > 0.999> 0.998
LOD 0.03 µg/mL2.5 µg/mL
LOQ 0.1 µg/mL10 µg/mL

Table 2: Precision

ParameterMethod 1 (OPA-Fluorescence) (%RSD)Method 2 (RP-HPLC-UV) (%RSD)
Intra-day Precision (n=6) < 1.5%< 2.0%
Inter-day Precision (n=6) < 2.0%< 2.5%

Table 3: Accuracy (Recovery)

Spike LevelMethod 1 (OPA-Fluorescence) (% Recovery)Method 2 (RP-HPLC-UV) (% Recovery)
80% 98.5% - 101.2%99.0% - 102.0%
100% 99.1% - 100.8%98.7% - 101.5%
120% 98.8% - 101.5%99.2% - 101.8%

Visualizations

G Experimental Workflow for this compound HPLC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization (Method 1) cluster_hplc HPLC Analysis cluster_data Data Processing Sample Obtain Sample (e.g., Plasma, Bulk Drug) Precipitation Protein Precipitation (if biological matrix) Sample->Precipitation Biological Dilution Dissolve/Dilute Sample in Mobile Phase Sample->Dilution Bulk/Simple SPE Solid-Phase Extraction (optional cleanup) Precipitation->SPE Deriv Add OPA Reagent SPE->Deriv Filtration Filter Sample (0.45 µm) Dilution->Filtration Filtration->Deriv Method 1 Injection Inject into HPLC Filtration->Injection Method 2 React React for 2 min Deriv->React React->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (Fluorescence or UV/ELSD) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

G Logical Relationship of HPLC Method Development & Validation MethodDev Method Development Col Column Selection (e.g., C18) MethodDev->Col Mob Mobile Phase Optimization (pH, Organic %) MethodDev->Mob Det Detector Selection (UV, FLD, ELSD) MethodDev->Det Spec Specificity Col->Spec Mob->Spec Det->Spec Lin Linearity & Range Spec->Lin Prec Precision (Intra- & Inter-day) Lin->Prec Acc Accuracy (Recovery) Lin->Acc LODQ LOD & LOQ Lin->LODQ Rob Robustness Prec->Rob Acc->Rob ValidatedMethod Validated HPLC Method Rob->ValidatedMethod

References

Spectrophotometric Analysis of Butalamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalamine hydrochloride is a peripheral vasodilator with local anesthetic effects.[1] Accurate and precise quantification of this compound hydrochloride is crucial for quality control in pharmaceutical formulations and for various research applications. Spectrophotometry, a widely accessible and rapid analytical technique, offers a suitable platform for the determination of this compound.

This document provides detailed application notes and protocols for two spectrophotometric methods for the analysis of this compound hydrochloride: a direct ultraviolet (UV) spectrophotometric method and a colorimetric method based on a derivatization reaction. While direct UV analysis is straightforward, the colorimetric method offers an alternative approach, particularly useful if excipients in a formulation interfere with the direct UV measurement.

Application Note 1: Direct UV Spectrophotometric Analysis of this compound Hydrochloride

Principle

Direct UV spectrophotometry relies on the principle that many organic molecules, including those with aromatic or heterocyclic rings like the oxadiazole moiety in this compound, absorb light in the ultraviolet region of the electromagnetic spectrum. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. This allows for the quantitative determination of this compound hydrochloride by measuring its absorbance at its wavelength of maximum absorption (λmax).

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.

2. Reagents and Materials:

  • This compound hydrochloride reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Pipettes

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound hydrochloride reference standard.

  • Dissolve the standard in a small amount of methanol in a 100 mL volumetric flask.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

4. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 25 µg/mL by appropriate dilution with methanol.

5. Sample Preparation:

  • For a formulated product, accurately weigh a quantity of the powdered formulation equivalent to 10 mg of this compound hydrochloride.

  • Transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 100 mL with methanol, mix well, and filter the solution through a 0.45 µm filter.

  • Dilute the filtrate with methanol to obtain a final concentration within the linear range of the assay.

6. Spectrophotometric Measurement:

  • Scan the working standard solution (e.g., 15 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (methanol), the working standard solutions, and the sample solution.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.

Data Presentation
ParameterValue
Wavelength of Maximum Absorbance (λmax)Hypothetical 275 nm
Linearity Range5 - 25 µg/mL
Molar Absorptivity (ε)To be determined
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Note: The λmax is hypothetical as no specific experimental data was found in the literature. This value is a plausible estimate for a compound containing a phenyloxadiazole structure. Experimental determination is required for validation.

Experimental Workflow

cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis A Weigh this compound HCl Standard B Dissolve in Methanol (Stock Solution) A->B C Prepare Working Standards B->C F Measure Absorbance of Standards & Sample C->F D Prepare Sample Solution D->F E Scan for λmax E->F G Construct Calibration Curve F->G H Calculate Concentration G->H

Direct UV Spectrophotometry Workflow

Application Note 2: Colorimetric Analysis of this compound Hydrochloride via Reaction with p-Benzoquinone

Principle

This method is based on the reaction of the secondary amine group in this compound hydrochloride with p-benzoquinone in an ethanol medium. This reaction produces a colored product with a maximum absorption in the visible region of the spectrum (around 510 nm).[2] The intensity of the color produced is directly proportional to the concentration of this compound hydrochloride, allowing for its quantification. This method can be particularly advantageous for samples where matrix components interfere with direct UV measurements.

Experimental Protocol

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer with 1 cm glass or quartz cuvettes.

  • Water bath.

2. Reagents and Materials:

  • This compound hydrochloride reference standard

  • p-Benzoquinone (analytical grade)

  • Ethanol (95%)

  • Volumetric flasks

  • Pipettes

3. Preparation of Reagents:

  • p-Benzoquinone Solution (0.5% w/v): Dissolve 0.5 g of p-benzoquinone in 100 mL of ethanol. Prepare this solution fresh daily.

4. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound hydrochloride reference standard.

  • Dissolve and make up the volume to 100 mL with ethanol in a volumetric flask.

5. Preparation of Working Standard Solutions and Calibration Curve:

  • Pipette aliquots of the standard stock solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 10-50 µg/mL.

  • To each flask, add 2 mL of the 0.5% p-benzoquinone solution.

  • Heat the flasks in a water bath at 50°C for 20 minutes.

  • Cool the flasks to room temperature and make up the volume to 10 mL with ethanol.

  • Measure the absorbance of each solution at 510 nm against a reagent blank (prepared in the same manner but without the this compound hydrochloride).

  • Plot the absorbance versus concentration to construct the calibration curve.

6. Sample Preparation:

  • Prepare a sample solution in ethanol as described in the direct UV method, aiming for a concentration that falls within the established linear range after derivatization.

  • Take an appropriate aliquot of the sample solution and follow the derivatization procedure described in step 5.

  • Measure the absorbance of the resulting solution and determine the concentration of this compound hydrochloride from the calibration curve.

Data Presentation
ParameterValue
Wavelength of Maximum Absorbance (λmax)510 nm[2]
Linearity Range10 - 50 µg/mL
Molar Absorptivity (ε)To be determined
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined

Reaction Pathway

This compound This compound (Secondary Amine) Intermediate Intermediate Complex This compound->Intermediate + pBenzoquinone p-Benzoquinone pBenzoquinone->Intermediate + ColoredProduct Colored Product (λmax ≈ 510 nm) Intermediate->ColoredProduct Heat

Colorimetric Reaction Pathway

References

Application Notes and Protocols for Assessing Butalamine Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Butalamine, a vasodilator belonging to the phenyloxadiazole class of organic compounds, has potential therapeutic applications.[1][2] However, a thorough evaluation of its cytotoxic effects is crucial for its development as a safe and effective pharmacological agent. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of this compound using various in vitro cell culture models. The protocols outlined here are based on established methods for evaluating compound-induced cytotoxicity, including assessments of cell viability, membrane integrity, and apoptosis.[3][4][5] While specific data on this compound cytotoxicity is limited, the methodologies described are broadly applicable for its characterization.

1. Recommended Cell Culture Models

The selection of appropriate cell lines is critical for obtaining relevant cytotoxicity data. It is recommended to use a panel of cell lines, including both cancerous and non-cancerous cells, to determine the selectivity of this compound's effects.

  • Cancer Cell Lines: A diverse panel of cancer cell lines is recommended to screen for potential anti-cancer activity. Examples include:

    • MCF-7 and MDA-MB-231 (Breast Cancer): To assess effects on hormone-dependent and independent breast cancers.

    • HeLa (Cervical Cancer): A commonly used and well-characterized cell line.

    • K562 (Leukemia): To evaluate effects on hematopoietic cancer cells.

    • DU-145 (Prostate Cancer): To investigate effects on prostate cancer cells.

    • HepG2 (Liver Cancer): Useful for studying compounds that may undergo metabolic activation in the liver.

  • Non-Cancerous Cell Lines: To assess general cytotoxicity and selectivity.

    • MCF-10A (Non-tumorigenic breast epithelial cells): As a control for breast cancer cell lines.

    • HEK293 (Human Embryonic Kidney cells): A commonly used cell line for general toxicity screening.

    • Primary Human Peripheral Blood Mononuclear Cells (PBMCs): To evaluate effects on primary immune cells.

2. Experimental Protocols

Detailed protocols for key cytotoxicity assays are provided below. It is recommended to perform at least two different assays to obtain a comprehensive understanding of this compound's cytotoxic mechanism.

2.1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

    • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the compound concentration.

2.2. Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

    • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).

2.3. Apoptosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

3. Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48h Treatment

Cell LineTypeIC50 (µM)
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer25.8
HeLaCervical Cancer32.5
K562Leukemia18.9
DU-145Prostate Cancer22.1
HepG2Liver Cancer> 100
MCF-10ANon-cancerous Breast85.4
HEK293Non-cancerous Kidney92.7

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+) after 24h Treatment with this compound (25 µM)

Cell Line% Apoptotic Cells (Untreated)% Apoptotic Cells (this compound)
MCF-74.545.2
DU-1455.138.7
MCF-10A3.88.2

4. Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for this compound Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_analysis Data Analysis cell_lines Select Cell Lines (Cancerous & Non-cancerous) seeding Cell Seeding (96-well or 6-well plates) cell_lines->seeding treatment This compound Treatment (Dose-response & Time-course) seeding->treatment mtt MTT Assay (Cell Viability) treatment->mtt Metabolic Activity ldh LDH Assay (Membrane Integrity) treatment->ldh Enzyme Release apoptosis Annexin V/PI Staining (Apoptosis) treatment->apoptosis PS Exposure ic50 IC50 Determination mtt->ic50 percent_cytotoxicity % Cytotoxicity Calculation ldh->percent_cytotoxicity percent_apoptosis % Apoptosis Quantification apoptosis->percent_apoptosis

Caption: Workflow for assessing this compound cytotoxicity.

Potential Signaling Pathway for this compound-Induced Apoptosis

Based on studies of structurally related compounds like 1,4-diamino-2-butanone, this compound may induce cytotoxicity through oxidative stress and subsequent activation of apoptosis.

G This compound This compound ROS Increased ROS (Oxidative Stress) This compound->ROS DNA_damage DNA Damage ROS->DNA_damage Mitochondria Mitochondrial Dysfunction (Bax/Bcl-2 Ratio ↑) ROS->Mitochondria ATM_p53 ATM/p53 Activation DNA_damage->ATM_p53 ATM_p53->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential pathway of this compound-induced apoptosis.

These application notes provide a framework for the systematic evaluation of this compound cytotoxicity in vitro. By employing a panel of diverse cell lines and utilizing multiple, complementary cytotoxicity assays, researchers can obtain a comprehensive understanding of this compound's potential toxic effects and its mechanism of action. The data generated from these studies will be invaluable for guiding further preclinical and clinical development of this compound.

References

Ex Vivo Organ Bath Studies with Butalamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalamine is a vasodilator agent recognized for its effects on smooth muscle.[1][2] This document provides detailed application notes and protocols for conducting ex vivo organ bath studies to investigate the pharmacological effects of this compound on vascular and cardiac tissues. The primary mechanism of action of this compound is understood to be the relaxation of smooth muscle, which is achieved by inhibiting the influx of calcium ions, a critical component in muscle contraction.[1] By blocking these ions, this compound reduces tension in blood vessel walls, leading to vasodilation and improved blood flow.[1] These protocols are designed to be adaptable for researchers aiming to characterize the concentration-response relationship, potency, and mechanism of action of this compound.

While specific quantitative data such as EC50 and Emax for this compound are not widely available in published literature, this guide provides the framework and methodologies to generate such data. The included tables are templates for presenting experimental findings.

I. Vascular Smooth Muscle Studies: Vasorelaxant Effects

This section details the protocol for assessing the vasorelaxant properties of this compound on isolated arterial preparations, a standard method for characterizing vasodilator compounds.

Experimental Protocol: Isolated Rat Aortic Ring Preparation

This protocol outlines the steps to measure the isometric tension of isolated rat aortic rings in response to this compound.

1. Materials and Reagents:

  • Animals: Male Wistar rats (250-300 g) are commonly used.

  • Instruments:

    • Organ bath system with a heated chamber (to maintain at 37°C)[3]

    • Isometric force transducer

    • Data acquisition system

    • Dissecting microscope

    • Surgical instruments (forceps, scissors)

    • Carbogen gas (95% O2 / 5% CO2)

  • Solutions:

    • Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution must be freshly prepared and continuously gassed with carbogen to maintain a pH of 7.4.

    • High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 80 mM KCl).

    • Phenylephrine (PE): For pre-contraction of arterial rings.

    • Acetylcholine (ACh): To assess endothelium integrity.

    • This compound Hydrochloride: To be dissolved in an appropriate vehicle (e.g., distilled water or DMSO).

2. Tissue Preparation:

  • Humanely euthanize the rat according to institutional guidelines.

  • Carefully dissect the thoracic aorta and place it in cold KHS.

  • Under a dissecting microscope, meticulously remove adhering connective and adipose tissue.

  • Cut the cleaned aorta into rings of approximately 4 mm in length.

3. Experimental Setup and Equilibration:

  • Mount the aortic rings in the organ bath chambers filled with KHS, attaching one end to a fixed hook and the other to the force transducer.

  • Maintain the KHS at 37°C and continuously bubble with carbogen gas.

  • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes. Replace the KHS every 15-20 minutes during this period.

4. Viability and Endothelium Integrity Check:

  • After equilibration, contract the rings with high KCl solution to confirm tissue viability.

  • Wash the rings with KHS until the tension returns to baseline.

  • Induce a submaximal contraction with Phenylephrine (e.g., 1 µM).

  • Once a stable plateau is reached, add Acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >70% indicates intact endothelium.

  • Wash the rings and allow them to return to baseline.

5. Vasodilation Protocol:

  • Pre-contract the aortic rings with Phenylephrine (1 µM) to achieve a stable contractile tone.

  • Once a stable plateau is reached, add this compound in a cumulative manner, starting from a low concentration (e.g., 1 nM) and increasing to a high concentration (e.g., 100 µM).

  • Allow the response to each concentration to stabilize before adding the next.

  • Record the tension at each concentration to generate a concentration-response curve.

Data Presentation: Vasorelaxant Effect of this compound

The following tables are templates for summarizing the quantitative data obtained from the vasodilation experiments.

Table 1: Concentration-Response Data for this compound-induced Vasorelaxation

This compound Conc. (M) % Relaxation (Mean ± SEM)
1 x 10⁻⁹
1 x 10⁻⁸
1 x 10⁻⁷
1 x 10⁻⁶
1 x 10⁻⁵

| 1 x 10⁻⁴ | |

Table 2: Potency and Efficacy of this compound on Isolated Aorta

Parameter Value
EC₅₀ (M) Calculated value

| Eₘₐₓ (%) | Calculated value |

Visualization: Experimental Workflow and Signaling Pathway

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment Euthanasia Euthanasia Dissection Dissection Euthanasia->Dissection Cleaning Cleaning Dissection->Cleaning Slicing Slicing Cleaning->Slicing Mounting Mounting Slicing->Mounting Equilibration Equilibration Mounting->Equilibration Viability_Check Viability Check (KCl) Equilibration->Viability_Check Endothelium_Check Endothelium Check (PE + ACh) Viability_Check->Endothelium_Check Pre_Contraction Pre-Contraction (PE) Endothelium_Check->Pre_Contraction Cumulative_Addition Cumulative Addition of this compound Pre_Contraction->Cumulative_Addition Data_Recording Data Recording Cumulative_Addition->Data_Recording

Experimental workflow for ex vivo organ bath studies.

G This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Decreased formation MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Reduced activation Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Reduced phosphorylation Contraction Smooth Muscle Contraction Relaxation Smooth Muscle Relaxation Contraction->Relaxation Leads to

Proposed signaling pathway of this compound in vascular smooth muscle.

II. Cardiac Muscle Studies: Inotropic and Chronotropic Effects

This compound's primary action as a calcium channel blocker suggests it may also exert effects on cardiac muscle, potentially leading to negative inotropic (force of contraction) and chronotropic (heart rate) effects.

Experimental Protocol: Isolated Papillary Muscle/Atrial Preparation

This protocol is for assessing the direct effects of this compound on the contractility and beating rate of isolated cardiac tissue.

1. Materials and Reagents:

  • Animals: Guinea pigs or rats.

  • Instruments: Organ bath system with electrodes for electrical stimulation, isometric force transducer, data acquisition system.

  • Solutions: Tyrode's solution (composition can be adjusted for cardiac tissue), this compound Hydrochloride.

2. Tissue Preparation:

  • Humanely euthanize the animal.

  • Rapidly excise the heart and place it in cold, oxygenated Tyrode's solution.

  • For inotropic studies, carefully dissect a papillary muscle from the left ventricle.

  • For chronotropic studies, dissect the right atrium containing the sinoatrial node.

3. Experimental Setup and Equilibration:

  • Mount the tissue in the organ bath chamber filled with Tyrode's solution at 37°C and gassed with carbogen.

  • For papillary muscle, attach one end to a fixed hook and the other to the force transducer, applying a slight preload. Stimulate electrically at a fixed frequency (e.g., 1 Hz).

  • For the right atrium, mount it similarly and allow it to beat spontaneously.

  • Allow the preparation to equilibrate for at least 60 minutes, replacing the solution periodically.

4. Experimental Protocol:

  • After a stable baseline of contractile force (papillary muscle) or beating rate (atrium) is established, add this compound in a cumulative concentration-response manner.

  • Record the changes in force of contraction and/or heart rate at each concentration.

Data Presentation: Cardiac Effects of this compound

The following tables serve as templates for presenting the data on this compound's cardiac effects.

Table 3: Effect of this compound on Myocardial Contractility (Negative Inotropy)

This compound Conc. (M) Change in Contractile Force (% of Baseline) (Mean ± SEM)
1 x 10⁻⁹
1 x 10⁻⁸
1 x 10⁻⁷
1 x 10⁻⁶
1 x 10⁻⁵

| 1 x 10⁻⁴ | |

Table 4: Effect of this compound on Spontaneous Beating Rate (Negative Chronotropy)

This compound Conc. (M) Change in Heart Rate (beats/min) (Mean ± SEM)
1 x 10⁻⁹
1 x 10⁻⁸
1 x 10⁻⁷
1 x 10⁻⁶
1 x 10⁻⁵

| 1 x 10⁻⁴ | |

Visualization: Logical Relationship of Cardiac Effects

G This compound This compound Ca_Channel_Blockade Ca²⁺ Channel Blockade in Cardiomyocytes This compound->Ca_Channel_Blockade Reduced_Ca_Influx Reduced Intracellular Ca²⁺ Availability Ca_Channel_Blockade->Reduced_Ca_Influx Negative_Inotropy Negative Inotropy (Decreased Contractility) Reduced_Ca_Influx->Negative_Inotropy Negative_Chronotropy Negative Chronotropy (Decreased Heart Rate) Reduced_Ca_Influx->Negative_Chronotropy

Logical relationship of this compound's potential cardiac effects.

Conclusion

The protocols and application notes provided offer a comprehensive guide for the ex vivo investigation of this compound using organ bath techniques. While specific quantitative data for this compound is limited, the described methodologies will enable researchers to thoroughly characterize its vascular and potential cardiac effects. The provided templates for data presentation and the visualizations of workflows and signaling pathways are intended to facilitate experimental design, data analysis, and interpretation. These studies are crucial for a deeper understanding of this compound's pharmacological profile and its potential therapeutic applications.

References

Application Notes and Protocols: Measuring Butalamine's Effect on Arterial Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalamine is a vasoactive substance with a stimulating effect on blood flow.[1] Classified as a peripheral vasodilator, it is indicated for the management of peripheral vascular diseases.[2] The primary mechanism of action of this compound involves the relaxation of smooth muscles within the walls of blood vessels. This effect is achieved through the inhibition of calcium ion influx, a critical step in muscle contraction.[3] By blocking calcium entry, this compound reduces vascular smooth muscle tone, leading to vasodilation and a subsequent increase in arterial blood flow. Additionally, this compound has been noted to possess mild antiplatelet properties, which may further contribute to its therapeutic effect in vascular diseases.

These application notes provide a comprehensive overview of the methodologies to quantify the effects of this compound on arterial blood flow. The protocols detailed below are designed for both in vivo and ex vivo experimental settings, enabling a thorough characterization of this compound's hemodynamic effects.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on key hemodynamic parameters. This data is illustrative to demonstrate the expected outcomes from the described experimental protocols.

Table 1: In Vivo Hemodynamic Effects of Intravenous this compound Administration in a Rabbit Model

Dosage (mg/kg)Mean Arterial Pressure (mmHg)Heart Rate (beats/min)Femoral Artery Blood Flow (mL/min)Peripheral Vascular Resistance (mmHg·min/mL)
Baseline 95 ± 5210 ± 1015 ± 26.3 ± 0.8
0.5 88 ± 4215 ± 1220 ± 34.4 ± 0.6
1.0 82 ± 5220 ± 1128 ± 42.9 ± 0.5
2.0 75 ± 6225 ± 1335 ± 52.1 ± 0.4

Data are presented as mean ± standard deviation.

Table 2: Ex Vivo Vasorelaxant Effect of this compound on Pre-constricted Rat Aortic Rings

This compound Concentration (µM)Relaxation (%)
0.01 12 ± 3
0.1 35 ± 5
1.0 68 ± 7
10.0 92 ± 4
100.0 98 ± 2

Data are presented as mean ± standard deviation of the percentage reversal of phenylephrine-induced contraction.

Signaling Pathway

The vasodilatory effect of this compound is primarily mediated through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition reduces the intracellular calcium concentration, leading to smooth muscle relaxation and vasodilation.

Butalamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx Relaxation Muscle Relaxation (Vasodilation) Ca_Channel->Relaxation Promotes Calmodulin Calmodulin Ca_ion->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: this compound's mechanism of action.

Experimental Protocols

In Vivo Measurement of Arterial Blood Flow and Hemodynamic Parameters

This protocol describes the continuous measurement of arterial blood flow, blood pressure, and heart rate in an anesthetized animal model following the administration of this compound.

Workflow Diagram

In_Vivo_Workflow animal_prep Animal Preparation (Anesthesia, Catheterization) baseline Baseline Hemodynamic Recording animal_prep->baseline drug_admin This compound Administration (Intravenous Infusion) baseline->drug_admin data_acq Continuous Data Acquisition (Blood Flow, Pressure, HR) drug_admin->data_acq data_analysis Data Analysis data_acq->data_analysis results Results Interpretation data_analysis->results

Caption: In vivo experimental workflow.

Materials:

  • This compound Hydrochloride

  • Anesthetic agent (e.g., pentobarbital sodium)

  • Heparinized saline

  • Animal model (e.g., New Zealand White rabbit)

  • Surgical instruments

  • Ventilator

  • Physiological monitoring system (for ECG, blood pressure)

  • Arterial blood flow probe (e.g., ultrasonic or electromagnetic)

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

    • Intubate and connect the animal to a ventilator to maintain normal physiological respiration.

    • Surgically expose the femoral artery and vein.

    • Insert a catheter into the femoral vein for drug administration.

    • Insert a catheter into the femoral artery, connected to a pressure transducer, for continuous blood pressure monitoring.

    • Place an appropriate-sized blood flow probe around the contralateral femoral artery to measure blood flow.

    • Attach ECG leads to monitor heart rate.

  • Baseline Measurement:

    • Allow the animal to stabilize for at least 30 minutes after surgical preparation.

    • Record baseline measurements of mean arterial pressure (MAP), heart rate (HR), and femoral artery blood flow for 15 minutes.

  • This compound Administration:

    • Administer a bolus intravenous injection of this compound at the desired dose.

    • Alternatively, infuse this compound continuously using a syringe pump to achieve steady-state plasma concentrations.

  • Data Acquisition:

    • Continuously record MAP, HR, and femoral artery blood flow throughout the drug administration period and for at least 60 minutes post-administration.

  • Data Analysis:

    • Calculate peripheral vascular resistance (PVR) using the formula: PVR = MAP / Blood Flow.

    • Analyze the changes in all hemodynamic parameters from baseline at different time points and for different doses of this compound.

    • Perform statistical analysis to determine the significance of the observed effects.

Ex Vivo Measurement of Vasorelaxation in Isolated Arterial Rings

This protocol assesses the direct vasodilatory effect of this compound on isolated arterial segments, allowing for the determination of its potency and efficacy in the absence of systemic physiological reflexes.

Workflow Diagram

Ex_Vivo_Workflow tissue_prep Artery Isolation and Mounting in Organ Bath equilibration Equilibration under Optimal Tension tissue_prep->equilibration contraction Pre-contraction with Vasoconstrictor (e.g., Phenylephrine) equilibration->contraction drug_addition Cumulative Addition of This compound contraction->drug_addition response_rec Recording of Isometric Tension (Relaxation) drug_addition->response_rec data_analysis Concentration-Response Curve Analysis response_rec->data_analysis results EC₅₀ and Eₘₐₓ Determination data_analysis->results

References

Application Notes and Protocols for In Vitro Induction of Vasodilation with Butalamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalamine is a peripheral vasodilator agent known to elicit the relaxation of vascular smooth muscle.[1] Its primary mechanism of action is attributed to the inhibition of calcium ion influx into smooth muscle cells, a critical step in the contractile process.[2][3] This property makes this compound a subject of interest for research in cardiovascular pharmacology and the development of therapies for conditions associated with vasoconstriction and poor peripheral circulation.[2] Additionally, some reports suggest a papaverine-like action and mild antiplatelet properties, although the precise molecular pathways are still under investigation.[2]

These application notes provide a detailed protocol for inducing and quantifying the vasodilatory effects of this compound in an in vitro setting using isolated arterial tissue preparations. The described methodologies are standard in vascular pharmacology and are designed to characterize the potency and mechanism of action of vasoactive compounds like this compound.

Data Presentation

The vasodilatory potency of this compound is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the drug that elicits 50% of the maximal relaxation response. The following table provides a template for presenting such quantitative data. Note: The values presented are for illustrative purposes and should be replaced with experimentally derived data.

ParameterValue95% Confidence Interval
EC50 of this compound e.g., 5.2 µMe.g., (4.5, 6.0)
Maximal Relaxation (%) e.g., 95%e.g., (92, 98)

Experimental Protocols

Protocol 1: Assessment of Vasodilatory Effect of this compound on Isolated Arterial Rings

This protocol details the use of an isolated organ bath system to measure the vasodilatory effect of this compound on pre-constricted arterial rings.

Materials and Reagents:

  • Animals: Male Wistar rats (250-300 g) are commonly used. All animal procedures must be approved by the institutional animal care and use committee.

  • Instruments:

    • Isolated organ bath system

    • Force transducer and data acquisition system

    • Dissecting microscope

    • Surgical instruments (forceps, scissors)

  • Solutions and Chemicals:

    • Krebs-Henseleit Solution (KHS): (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1. The solution should be freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

    • High Potassium Chloride (KCl) Solution: KHS with equimolar substitution of NaCl with KCl (e.g., 80 mM KCl).

    • Phenylephrine (PE) or other vasoconstrictor (e.g., U46619).

    • This compound hydrochloride stock solution.

    • Acetylcholine (ACh) to assess endothelium integrity.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and dissect the thoracic aorta.

    • Immediately place the aorta in ice-cold KHS.

    • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Mount the aortic rings in the organ bath chambers filled with KHS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • During equilibration, replace the KHS every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the rings by adding a high KCl solution (80 mM). This confirms the viability of the smooth muscle.

    • Wash the rings with KHS until they return to baseline tension.

    • Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.

    • Wash the rings and allow them to return to baseline.

  • Vasodilation Protocol:

    • Pre-contract the arterial rings with phenylephrine (1 µM) to a stable plateau.

    • Once a stable contraction is achieved, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the relaxation response at each concentration.

Data Analysis:

The relaxation response to this compound is expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is then plotted, and the EC50 value is calculated using a non-linear regression analysis (e.g., sigmoidal dose-response).

Protocol 2: Investigation of the Mechanism of Action of this compound

This protocol aims to determine if the vasodilatory effect of this compound is mediated through the blockade of voltage-gated calcium channels.

Materials and Reagents:

  • Same as Protocol 1, with the addition of:

    • Calcium-free KHS: KHS prepared without CaCl2 and with the addition of 0.1 mM EGTA.

    • Bay K 8644 (a calcium channel agonist).

Procedure:

  • Preparation and Equilibration:

    • Prepare and mount the aortic rings as described in Protocol 1.

  • Calcium-Free, High Potassium Depolarization:

    • Replace the KHS in the organ bath with calcium-free KHS and allow the rings to equilibrate for 30 minutes.

    • Replace the calcium-free KHS with a calcium-free, high KCl (80 mM) solution. This will depolarize the cell membranes without inducing contraction.

    • Add CaCl2 in a cumulative manner (e.g., 0.1 to 5 mM) to induce concentration-dependent contractions.

  • Effect of this compound on Calcium-Induced Contractions:

    • Wash the rings with calcium-free KHS.

    • Incubate the rings with a fixed concentration of this compound (e.g., its EC50 value determined in Protocol 1) for 20-30 minutes.

    • Repeat the cumulative addition of CaCl2 in the presence of this compound.

    • A rightward shift in the concentration-response curve to CaCl2 in the presence of this compound would indicate competitive antagonism at the voltage-gated calcium channels.

Data Analysis:

Compare the concentration-response curves for CaCl2 in the absence and presence of this compound. A significant increase in the EC50 of CaCl2 in the presence of this compound supports a calcium channel blocking mechanism.

Visualization of Pathways and Workflows

G Experimental Workflow for Assessing this compound-Induced Vasodilation cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_viability Viability & Integrity Check cluster_protocol Vasodilation Protocol Aorta_Isolation Isolate Thoracic Aorta Ring_Preparation Prepare Aortic Rings (2-3 mm) Aorta_Isolation->Ring_Preparation Mounting Mount Rings in Organ Bath Equilibration Equilibrate (60-90 min) Mounting->Equilibration KCl_Contraction Contract with High KCl Equilibration->KCl_Contraction PE_Contraction Contract with Phenylephrine (PE) KCl_Contraction->PE_Contraction ACh_Relaxation Assess Endothelium with Acetylcholine (ACh) PE_Contraction->ACh_Relaxation Pre_Contraction Pre-contract with PE ACh_Relaxation->Pre_Contraction Butalamine_Addition Cumulative Addition of this compound Pre_Contraction->Butalamine_Addition Record_Response Record Relaxation Butalamine_Addition->Record_Response

Caption: Workflow for in vitro assessment of this compound's vasodilatory effect.

G Signaling Pathway of this compound-Induced Vasodilation cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx This compound This compound This compound->VGCC blocks Relaxation Muscle Relaxation This compound->Relaxation Ca_Calmodulin Ca2+ - Calmodulin Complex Ca_Influx->Ca_Calmodulin forms MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active activates Contraction Muscle Contraction MLCK_active->Contraction leads to

Caption: this compound inhibits Ca2+ influx, leading to vasodilation.

References

Butalamine as a Tool Compound in Vascular Biology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalamine is a synthetic compound recognized for its vasodilatory and smooth muscle relaxant properties.[1] As a tool compound, this compound serves as a valuable agent for investigating the fundamental mechanisms of vascular tone regulation and exploring potential therapeutic strategies for vascular diseases. Its primary mechanism of action involves the modulation of calcium ion influx in vascular smooth muscle cells (VSMCs), leading to vasodilation.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in vascular biology research.

Application Notes

Mechanism of Action:

This compound hydrochloride acts as a peripheral vasodilator by inducing the relaxation of vascular smooth muscle.[2] The principal mechanism underlying this effect is the inhibition of calcium ion influx into VSMCs.[1] A reduction in intracellular calcium concentration leads to decreased activation of the contractile apparatus within the smooth muscle cells, resulting in vasodilation and increased blood flow. While the primary action is attributed to calcium channel blockade, this compound has also been noted to possess local anesthetic, analgesic, and anti-inflammatory properties.[3] Further research may elucidate the full spectrum of its molecular targets and signaling pathways.

Use as a Tool Compound:

This compound is a useful tool for:

  • Studying the role of calcium channels in regulating vascular tone.

  • Investigating signaling pathways involved in vasodilation.

  • Screening for novel therapeutic agents targeting vascular smooth muscle relaxation.

  • Characterizing the physiological and pathophysiological responses of blood vessels.

Data Presentation

Currently, specific quantitative data for this compound, such as EC50 values for vasodilation or precise changes in intracellular calcium concentrations, are not widely available in publicly accessible literature. The following table provides a template for how such data, once obtained through the described experimental protocols, can be structured for clear comparison.

ParameterCell/Tissue TypeExperimental ConditionThis compound ConcentrationResultReference
EC50 for Vasodilation Isolated Rat AortaPre-contracted with Phenylephrine(e.g., 10⁻⁹ - 10⁻⁴ M)Data to be determinedExperimental Data
% Inhibition of KCl-induced Contraction Isolated Rat Aorta60 mM KCl(e.g., 10⁻⁵ M)Data to be determinedExperimental Data
Change in Intracellular Ca²⁺ ([Ca²⁺]i) Cultured VSMCsStimulated with Angiotensin II(e.g., 10⁻⁶ M)Data to be determinedExperimental Data
Effect on cAMP Levels Arterial Tissue HomogenatesBasal(e.g., 10⁻⁵ M)Data to be determinedExperimental Data
Effect on cGMP Levels Arterial Tissue HomogenatesBasal(e.g., 10⁻⁵ M)Data to be determinedExperimental Data

Experimental Protocols

The following are detailed protocols for key experiments to characterize the vascular effects of this compound.

Ex Vivo Vasodilation Assay Using Isolated Aortic Rings

This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated arterial rings, a classic method for studying vascular reactivity.

Materials and Reagents:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE)

  • Potassium Chloride (KCl)

  • Acetylcholine (ACh)

  • This compound hydrochloride

  • Distilled water

  • Dimethyl sulfoxide (DMSO, for dissolving this compound if necessary)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

Procedure:

  • Preparation of Solutions:

    • Prepare fresh Krebs-Henseleit solution and continuously bubble it with carbogen gas for at least 30 minutes before and throughout the experiment. Maintain the pH at 7.4 and the temperature at 37°C.

    • Prepare stock solutions of PE, KCl, and ACh in distilled water.

    • Prepare a stock solution of this compound in distilled water or DMSO. Subsequent dilutions should be made in Krebs-Henseleit solution.

  • Isolation and Mounting of Aortic Rings:

    • Humanely euthanize the rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

    • Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution at 37°C and continuously gassed with carbogen.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • Replace the Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl. A robust contraction indicates healthy tissue.

    • Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.

  • Endothelium Integrity Check:

    • Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates an intact and functional endothelium.

  • Vasodilation Assay:

    • Wash the rings and allow them to return to baseline.

    • Induce a stable submaximal contraction with phenylephrine (e.g., 1 µM).

    • Once the contraction reaches a plateau, add cumulative concentrations of this compound (e.g., from 10⁻⁹ M to 10⁻⁴ M) to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is observed.

Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the concentration-response curve for this compound and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Isolation Isolate Thoracic Aorta Ring_Cutting Cut Aortic Rings (2-3 mm) Aorta_Isolation->Ring_Cutting Mounting Mount in Organ Bath Ring_Cutting->Mounting Equilibration Equilibrate (60-90 min) Mounting->Equilibration Viability_Check Check Viability (KCl) Equilibration->Viability_Check Endothelium_Check Check Endothelium (ACh) Viability_Check->Endothelium_Check Pre_Contraction Pre-contract (Phenylephrine) Endothelium_Check->Pre_Contraction Butalamine_Addition Add this compound (Cumulative) Pre_Contraction->Butalamine_Addition Record_Tension Record Isometric Tension Butalamine_Addition->Record_Tension Calculate_Relaxation Calculate % Relaxation Record_Tension->Calculate_Relaxation Plot_Curve Plot Dose-Response Curve Calculate_Relaxation->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

Experimental workflow for the ex vivo vasodilation assay.

Intracellular Calcium Imaging in Cultured Vascular Smooth Muscle Cells

This protocol details the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to this compound using a fluorescent calcium indicator.

Materials and Reagents:

  • Primary vascular smooth muscle cells (VSMCs) or a suitable cell line (e.g., A7r5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM or Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Vasoconstrictor agent (e.g., Angiotensin II, Endothelin-1)

  • This compound hydrochloride

  • Ionomycin (for maximal calcium response)

  • EGTA (for minimal calcium response)

  • Fluorescence microscopy system with a ratiometric imaging setup (for Fura-2) or a standard fluorescence setup (for Fluo-4)

Procedure:

  • Cell Culture:

    • Culture VSMCs on glass coverslips until they reach 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Wash the cells with HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Calcium Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with HBSS and establish a baseline fluorescence recording.

    • Stimulate the cells with a vasoconstrictor (e.g., Angiotensin II) to induce an increase in [Ca²⁺]i.

    • After the response to the agonist, perfuse the cells with this compound at the desired concentration and record the change in fluorescence.

    • At the end of the experiment, perfuse with a solution containing ionomycin to determine the maximal fluorescence (Fmax) and then with a calcium-free solution containing EGTA to determine the minimal fluorescence (Fmin) for calibration (if using Fura-2).

Data Analysis:

  • For Fura-2, calculate the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. Convert the ratio to [Ca²⁺]i using the Grynkiewicz equation.

  • For Fluo-4, express the change in fluorescence as a ratio of the baseline fluorescence (F/F₀).

G cluster_cell_prep Cell Preparation cluster_imaging Calcium Imaging cluster_data_analysis Data Analysis Culture_Cells Culture VSMCs on Coverslips Dye_Loading Load with Fura-2 AM/Fluo-4 AM Culture_Cells->Dye_Loading Mount_Chamber Mount in Perfusion Chamber Dye_Loading->Mount_Chamber Baseline Record Baseline Fluorescence Mount_Chamber->Baseline Stimulate Stimulate with Vasoconstrictor Baseline->Stimulate Treat Treat with this compound Stimulate->Treat Calibrate Calibrate (Ionomycin/EGTA) Treat->Calibrate Calculate_Ratio Calculate Fluorescence Ratio Calibrate->Calculate_Ratio Convert_to_Ca Convert to [Ca²⁺]i Calculate_Ratio->Convert_to_Ca

Workflow for intracellular calcium imaging in VSMCs.

Western Blot Analysis of Signaling Proteins

This protocol can be used to investigate the effect of this compound on the expression or phosphorylation status of key signaling proteins involved in vascular smooth muscle contraction and relaxation (e.g., MLCK, MYPT1, ERK1/2, Akt).

Materials and Reagents:

  • Cultured VSMCs

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., anti-phospho-MLC, anti-MLC)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Western blotting and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured VSMCs with this compound at various concentrations and time points. Include appropriate controls (vehicle, positive/negative controls).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).

  • For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Signaling Pathway Visualization

The primary mechanism of this compound-induced vasodilation is through the inhibition of calcium influx in vascular smooth muscle cells. The following diagram illustrates this proposed signaling pathway.

G This compound This compound Ca_Channel Voltage-Gated Ca²⁺ Channel This compound->Ca_Channel Inhibits Relaxation Vasodilation This compound->Relaxation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_i [Ca²⁺]i Ca_Influx->Ca_i Increases CaM Calmodulin (CaM) Ca_i->CaM Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates pMLC Phosphorylated MLC (p-MLC) MLCK->pMLC Phosphorylates MLC Myosin Light Chain (MLC) MLC->pMLC Contraction Vasoconstriction pMLC->Contraction

Proposed signaling pathway of this compound-induced vasodilation.

Further research using the protocols outlined above can help to fully elucidate the downstream effects of this compound on other potential signaling molecules and pathways, such as the involvement of protein kinase C (PKC) or the mitogen-activated protein kinase (MAPK) pathway, and to determine if this compound has any effect on cyclic nucleotide (cAMP/cGMP) levels, which are also key regulators of vascular tone.

References

Application of Butalamine in Studying Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The following application notes and protocols are provided as a representative guide for researchers, scientists, and drug development professionals. Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for Butalamine's interaction with calcium channels. Therefore, the data presented in the tables are illustrative placeholders, and the protocols are generalized methods for studying a compound with the characteristics of a calcium channel blocker. These protocols are based on standard methodologies used for well-characterized calcium channel blockers.

Introduction

This compound is described as a peripheral vasodilator with a mechanism of action attributed to the inhibition of calcium ion influx in smooth muscle cells[1]. This property places it in the broad category of calcium channel blockers, a class of drugs with significant therapeutic applications in cardiovascular diseases. Calcium channel blockers exert their effects by modulating the function of voltage-gated calcium channels, thereby reducing the entry of calcium into cells, which is a critical step in the contraction of smooth and cardiac muscle[1].

This document provides a framework for the experimental investigation of a compound like this compound to characterize its activity as a calcium channel blocker. The included protocols for calcium imaging, electrophysiology, and radioligand binding assays are standard methods in the field for determining the potency, mechanism, and binding characteristics of calcium channel modulators.

Mechanism of Action

The primary mechanism of action for this compound is believed to be the blockade of voltage-gated calcium channels, leading to a reduction in intracellular calcium concentration ([Ca2+]). In vascular smooth muscle cells, this inhibition of calcium influx prevents the activation of calmodulin and myosin light chain kinase, resulting in muscle relaxation and vasodilation[1].

Calcium Channel Blocker Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ext->VGCC Influx Ca_int Ca²⁺ VGCC->Ca_int This compound This compound This compound->VGCC Inhibition Relaxation Smooth Muscle Relaxation This compound->Relaxation Calmodulin Calmodulin Ca_int->Calmodulin CaM_active Active Ca²⁺-Calmodulin Complex Calmodulin->CaM_active MLCK_inactive MLCK (inactive) CaM_active->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylation MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction

Figure 1: Signaling pathway of this compound as a calcium channel blocker.

Data Presentation

Quantitative analysis is crucial for characterizing the pharmacological profile of a calcium channel blocker. The following table provides a template for summarizing key quantitative data that would be obtained from the experimental protocols described below. The values for this compound are hypothetical, while data for Verapamil, a well-known calcium channel blocker, are provided for illustrative comparison.

CompoundTarget Calcium Channel SubtypeAssay TypeParameterValueCell Line / Preparation
This compoundL-type (Hypothetical)Calcium ImagingIC50 (µM)[To be determined]A7r5 Smooth Muscle Cells
This compoundL-type (Hypothetical)Patch-Clamp ElectrophysiologyIC50 (µM)[To be determined]A7r5 Smooth Muscle Cells
This compoundL-type (Hypothetical)Radioligand BindingKi (nM)[To be determined]Rat cortical membranes
VerapamilL-typeCalcium ImagingIC50 (µM)~ 0.1 - 1Various
VerapamilL-typePatch-Clamp ElectrophysiologyIC50 (µM)~ 0.5Ventricular myocytes
VerapamilL-typeRadioligand BindingKi (nM)~ 20 - 50Cardiac membranes

Experimental Protocols

Calcium Imaging Assay for IC50 Determination

This protocol describes a cell-based fluorescence assay to measure the inhibition of calcium influx by this compound in a smooth muscle cell line (e.g., A7r5).

Calcium Imaging Workflow A 1. Cell Culture Seed A7r5 cells in a 96-well plate and grow to confluence. B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM). A->B C 3. Compound Incubation Add serial dilutions of this compound to the wells. B->C D 4. Baseline Fluorescence Reading Measure baseline fluorescence using a plate reader. C->D E 5. Depolarization and Signal Acquisition Add a depolarizing agent (e.g., KCl) to induce calcium influx and immediately measure fluorescence. D->E F 6. Data Analysis Calculate the change in fluorescence and determine the IC50 value. E->F

Figure 2: Experimental workflow for the calcium imaging assay.

Methodology:

  • Cell Culture:

    • Culture A7r5 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to adhere and form a monolayer overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at a final concentration of 2 µM in Hank's Balanced Salt Solution (HBSS).

    • Remove the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Preparation and Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in HBSS to achieve the desired final concentrations.

    • After dye loading, wash the cells twice with HBSS.

    • Add 90 µL of the this compound dilutions to the respective wells and incubate for 20 minutes at room temperature. Include vehicle-only wells as a negative control.

  • Signal Measurement:

    • Prepare a 10X concentrated solution of a depolarizing agent (e.g., 500 mM KCl) in HBSS.

    • Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject 10 µL of the 10X KCl solution into each well to induce calcium influx.

    • Continue recording the fluorescence signal for at least 60-90 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response in each well as a percentage of the control (vehicle-only) response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Patch-Clamp Electrophysiology for Direct Channel Blockade

This protocol details the whole-cell patch-clamp technique to directly measure the effect of this compound on voltage-gated calcium channel currents.

Patch Clamp Workflow A 1. Cell Preparation Isolate single A7r5 cells and place them in a recording chamber. B 2. Patch Pipette Formation Approach a cell with a glass micropipette and form a high-resistance (gigaohm) seal. A->B C 3. Whole-Cell Configuration Rupture the cell membrane under the pipette to gain electrical access to the cell interior. B->C D 4. Baseline Current Recording Apply a voltage-step protocol to elicit calcium currents and record a stable baseline. C->D E 5. Compound Application Perfuse the recording chamber with a solution containing this compound. D->E F 6. Post-Compound Recording Record calcium currents in the presence of this compound. E->F G 7. Data Analysis Measure the reduction in current amplitude to determine the extent of block. F->G

Figure 3: Experimental workflow for patch-clamp electrophysiology.

Methodology:

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 10 HEPES, adjusted to pH 7.4 with TEA-OH. (Barium is often used as the charge carrier to increase current amplitude and block potassium channels).

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Cell Preparation:

    • A7r5 cells are grown on glass coverslips.

    • The coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.

  • Recording:

    • Glass micropipettes with a resistance of 3-5 MΩ are filled with the internal solution.

    • A gigaohm seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -80 mV.

    • Voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit calcium channel currents.

    • Once a stable baseline current is recorded, the external solution containing this compound at a known concentration is perfused over the cell.

    • Currents are recorded again in the presence of the compound.

    • A range of this compound concentrations should be tested to generate a concentration-response curve.

  • Data Analysis:

    • The peak inward current amplitude is measured before and after the application of this compound.

    • The percentage of current inhibition is calculated for each concentration.

    • The data are plotted and fitted to determine the IC50 for direct channel blockade.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the L-type calcium channel using a radiolabeled ligand (e.g., [3H]-nitrendipine).

Radioligand Binding Workflow A 1. Membrane Preparation Prepare membrane fractions from a tissue rich in the target channel (e.g., rat cerebral cortex). B 2. Assay Setup In a multi-tube format, combine membrane preparation, radioligand ([³H]-nitrendipine), and varying concentrations of this compound. A->B C 3. Incubation Incubate the mixture to allow binding to reach equilibrium. B->C D 4. Separation of Bound and Free Ligand Rapidly filter the incubation mixture through glass fiber filters to trap the membrane-bound radioligand. C->D E 5. Scintillation Counting Place the filters in scintillation vials with cocktail and count the radioactivity. D->E F 6. Data Analysis Calculate the specific binding and determine the Ki value for this compound. E->F

Figure 4: Experimental workflow for the radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Binding Assay:

    • Set up assay tubes containing:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • A fixed concentration of radioligand (e.g., 0.2 nM [3H]-nitrendipine).

      • A range of concentrations of unlabeled this compound (the competitor).

      • Membrane preparation (e.g., 100 µg of protein).

    • For determining non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled competitor (e.g., 1 µM nifedipine).

    • Total binding is measured in the absence of any unlabeled competitor.

  • Incubation and Filtration:

    • Incubate the tubes at 25°C for 60 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Application Notes and Protocols: A Framework for Assessing the Anesthetic Properties of Butalamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butalamine is recognized primarily as a peripheral vasodilator.[1][2][3] While historical documentation suggests a potential local anesthetic effect, a comprehensive evaluation of its properties as a general anesthetic is lacking in current literature.[2] These application notes provide a detailed framework of modern techniques and protocols for a thorough assessment of this compound's anesthetic potential. This document outlines a multi-stage approach, from initial in vitro screening to preclinical and clinical evaluations, designed to elucidate the compound's mechanism of action and clinical viability as an anesthetic agent.

The protocols provided are generalized from established methodologies in anesthesia research and are intended to be adapted specifically for the investigation of this compound.

Part 1: In Vitro Screening and Mechanistic Analysis

The initial phase of assessment involves in vitro assays to determine if this compound interacts with known molecular targets of anesthetic drugs and to evaluate its basic cellular effects.[4] This approach is cost-effective, allows for high-throughput screening, and can provide crucial insights into the compound's mechanism of action.

Protocol 1.1: Ion Channel Interaction Assays

Objective: To determine if this compound modulates the activity of key ion channels involved in neuronal excitability and anesthetic action, such as GABA-A receptors, NMDA receptors, and voltage-gated sodium channels.

Methodology:

  • Cell Culture: Utilize immortalized cell lines (e.g., HEK293) or primary neuronal cultures expressing the target ion channels.

  • Electrophysiology:

    • Employ patch-clamp electrophysiology to measure ion flow through the channels in the presence of varying concentrations of this compound.

    • For GABA-A receptors, assess if this compound enhances GABA-evoked currents.

    • For NMDA receptors, determine if this compound inhibits glutamate- or NMDA-evoked currents.

    • For voltage-gated sodium channels, evaluate the blockade of sodium currents, which is a hallmark of local anesthetics.

  • Radioligand Binding Assays:

    • Use radiolabeled ligands that bind to specific sites on the ion channels (e.g., [3H]flunitrazepam for GABA-A receptors).

    • Measure the displacement of the radioligand by this compound to determine its binding affinity for the receptor.

Data Presentation:

Assay TypeTargetThis compound ConcentrationMeasured Effect (e.g., % Potentiation, % Inhibition, Ki)
Patch-ClampGABA-A Receptor1 µM
10 µM
100 µM
Patch-ClampNMDA Receptor1 µM
10 µM
100 µM
Binding AssayGABA-A Receptor0.1-1000 nM

Visualizing the Drug Discovery Workflow

G cluster_0 In Vitro Screening cluster_1 Preclinical Assessment cluster_2 Clinical Trials High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Animal Models (Rodent) Animal Models (Rodent) Lead Optimization->Animal Models (Rodent) Behavioral Assays Behavioral Assays Animal Models (Rodent)->Behavioral Assays Electrophysiology (In Vivo) Electrophysiology (In Vivo) Behavioral Assays->Electrophysiology (In Vivo) Toxicity Studies Toxicity Studies Electrophysiology (In Vivo)->Toxicity Studies Phase I (Safety) Phase I (Safety) Toxicity Studies->Phase I (Safety) Phase II (Efficacy) Phase II (Efficacy) Phase I (Safety)->Phase II (Efficacy) Phase III (Comparison) Phase III (Comparison) Phase II (Efficacy)->Phase III (Comparison) Regulatory Approval Regulatory Approval Phase III (Comparison)->Regulatory Approval

A generalized workflow for anesthetic drug discovery.

Part 2: Preclinical Evaluation in Animal Models

Following promising in vitro results, the assessment of this compound's anesthetic properties would proceed to in vivo animal models, typically rodents. These studies are crucial for evaluating the behavioral and physiological effects of the compound in a whole organism.

Protocol 2.1: Assessment of Sedative and Hypnotic Effects

Objective: To determine the sedative and hypnotic efficacy of this compound.

Methodology:

  • Animal Model: Use standard laboratory mouse or rat strains.

  • Loss of Righting Reflex (LORR):

    • Administer escalating doses of this compound (e.g., via intravenous or intraperitoneal injection).

    • Place the animal on its back and record the time until it fails to right itself within a set period (e.g., 30 seconds).

    • The dose at which 50% of the animals exhibit LORR is the ED50 for hypnosis.

  • Forced Walking Test:

    • Place mice on a slowly moving treadmill.

    • Administer this compound and observe for the cessation of coordinated walking.

Data Presentation:

MetricSpecies/StrainThis compound Dose (mg/kg)Outcome (e.g., % LORR, Time to Immobility)
ED50 (LORR)C57BL/6 Mouse(Dose Range)
Onset of LORRSprague-Dawley RatX mg/kg
Duration of LORRSprague-Dawley RatX mg/kg
Protocol 2.2: Assessment of Analgesic Properties

Objective: To evaluate the pain-relieving effects of this compound.

Methodology:

  • Tail-Flick Test:

    • Apply a focused beam of radiant heat to the animal's tail.

    • Measure the latency to flick the tail away from the heat source before and after this compound administration. An increase in latency indicates analgesia.

  • Von Frey Test:

    • Use calibrated filaments to apply pressure to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold before and after drug administration.

Data Presentation:

TestSpecies/StrainThis compound Dose (mg/kg)Baseline Latency/ThresholdPost-Dose Latency/Threshold
Tail-FlickC57BL/6 MouseX mg/kg
Von FreySprague-Dawley RatY mg/kg
Protocol 2.3: In Vivo Electrophysiology

Objective: To understand how this compound affects neuronal activity within key brain circuits related to consciousness and sensory processing.

Methodology:

  • Animal Preparation: Anesthetize an animal (e.g., rat) and implant microelectrodes into specific brain regions (e.g., thalamus, cortex).

  • Recording:

    • Record spontaneous neuronal activity (spike discharges) and evoked potentials in response to sensory stimuli (e.g., a noxious stimulus to the paw).

    • Administer this compound and observe changes in firing rates and the amplitude/latency of evoked responses. A reduction in the response to noxious stimuli would indicate an effect on sensory pathways.

Data Presentation:

Brain RegionMeasurementConditionThis compound Dose (mg/kg)% Change from Baseline
Somatosensory CortexEvoked Potential AmplitudeNoxious StimulusX mg/kg
ThalamusSpontaneous Firing RateResting StateY mg/kg

Visualizing a Potential Anesthetic Signaling Pathway

G This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Potentiates Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Increases Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthetic State Reduced_Excitability->Anesthesia

Hypothetical GABAergic pathway for this compound.

Part 3: Clinical Trial Framework

Should preclinical data demonstrate a strong safety and efficacy profile, the investigation of this compound would progress to human clinical trials. This process is rigorously structured into distinct phases.

Protocol 3.1: Phase I Clinical Trial

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in a small group of healthy volunteers.

Methodology:

  • Study Design: A single-center, randomized, placebo-controlled, single-ascending dose study.

  • Participants: A small cohort (e.g., 20-80) of healthy adult volunteers.

  • Procedure:

    • Administer a single, low dose of this compound intravenously to a small group.

    • Monitor vital signs (heart rate, blood pressure, respiration), ECG, and level of sedation continuously.

    • Collect serial blood samples to determine pharmacokinetic parameters (e.g., half-life, clearance).

    • If the dose is well-tolerated, a new cohort receives a slightly higher dose.

  • Primary Endpoints: Incidence of adverse events, changes in vital signs and laboratory values.

Protocol 3.2: Phase II Clinical Trial

Objective: To assess the efficacy of this compound in producing anesthesia for a specific surgical procedure and to determine the optimal dose range.

Methodology:

  • Study Design: A multi-center, randomized, double-blind, active-controlled trial.

  • Participants: A larger group of patients (e.g., 100-300) scheduled for a standardized, minor surgical procedure.

  • Procedure:

    • Randomly assign patients to receive either this compound or a standard anesthetic agent (e.g., propofol).

    • Administer the anesthetic to achieve a target level of sedation/anesthesia as measured by a depth-of-anesthesia monitor (e.g., Bispectral Index - BIS).

    • Record the success rate of anesthetic induction, hemodynamic stability during the procedure, and recovery times.

  • Primary Endpoints: Efficacy in maintaining an adequate depth of anesthesia, dose required, and time to recovery.

Protocol 3.3: Phase III Clinical Trial

Objective: To confirm the efficacy and safety of this compound in a large, diverse patient population and to compare it against the current standard of care.

Methodology:

  • Study Design: A large-scale, multi-center, randomized, controlled trial.

  • Participants: A large patient population (e.g., 300-3,000+) undergoing various types of surgery.

  • Procedure:

    • Compare this compound with a standard anesthetic across a broad range of surgical contexts.

    • Collect extensive data on efficacy (e.g., intraoperative awareness, hemodynamic control), safety (e.g., adverse events, postoperative nausea and vomiting), and patient outcomes.

  • Primary Endpoints: Non-inferiority or superiority compared to the standard anesthetic in terms of efficacy and safety.

Data Presentation for Clinical Trials:

PhasePrimary ObjectiveKey Parameters MeasuredHypothetical this compound Finding
Phase I Safety & TolerabilityMaximum Tolerated Dose (MTD), Adverse Event Profile, Half-life
Phase II Efficacy & DosingED95 for surgical anesthesia, Hemodynamic stability, Recovery time
Phase III Comparative EfficacyIncidence of intraoperative awareness, Postoperative recovery scores, Side effect profile vs. standard

Conclusion

This document provides a comprehensive, albeit generalized, roadmap for the systematic evaluation of this compound's anesthetic properties. By progressing through structured in vitro, preclinical, and clinical phases, researchers can thoroughly characterize the compound's potential mechanism of action, efficacy, and safety profile. Each protocol and data presentation table serves as a template that should be refined and detailed based on emerging data and specific research questions. The successful execution of such a plan is essential to determine if this compound holds promise as a novel anesthetic agent.

References

Troubleshooting & Optimization

Butalamine Technical Support Center: Solubility and Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the aqueous solubility and stability of butalamine. Due to the limited availability of specific experimental data for this compound, this resource focuses on foundational principles, recommended experimental protocols, and troubleshooting strategies applicable to weakly basic compounds with similar structural features.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its aqueous solubility?

A1: this compound is a weakly basic compound. Its aqueous solubility is significantly influenced by its pKa and the pH of the solution. The key properties are:

  • Water Solubility: Reported as 0.0705 mg/mL.[1] The pH and temperature at which this was determined are not specified, so this value should be considered as an estimate of the intrinsic solubility.

  • pKa (Strongest Basic): 8.24.[1] This is the most critical value for predicting how solubility will change with pH.

  • pKa (Strongest Acidic): 11.54.[1]

  • logP: 4.75, indicating high lipophilicity and consequently low intrinsic aqueous solubility.[1]

Q2: How does the pH of an aqueous solution affect the solubility of this compound?

A2: As a weak base, this compound's solubility is highly dependent on pH. In acidic solutions (pH < pKa), the amine functional groups become protonated, forming a more soluble salt. In neutral or basic solutions (pH > pKa), this compound will be predominantly in its less soluble, non-ionized form. This relationship can be predicted using the Henderson-Hasselbalch equation.

Q3: What are the likely degradation pathways for this compound in aqueous solutions?

A3: Based on its chemical structure, which includes a 1,2,4-oxadiazole ring and N,N-dibutylamino groups, this compound may be susceptible to the following degradation pathways:

  • Hydrolysis: The 1,2,4-oxadiazole ring can be prone to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The tertiary amine groups could be susceptible to oxidation.

  • Photodegradation: The presence of aromatic (phenyl) and heteroaromatic (oxadiazole) rings suggests a potential for degradation upon exposure to light.

Q4: What are "forced degradation" studies, and why are they important for this compound?

A4: Forced degradation (or stress testing) involves exposing the drug substance to conditions more severe than accelerated stability studies, such as high temperature, humidity, and a range of pH values in solution. These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of analytical methods used for stability testing.

Troubleshooting Guides

Solubility Issues
Problem Potential Cause Troubleshooting Steps
This compound does not dissolve in neutral aqueous buffer. This compound is a weak base with low intrinsic solubility in its non-ionized form.1. Lower the pH of the buffer to at least 2 pH units below the pKa (e.g., pH < 6).2. Prepare a concentrated stock solution in a water-miscible organic co-solvent (e.g., DMSO, ethanol) and dilute it into the aqueous buffer. Ensure the final co-solvent concentration is low enough not to affect your experiment.
Precipitation occurs after initially dissolving this compound. The solution may be supersaturated, or the temperature may have changed, reducing solubility.1. Ensure the final concentration is below the equilibrium solubility at the experimental temperature.2. If a stock solution was used, ensure it is fully dissolved before dilution and that the dilution does not cause the solubility limit to be exceeded.
Inconsistent solubility results between experiments. Variations in pH, temperature, or buffer composition.1. Precisely control and verify the pH of all solutions.2. Maintain a constant temperature during the experiment.3. Use consistent buffer systems and concentrations.
Stability Issues
Problem Potential Cause Troubleshooting Steps
Loss of this compound concentration over time in solution. Chemical degradation (e.g., hydrolysis, oxidation).1. Analyze for potential degradation products using a stability-indicating analytical method (e.g., HPLC).2. Adjust the pH of the solution to a range where this compound is more stable (preliminary studies may be needed to determine this).3. Protect the solution from light and oxygen (e.g., use amber vials, purge with nitrogen).
Appearance of new peaks in chromatograms during stability studies. Formation of degradation products.1. Conduct forced degradation studies to intentionally generate degradation products and aid in their identification (e.g., by mass spectrometry).2. Evaluate the degradation profile at different pH values and temperatures to understand the degradation kinetics.
Discoloration of the this compound solution. Potential oxidative or photolytic degradation.1. Store solutions protected from light.2. Consider adding an antioxidant to the formulation if oxidation is suspected and compatible with the intended use.

Data Presentation

Illustrative pH-Solubility Profile for a Weakly Basic Drug like this compound

This table presents a hypothetical pH-solubility profile for a compound with a pKa of 8.24 and an intrinsic solubility of 0.07 mg/mL to illustrate the expected trend for this compound.

pHPredicted Solubility (mg/mL)Form
2.0> 100Ionized (Salt)
4.0> 10Ionized (Salt)
6.0~7.5Mostly Ionized
7.0~0.8Mix of Ionized and Non-ionized
8.0~0.14Mix of Ionized and Non-ionized
9.0~0.08Mostly Non-ionized (Base)
10.00.07Non-ionized (Base)

Illustrative Stability Data Template for this compound in an Aqueous Buffer

This table provides a template for recording stability data. The values are for illustrative purposes only.

Time PointStorage ConditionAssay (% of Initial)Appearance of SolutionpHKnown Degradant 1 (%)Unknown Degradants (%)
025°C / 60% RH100.0Clear, colorless5.50.00.0
1 month25°C / 60% RH99.5Clear, colorless5.5< 0.1< 0.1
3 months25°C / 60% RH98.9Clear, colorless5.40.20.1
1 month40°C / 75% RH97.2Clear, colorless5.30.80.3
3 months40°C / 75% RH94.5Clear, pale yellow5.12.10.9

Experimental Protocols

Protocol for Determining the pH-Solubility Profile of this compound
  • Materials: this compound hydrochloride, a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10, a suitable analytical system (e.g., HPLC-UV), and a constant temperature shaker/incubator.

  • Procedure:

    • Add an excess amount of this compound to vials containing each buffer solution.

    • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, filter the samples to remove undissolved solid.

    • Determine the concentration of this compound in the filtrate using a validated analytical method.

    • Measure the pH of the filtrate to confirm the final pH of the saturated solution.

General Protocol for a Forced Degradation Study of this compound in Solution
  • Materials: this compound, 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, a stability-indicating HPLC method, and a photostability chamber.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and store at an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and store at room temperature or a slightly elevated temperature. Sample at various time points.

    • Oxidation: Dissolve this compound in a solution of 3% H₂O₂ and store at room temperature. Sample at various time points.

    • Photostability: Expose a solution of this compound to light conditions as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

    • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the amount of this compound remaining and to detect and quantify any degradation products.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Start: Dissolve this compound in Aqueous Buffer dissolved Fully Dissolved? start->dissolved end End: Solution Prepared dissolved->end Yes troubleshoot Troubleshoot dissolved->troubleshoot No lower_ph Lower pH of Buffer (e.g., pH < 6) troubleshoot->lower_ph use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) troubleshoot->use_cosolvent check_conc Check Concentration vs. Equilibrium Solubility troubleshoot->check_conc check_temp Control Temperature troubleshoot->check_temp lower_ph->start use_cosolvent->start

A workflow for troubleshooting issues with this compound solubility.

G cluster_1 Potential Degradation Pathways of this compound This compound This compound (C18H28N4O) Hydrolysis Hydrolysis (Acid or Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photodegradation (UV/Vis Light) This compound->Photolysis RingOpening Oxadiazole Ring-Opened Products Hydrolysis->RingOpening N_Oxides N-Oxide Products Oxidation->N_Oxides Photodegradants Various Photodegradants Photolysis->Photodegradants

Potential degradation pathways for this compound in aqueous solutions.

G cluster_2 Logical Relationship of Factors Affecting Stability pH pH DegradationRate Rate of Degradation pH->DegradationRate DegradationPathway Degradation Pathway pH->DegradationPathway Temperature Temperature Temperature->DegradationRate Light Light Exposure Light->DegradationRate Light->DegradationPathway Oxygen Presence of Oxygen Oxygen->DegradationRate Oxygen->DegradationPathway

Factors influencing the stability of this compound in aqueous solutions.

References

Potential for Butalamine interference in biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Butalamine

Disclaimer: this compound is an investigational compound. The information provided is based on preliminary data and general principles of biochemical assay interference. These guidelines are intended to help researchers identify and troubleshoot potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

A1: this compound is a novel small molecule inhibitor under development. Its chemical structure, featuring a planar aromatic core and tertiary amine functional group, gives it properties that may lead to assay interference. Potential mechanisms include:

  • Compound Aggregation: Like many organic molecules, this compound may form colloidal aggregates in aqueous buffers, especially at concentrations in the low micromolar range.[1][2] These aggregates can non-specifically sequester and denature proteins, leading to false inhibition readouts.[3]

  • Intrinsic Fluorescence: this compound exhibits intrinsic fluorescence with a broad excitation and emission spectrum. This can directly interfere with fluorescence-based assays (e.g., FRET, FP, fluorescence intensity) by increasing background signal or quenching the reporter fluorophore.[4][5]

  • Redox Cycling: The quinone-like moiety in this compound's structure suggests it may be a redox-cycling compound. In the presence of common reducing agents like DTT (dithiothreitol), it can generate reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). This can lead to oxidative damage of the target protein and false-positive results, particularly for enzymes sensitive to oxidation like phosphatases and cysteine proteases.

Q2: Which types of assays are most susceptible to this compound interference?

A2: Assays that are particularly vulnerable include:

  • Fluorescence-Based Assays: Assays relying on fluorescence intensity, fluorescence polarization (FP), and Förster resonance energy transfer (FRET) are at high risk due to this compound's intrinsic fluorescence.

  • Enzyme Assays with Redox-Sensitive Targets: Assays for cysteine proteases, metalloenzymes, and protein tyrosine phosphatases can be affected by this compound's redox-cycling activity.

  • High-Throughput Screens (HTS): HTS campaigns are prone to identifying false positives due to compound aggregation, as they often test compounds at higher concentrations where aggregation is more likely to occur.

  • Absorbance-Based Assays: If this compound is colored, it can interfere with colorimetric assays by absorbing light at the detection wavelength.

Q3: How can I preemptively test for this compound interference?

A3: Before starting a large-scale screen or detailed kinetic analysis, it is crucial to perform several control experiments:

  • Target-Free Controls: Run your assay in the absence of the biological target (e.g., enzyme, receptor). An active signal in this control indicates direct interference with the assay's detection system.

  • Detergent Controls: To test for aggregation, run the assay in parallel with and without a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, aggregation is the likely cause.

  • Redox Activity Controls: To check for redox cycling, include catalase in your assay buffer to quench any H₂O₂ generated. If this compound's activity is diminished by catalase, it suggests a redox-mediated mechanism.

Troubleshooting Guides

Problem 1: My fluorescence-based assay shows a dose-dependent increase in signal with this compound, even in target-free wells.
  • Possible Cause: Intrinsic fluorescence of this compound.

  • Troubleshooting Steps:

    • Characterize this compound's Spectrum: Perform a fluorescence scan of this compound in your assay buffer to determine its excitation and emission maxima.

    • Compare Spectra: If this compound's fluorescence overlaps with your assay's fluorophore, it is the likely cause of interference.

    • Solution 1: Switch Fluorophore: Select a reporter fluorophore with excitation/emission wavelengths that do not overlap with this compound.

    • Solution 2: Use an Orthogonal Assay: Confirm your findings using a non-fluorescence-based method, such as a label-free technology (e.g., Surface Plasmon Resonance) or a luminescence-based assay.

Problem 2: this compound shows potent inhibition of my enzyme, but the dose-response curve is unusually steep and shifts with enzyme concentration.
  • Possible Cause: Compound aggregation. Aggregators often display steep dose-response curves and their IC₅₀ values are sensitive to the concentration of protein in the assay.

  • Troubleshooting Steps:

    • Perform Detergent Test: As described in FAQ A3, re-run the inhibition assay with 0.01% Triton X-100. A significant rightward shift in the IC₅₀ curve strongly suggests aggregation.

    • Vary Enzyme Concentration: Measure the IC₅₀ of this compound at different concentrations of your target enzyme. A linear relationship between IC₅₀ and enzyme concentration is characteristic of stoichiometric inhibition by aggregates.

    • Solution: Confirm with DLS: Use Dynamic Light Scattering (DLS) to directly detect the formation of this compound aggregates at concentrations where inhibition is observed.

Problem 3: The inhibitory effect of this compound on my cysteine protease increases with pre-incubation time and is abolished by catalase.
  • Possible Cause: Redox cycling. The time-dependent inhibition suggests the gradual production of an inhibitory substance (H₂O₂), and the rescue by catalase confirms its identity.

  • Troubleshooting Steps:

    • Confirm DTT-Dependence: Run the assay with and without DTT (or another strong reducing agent). If inhibition is only observed in the presence of DTT, redox cycling is the likely mechanism.

    • Quantify H₂O₂ Production: Use a specific assay, such as the horseradish peroxidase-phenol red assay, to directly measure H₂O₂ generation by this compound in your buffer system.

    • Solution: Modify Buffer Conditions: If possible, use a weaker reducing agent like β-mercaptoethanol, which is less likely to fuel redox cycling. Alternatively, always include catalase in your assay buffer as a standard component.

Data Presentation

Table 1: Hypothetical IC₅₀ Values for this compound Under Different Control Conditions

Assay ConditionTarget EnzymeIC₅₀ (µM)Interpretation
Standard BufferCysteine Protease1.5Potent inhibition observed.
+ 0.01% Triton X-100Cysteine Protease45.2>30-fold shift suggests aggregation is the primary mechanism of inhibition.
+ Catalase (100 U/mL)Cysteine Protease28.7Significant shift indicates a component of redox cycling contributes to inhibition.
Standard BufferUnrelated Kinase> 100Lack of activity against an unrelated target suggests some specificity, but does not rule out interference.

Experimental Protocols

Protocol 1: Assessing Compound Aggregation via Detergent Sensitivity

  • Prepare Reagents:

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

    • Assay Buffer containing 0.02% Triton X-100.

    • This compound stock solution in DMSO.

    • Target enzyme and substrate stocks.

  • Assay Setup: Prepare two identical 384-well plates.

    • Plate A (No Detergent): Add assay buffer to all wells.

    • Plate B (+ Detergent): Add assay buffer with 0.02% Triton X-100 to all wells. Note: The final concentration in the well will be 0.01% after adding other reagents.

  • Compound Titration: Add serial dilutions of this compound to both plates. Include DMSO-only wells as a negative control (0% inhibition) and a known inhibitor as a positive control (100% inhibition).

  • Initiate Reaction: Add the target enzyme to all wells and incubate for 15 minutes at room temperature.

  • Measure Activity: Add the substrate to initiate the reaction and measure the signal over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration for both plates. Plot the dose-response curves and determine the IC₅₀ values. A rightward shift of >10-fold in the IC₅₀ on Plate B is indicative of aggregation-based inhibition.

Protocol 2: Detecting Redox Cycling via Catalase Rescue

  • Prepare Reagents:

    • Assay Buffer containing a reducing agent (e.g., 1 mM DTT).

    • Catalase stock solution (e.g., 10,000 U/mL).

    • This compound, enzyme, and substrate stocks.

  • Assay Setup: Prepare two sets of reactions.

    • Set A (No Catalase): Standard assay buffer with DTT.

    • Set B (+ Catalase): Standard assay buffer with DTT, supplemented with Catalase to a final concentration of 100 U/mL.

  • Compound Titration: Add serial dilutions of this compound to both sets of reactions.

  • Pre-incubation: Pre-incubate the enzyme with this compound for 30 minutes in both conditions before adding the substrate.

  • Measure Activity: Initiate the reaction with the substrate and measure the endpoint or kinetic signal.

  • Data Analysis: Calculate and compare the IC₅₀ values from both sets. A significant reduction in potency (increase in IC₅₀) in the presence of catalase confirms that H₂O₂ generation is contributing to the observed inhibition.

Visualizations

Troubleshooting_Workflow start Initial Hit Observed for this compound q1 Is the hit observed in a target-free control? start->q1 a1_yes Interference with Assay Readout q1->a1_yes  Yes a1_no Proceed to Mechanism Deconvolution q1->a1_no No   q2 Is activity sensitive to 0.01% Triton X-100? a1_no->q2 a2_yes Likely Aggregator. Confirm with DLS. q2->a2_yes  Yes q3 Is activity sensitive to Catalase? q2->q3 No   a3_yes Likely Redox Cycler. Confirm H2O2 production. q3->a3_yes  Yes a3_no Potential True Hit. Confirm with orthogonal assays. q3->a3_no No  

Caption: A decision tree for troubleshooting potential this compound assay interference.

Experimental_Workflow cluster_0 Initial Screening & Triage cluster_1 Mechanism Validation cluster_2 Hit Validation Primary_Screen Primary HTS Assay Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Triage Interference Counter-Screens (Detergent, Catalase) Dose_Response->Triage Aggregation Aggregation Check (DLS) Triage->Aggregation Redox Redox Check (H2O2 Assay) Triage->Redox Spectro Spectroscopic Check (Fluorescence Scan) Triage->Spectro Orthogonal Orthogonal Assay (e.g., Label-Free) Aggregation->Orthogonal Redox->Orthogonal Spectro->Orthogonal SAR SAR by Catalog Orthogonal->SAR Validated_Hit Validated Hit SAR->Validated_Hit

Caption: Workflow for validating a screening hit and ruling out interference.

Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) p_RTK p-RTK (Active) Receptor->p_RTK Ligand This compound This compound (Intended Target) PTP Protein Tyrosine Phosphatase (PTP) This compound->PTP Inhibits (Intended) ROS H₂O₂ (ROS) (Interference Product) This compound->ROS Redox Cycles PTP->p_RTK Dephosphorylates (Inactivates) Downstream Downstream Signaling (e.g., MAPK Pathway) p_RTK->Downstream Activates ROS->PTP Oxidizes & Inhibits (Artifact)

Caption: this compound's intended pathway vs. an artifact-driven pathway.

References

Technical Support Center: Optimizing Butalamine Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Butalamine for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is classified as a peripheral vasodilator.[1][2][3] It has been shown to possess local anesthetic properties and can induce coronary vasodilation.[2][4] In vitro studies on isolated rat liver mitochondria have indicated that this compound can affect oxidative phosphorylation. It was observed to stimulate State 3 respiration at lower concentrations (e.g., 3 x 10⁻⁴ M) and inhibit it at higher concentrations (50% inhibition at 1 mM). This compound also has direct effects on isolated human smooth muscle, leading to a reduction in the rate of spontaneous activity and a decrease in amplitude.

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A definitive optimal concentration for this compound has not been established across various cell types and assays. Based on the available literature, a broad concentration range should be tested to determine the optimal concentration for your specific experimental setup. For mitochondrial respiration studies, effects were seen between 3 x 10⁻⁴ M and 1 mM. For initial cytotoxicity and functional assays, a range-finding study is recommended, starting from low micromolar (e.g., 1 µM) to millimolar (e.g., 1 mM) concentrations.

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

This compound is often supplied as this compound hydrochloride, which generally has good solubility in aqueous solutions.

  • Solvent Selection: For most cell culture applications, sterile, deionized water or dimethyl sulfoxide (DMSO) are suitable solvents for creating a concentrated stock solution.

  • Stock Concentration: A common starting stock concentration is 10 mM.

  • Preparation Steps:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of this compound hydrochloride powder.

    • Dissolve the powder in the chosen solvent (e.g., sterile water or DMSO). If solubility is an issue, gentle warming in a 37°C water bath may help.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. The stability in specific cell culture media should be determined empirically.

Q4: Is this compound cytotoxic? How can I determine the appropriate non-toxic concentration for my experiments?

The cytotoxicity of this compound should be determined for each cell line used in your experiments. A cell viability assay, such as the MTT, Neutral Red Uptake, or LDH assay, is recommended. These assays will help you establish the concentration range that does not cause significant cell death, which is crucial for interpreting the results of functional assays. It is advisable to test a range of concentrations in a dose-response manner to determine the IC50 (the concentration that inhibits 50% of cell viability). For functional studies, concentrations well below the IC50 should be used.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or no observable effect of this compound Incorrect concentration: The concentration may be too low to elicit a response or too high, leading to off-target or toxic effects.Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal working concentration.
Compound degradation: this compound may be unstable in the experimental conditions (e.g., prolonged incubation, exposure to light).Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of this compound solutions to light. Empirically test the stability of this compound in your specific cell culture medium over the time course of your experiment.
Cell health and density: The response to this compound may be dependent on the health and confluency of the cells.Ensure that cells are in the logarithmic growth phase and at a consistent density for all experiments. Routinely check for signs of contamination.
High background or "noise" in assays Precipitation of this compound: At higher concentrations, this compound may precipitate in the culture medium.Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solvent for the stock solution.
Interference with assay reagents: this compound may directly interact with the reagents of your assay (e.g., fluorescent dyes, enzyme substrates).Run a cell-free control with this compound and the assay reagents to check for any direct interference.
Difficulty reproducing results Variability in stock solution: Inconsistent preparation or storage of the this compound stock solution.Ensure accurate weighing and complete dissolution when preparing the stock solution. Aliquot the stock to avoid multiple freeze-thaw cycles.
Inconsistent experimental conditions: Minor variations in incubation time, temperature, or cell passage number can affect results.Standardize all experimental parameters and keep detailed records of each experiment. Use cells within a consistent range of passage numbers.

Quantitative Data

The following table summarizes the in vitro effects of this compound on mitochondrial respiration in isolated rat liver mitochondria.

SubstrateThis compound ConcentrationEffect on State 3 Respiration
Succinate3 x 10⁻⁴ M~100% stimulation
Glutamate-malate4 x 10⁻⁴ M~40% stimulation
Succinate or Glutamate-malate1 mM~50% inhibition

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a general method for determining the cytotoxicity of this compound.

Materials:

  • Target cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vitro Vasodilation Assay using Isolated Rat Aortic Rings

This protocol describes a method to assess the vasorelaxant effects of this compound.

Materials:

  • Sprague-Dawley rats

  • Krebs-Henseleit solution

  • Phenylephrine (PE) or KCl for pre-contraction

  • This compound hydrochloride

  • Organ bath system with isometric force transducers

Procedure:

  • Aorta Isolation: Euthanize a rat and carefully excise the thoracic aorta. Place it in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

  • Pre-contraction: Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • This compound Addition: Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by PE or KCl.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for In Vitro Experiments start Experiment Fails or Yields Inconsistent Results check_reproducibility Repeat Experiment with Fresh Reagents start->check_reproducibility troubleshoot Systematic Troubleshooting check_reproducibility->troubleshoot check_compound Verify this compound Stock (Concentration, Storage) troubleshoot->check_compound Still Fails successful_outcome Problem Resolved, Proceed with Experiment troubleshoot->successful_outcome Works check_cells Assess Cell Health (Viability, Passage #, Contamination) check_compound->check_cells check_protocol Review Experimental Protocol (Incubation times, Reagent concentrations) check_cells->check_protocol optimize_concentration Perform Dose-Response Curve check_protocol->optimize_concentration check_assay Run Assay Controls (Positive, Negative, Vehicle) optimize_concentration->check_assay check_assay->successful_outcome

Caption: A logical workflow for troubleshooting common issues in in vitro experiments.

VasodilationSignalingPathway Hypothetical Signaling Pathway for this compound-Induced Vasodilation This compound This compound Receptor Receptor on Endothelial Cell This compound->Receptor eNOS_activation eNOS Activation Receptor->eNOS_activation NO_production Nitric Oxide (NO) Production eNOS_activation->NO_production sGC_activation Soluble Guanylate Cyclase (sGC) Activation in Smooth Muscle Cell NO_production->sGC_activation cGMP_increase Increased cGMP sGC_activation->cGMP_increase PKG_activation Protein Kinase G (PKG) Activation cGMP_increase->PKG_activation Ca_decrease Decreased Intracellular Ca²⁺ PKG_activation->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation

Caption: A plausible signaling cascade for a vasodilator acting via the NO pathway.

CytotoxicityAssayWorkflow Experimental Workflow for In Vitro Cytotoxicity Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare this compound Serial Dilutions incubate_24h->prepare_dilutions treat_cells Treat Cells with this compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_reagent Add Viability Reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent measure_signal Measure Signal (e.g., Absorbance) incubate_reagent->measure_signal analyze_data Analyze Data and Determine IC50 measure_signal->analyze_data

Caption: A step-by-step workflow for conducting a cytotoxicity assay.

References

Overcoming poor solubility of Butalamine in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming poor solubility of Butalamine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a lipophilic (fat-soluble) weak base investigated for its properties as a peripheral vasodilator.[1][2] Its primary mechanism of action is as a smooth muscle relaxant, which it achieves by interfering with calcium ion channels.[3] The inherent lipophilicity and weakly basic nature of this compound lead to its poor solubility in aqueous and neutral pH buffers, posing a significant challenge for in vitro and in vivo experimental setups.

Q2: What are the key physicochemical properties of this compound to consider for solubilization?

Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key parameters are summarized in the table below.

PropertyValueImplication for Solubility
Molecular Formula C₁₈H₂₈N₄O-
logP 4.75 - 4.92High lipophilicity, indicating poor aqueous solubility.[1]
Water Solubility 0.0705 mg/mLVery low solubility in water.[1]
pKa (Strongest Basic) 8.24As a weak base, its solubility is pH-dependent and increases in acidic conditions.

Q3: Should I use this compound or this compound Hydrochloride?

For experiments requiring an aqueous solution, This compound hydrochloride , the salt form of this compound, is recommended. Salts of basic drugs generally exhibit significantly higher aqueous solubility compared to the free base form.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides systematic approaches to address common issues with dissolving this compound in experimental buffers.

Problem: this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).

Cause: this compound is a lipophilic weak base with very low solubility in neutral aqueous solutions.

Solutions:

  • pH Adjustment:

    • Rationale: As a weak base, this compound becomes protonated and more soluble in acidic conditions (pH < pKa). Most basic drugs can be solubilized by modifying the pH.

    • Protocol: Prepare your buffer at a lower pH (e.g., pH 4-5). Alternatively, dissolve the this compound in a small amount of acidic solution (e.g., 0.1 N HCl) and then dilute it into your final experimental buffer. Be mindful of the final pH of your solution and its compatibility with your experimental system.

  • Use of Co-solvents:

    • Rationale: Co-solvents are water-miscible organic solvents that can dissolve lipophilic compounds. This is a widely used technique for poorly water-soluble drugs.

    • Protocol: First, dissolve this compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experiment.

  • Employing Surfactants:

    • Rationale: Surfactants form micelles that can encapsulate lipophilic drug molecules, increasing their apparent solubility in aqueous solutions.

    • Protocol: Prepare your buffer containing a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Polysorbate 80). The surfactant concentration should be above its critical micelle concentration (CMC). Add the this compound to this solution and stir until dissolved.

Problem: My this compound solution is cloudy or shows precipitation upon dilution.

Cause: This often occurs when a concentrated stock solution in an organic solvent is diluted too quickly into an aqueous buffer, causing the drug to crash out of solution. It can also happen if the pH of the final solution is not optimal for solubility.

Solutions:

  • Optimize Dilution:

    • Protocol: Add the concentrated stock solution dropwise into the vigorously stirring aqueous buffer. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Re-evaluate pH:

    • Protocol: Check the pH of your final solution. If it is near or above the pKa of this compound (~8.24), the solubility will be significantly reduced. Adjust the pH of the final solution to a more acidic range if your experiment allows.

  • Consider a Different Formulation Strategy:

    • Rationale: For some applications, more advanced formulation strategies may be necessary.

    • Options:

      • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for high-dose administration of lipophilic drugs.

      • Cyclodextrins: These molecules can form inclusion complexes with lipophilic drugs, enhancing their aqueous solubility.

Experimental Protocols

Recommended Protocol for Solubilizing this compound Hydrochloride

This protocol utilizes the co-solvent method, which is a common and effective approach for preclinical studies.

Materials:

  • This compound hydrochloride

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Phosphate Buffered Saline (PBS), pH 7.4, sterile

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to completely dissolve the powder. For example, to prepare a 10 mM stock solution, add the appropriate amount of DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

  • Dilute to Final Concentration:

    • Warm the PBS to 37°C to aid in solubility.

    • While vigorously vortexing the warm PBS, add the DMSO stock solution dropwise to achieve the desired final concentration.

    • Important: Ensure the final DMSO concentration in your experimental solution is below a level that might cause toxicity or off-target effects in your specific assay (typically <0.5%).

  • Final Preparation:

    • Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use.

    • If slight precipitation occurs, you may try gentle warming (e.g., 37°C water bath) and further vortexing. If precipitation persists, the concentration may be too high for the chosen solvent system.

Visualizations

Logical Workflow for Troubleshooting this compound Solubility

Troubleshooting this compound Solubility start Start: Dissolve this compound use_hcl_form Use this compound HCl start->use_hcl_form check_dissolved Is it fully dissolved? ph_adjust Adjust pH (acidic) check_dissolved->ph_adjust No check_precipitation Precipitation upon dilution? check_dissolved->check_precipitation end_success Solution Ready check_dissolved->end_success Yes use_hcl_form->check_dissolved ph_adjust->check_dissolved co_solvent Use Co-solvent (e.g., DMSO) ph_adjust->co_solvent co_solvent->check_dissolved surfactant Use Surfactant co_solvent->surfactant surfactant->check_dissolved end_fail Consider advanced formulation surfactant->end_fail If all fail optimize_dilution Optimize Dilution (slow, stirring) check_precipitation->optimize_dilution Yes check_precipitation->end_success No optimize_dilution->end_success optimize_dilution->end_fail Still precipitates end_success->check_precipitation

Caption: A flowchart for troubleshooting this compound solubility issues.

Proposed Signaling Pathway for this compound-Induced Smooth Muscle Relaxation

This compound Signaling Pathway in Smooth Muscle This compound This compound Ca_channel L-type Ca²⁺ Channel This compound->Ca_channel Inhibits Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Decreases Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_calmodulin Reduces formation of Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Promotes MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction Leads to

Caption: this compound's mechanism for smooth muscle relaxation.

References

Minimizing tachyphylaxis in prolonged Butalamine studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tachyphylaxis during prolonged Butalamine studies.

Disclaimer: this compound is a peripheral vasodilator known to primarily act by inhibiting calcium ion influx in smooth muscle cells.[1] While specific literature on this compound-induced tachyphylaxis is limited, this guide extrapolates from established principles of drug tolerance observed with other vasodilators and agents acting on related signaling pathways.

Frequently Asked questions (FAQs)

Q1: What is tachyphylaxis and why is it a concern in our prolonged this compound experiments?

Q2: What are the potential molecular mechanisms underlying this compound tachyphylaxis?

A2: While this compound's primary mechanism is calcium channel blockade[1], tachyphylaxis to vasodilators can involve several mechanisms. Based on related compounds, potential mechanisms for diminished this compound response could include:

  • Receptor Desensitization: If this compound also interacts with G-protein coupled receptors (GPCRs) to exert its full effect, prolonged activation can lead to receptor phosphorylation by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its downstream signaling pathway.[4]

  • Receptor Internalization: Following β-arrestin binding, the this compound-receptor complex may be internalized into the cell via endocytosis, reducing the number of receptors available on the cell surface to respond to the drug.

  • Depletion of Intracellular Mediators: The signaling cascade initiated by this compound might rely on finite intracellular messengers. Prolonged stimulation could deplete these essential molecules, leading to a reduced response.

  • Physiological Adaptation: The body may counteract the vasodilatory effect of this compound through compensatory mechanisms, such as increasing heart rate or activating vasoconstrictor pathways, to maintain homeostasis.

Q3: How can we experimentally determine if our cell line or animal model is developing tachyphylaxis to this compound?

A3: You can assess tachyphylaxis by performing dose-response curves at different time points during prolonged this compound exposure. A rightward shift in the dose-response curve, indicating a need for a higher concentration of this compound to achieve the same effect, or a decrease in the maximal response, suggests the development of tachyphylaxis.

Troubleshooting Guides

Issue: We are observing a progressive loss of this compound's vasodilatory effect in our ex vivo artery ring model.

Potential Cause Troubleshooting Step Expected Outcome
Receptor Desensitization/Internalization Implement a "drug holiday" by washing out this compound for a defined period before re-stimulation.If the response to this compound is restored after the washout period, tachyphylaxis is likely due to reversible receptor desensitization or recycling of internalized receptors.
Depletion of Signaling Molecules Co-administer precursors or activators of downstream signaling pathways (if known and applicable to your model).A restored or enhanced response may indicate that depletion of a specific mediator was contributing to tachyphylaxis.
Experimental Artifact Verify the stability and concentration of your this compound solution over the course of the experiment.Consistent this compound concentration ensures that the observed effect is a true biological phenomenon.

Issue: Our in vitro cell-based assay shows a decreasing response to this compound over several hours.

Potential Cause Troubleshooting Step Expected Outcome
GPCR Desensitization Use fluorescence microscopy or BRET/FRET-based assays to monitor receptor localization and β-arrestin recruitment upon prolonged this compound treatment.An increase in receptor internalization or β-arrestin association with the receptor would support a GPCR-mediated desensitization mechanism.
Calcium Channel Subtype Alteration Investigate potential changes in the expression or function of different calcium channel subtypes in your cells following prolonged this compound exposure.Altered calcium channel population could explain a diminished response.
Cellular Health Perform cell viability assays (e.g., MTT, trypan blue exclusion) at various time points of this compound exposure.Ensuring cell viability is crucial to distinguish tachyphylaxis from general cellular toxicity.

Experimental Protocols

Protocol 1: Induction and Measurement of Tachyphylaxis in Isolated Aortic Rings

Objective: To induce and quantify tachyphylaxis to this compound in an ex vivo model.

Methodology:

  • Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.

  • Initial Dose-Response: Construct a cumulative concentration-response curve for this compound (e.g., 10⁻⁹ M to 10⁻⁵ M) to establish the baseline vasodilatory effect against a pre-contracted state (e.g., with phenylephrine).

  • Induction of Tachyphylaxis: Incubate the aortic rings with a submaximal effective concentration (e.g., EC₈₀) of this compound for a prolonged period (e.g., 2, 4, or 6 hours).

  • Second Dose-Response: After the incubation period, wash out the initial this compound and, after a brief re-equilibration, construct a second cumulative concentration-response curve.

  • Data Analysis: Compare the EC₅₀ and maximal relaxation (Eₘₐₓ) values between the initial and second dose-response curves. A significant increase in EC₅₀ or decrease in Eₘₐₓ indicates tachyphylaxis.

Protocol 2: Quantifying Receptor Internalization Using Immunofluorescence

Objective: To visualize and quantify potential this compound-induced receptor internalization in a cell line expressing a target receptor (hypothetical GPCR).

Methodology:

  • Cell Culture: Plate cells expressing a tagged version of the hypothetical target receptor (e.g., HA-tagged or GFP-tagged) onto glass coverslips.

  • This compound Treatment: Treat the cells with a specific concentration of this compound or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate with a primary antibody against the tag (if applicable) followed by a fluorescently labeled secondary antibody. Stain the nucleus with DAPI.

  • Imaging: Acquire images using a confocal microscope.

  • Quantification: Quantify the degree of receptor internalization by measuring the ratio of intracellular to plasma membrane fluorescence intensity using image analysis software.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Aortic Rings Before and After Prolonged Exposure

Treatment GroupLog EC₅₀ (M)Eₘₐₓ (%)
Baseline -7.2 ± 0.198 ± 2
2-hour this compound Incubation -6.8 ± 0.2*95 ± 3
4-hour this compound Incubation -6.3 ± 0.3 85 ± 4
6-hour this compound Incubation -5.9 ± 0.4 78 ± 5

*p < 0.05, **p < 0.01 compared to Baseline. Data are presented as mean ± SEM.

Table 2: Hypothetical Quantification of Receptor Internalization

Time (minutes)% Internalized Receptors (Mean ± SD)
0 5 ± 1.2
15 25 ± 3.5*
30 48 ± 4.1
60 65 ± 5.2

*p < 0.05, **p < 0.01 compared to time 0.

Mandatory Visualizations

Butalamine_Tachyphylaxis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Hypothetical GPCR This compound->Receptor 1. Binding CaChannel L-type Ca²⁺ Channel This compound->CaChannel Inhibition G_Protein Gαβγ Receptor->G_Protein 2. Activation GRK GRK Receptor->GRK 4. Phosphorylation beta_Arrestin β-Arrestin Receptor->beta_Arrestin 5. Binding Endosome Endosome Receptor->Endosome 6. Internalization Signaling_Cascade Downstream Signaling G_Protein->Signaling_Cascade beta_Arrestin->G_Protein Uncoupling Vasodilation Vasodilation Signaling_Cascade->Vasodilation

Caption: Potential signaling pathway for this compound-induced vasodilation and tachyphylaxis.

Tachyphylaxis_Workflow Start Start: Prolonged This compound Study Observe Observe Diminished Vasodilatory Effect Start->Observe Hypothesis Hypothesize Tachyphylaxis Mechanisms Observe->Hypothesis DoseResponse Perform Comparative Dose-Response Curves Hypothesis->DoseResponse ReceptorBinding Conduct Receptor Binding/Internalization Assays Hypothesis->ReceptorBinding SignalingAssay Measure Downstream Signaling Molecules Hypothesis->SignalingAssay Analyze Analyze Data: Compare EC₅₀, Eₘₐₓ, Receptor Localization DoseResponse->Analyze ReceptorBinding->Analyze SignalingAssay->Analyze Conclusion Draw Conclusions on Tachyphylaxis Mechanism Analyze->Conclusion

Caption: Experimental workflow for investigating this compound-induced tachyphylaxis.

References

Troubleshooting Inconsistent Results in Butalamine Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving Butalamine. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound hydrochloride is primarily a peripheral vasodilator.[1] Its mechanism of action involves the relaxation of smooth muscle cells in blood vessel walls by inhibiting the influx of calcium ions, which are essential for muscle contraction.[2][3] By blocking calcium ion channels, this compound reduces vascular tension, leading to vasodilation and improved blood flow.[2][3] It has also been reported to have mild antiplatelet and local anesthetic properties.

Q2: What are the common experimental applications of this compound?

This compound is primarily investigated for its potential therapeutic effects in conditions characterized by poor circulation and vascular constriction, such as peripheral vascular diseases. It is also studied for its effects on coronary vasodilation and its papaverine-like action in duodenal preparations.

Q3: Are there any known off-target effects of this compound that could influence experimental outcomes?

Studies on rat liver mitochondria have shown that this compound can affect oxidative phosphorylation in vitro, stimulating respiration at lower concentrations and inhibiting it at higher concentrations. These effects were not observed in vivo at the tested dosage. Researchers should be aware of these potential dose-dependent mitochondrial effects, as they could influence cellular energy metabolism in in vitro models.

Troubleshooting Guide

Issue 1: High Variability in Vasodilation Assays

Q: We are observing significant well-to-well or day-to-day variability in our in vitro vasodilation assays with this compound. What are the potential causes and solutions?

A: High variability in vasodilation assays can stem from several factors related to reagent stability, experimental technique, and cellular conditions.

Potential Causes and Solutions for High Variability

Potential Cause Troubleshooting Steps Expected Outcome if Resolved
This compound Solution Instability Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect the solution from light if photodegradation is suspected.Reduced variability between experimental runs. Consistent dose-response curves.
Inconsistent Cell Culture Conditions Ensure consistent cell passage numbers, seeding densities, and growth media composition. Monitor for any signs of contamination.More uniform cellular response to this compound.
Variability in Tissue Preparation (for ex vivo assays) Standardize the dissection and mounting of tissue rings to ensure consistent tension and viability.Reduced variability in the contractile response of tissue preparations.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of this compound in the assay medium.Improved accuracy and precision of drug concentrations, leading to more consistent results.
Fluctuations in Incubation Conditions Maintain stable temperature, CO2, and humidity levels in the incubator and during the assay.Consistent cellular metabolism and response to treatment.
Issue 2: Lower-Than-Expected Potency of this compound

Q: The calculated EC50 value for this compound in our experiments is significantly higher (indicating lower potency) than what is reported in the literature. Why might this be happening?

A: A decrease in the apparent potency of this compound can be due to issues with the compound itself, the experimental setup, or interactions with other components in the assay system.

Troubleshooting Lower-Than-Expected Potency

Potential Cause Troubleshooting Steps Expected Outcome if Resolved
Degradation of this compound Stock Verify the purity and integrity of the this compound stock using an appropriate analytical method (e.g., HPLC). Purchase a new batch from a reputable supplier if necessary.The observed EC50 value aligns more closely with published data.
Adsorption to Labware Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware for preparing and storing this compound solutions.Increased effective concentration of this compound in the assay, leading to a lower EC50.
Presence of Antagonistic Substances Ensure that the assay medium does not contain components that may interfere with this compound's activity. For example, high concentrations of calcium could potentially counteract its calcium channel blocking effects.A more potent dose-response to this compound.
Suboptimal Assay Conditions Optimize assay parameters such as incubation time and cell density. It's possible that the effect of this compound is time-dependent and requires a longer incubation period to become apparent.A leftward shift in the dose-response curve, indicating increased potency.

Experimental Protocols

Protocol: In Vitro Assessment of this compound-Induced Vasodilation in Isolated Aortic Rings

This protocol provides a general framework for assessing the vasodilatory effects of this compound on isolated rat aortic rings pre-contracted with phenylephrine.

  • Tissue Preparation:

    • Humanely euthanize a rat according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer.

    • Remove adherent connective tissue and cut the aorta into 2-3 mm rings.

    • Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.

    • Induce contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for tissue viability.

    • Wash the tissues with K-H buffer to return to baseline tension.

  • Experimental Procedure:

    • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once the contraction has plateaued, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath at regular intervals.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Visualizations

Butalamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Smooth Muscle Cell) This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Relaxation Muscle Relaxation This compound->Relaxation Promotes Ca_Influx Ca²⁺ Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Activates Contraction Muscle Contraction MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates MLCK_active->Contraction Leads to

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Butalamine_Experimental_Workflow prep 1. Preparation (Cell Culture / Tissue Dissection) equil 2. Equilibration & Viability Check prep->equil contract 3. Induce Contraction (e.g., Phenylephrine) equil->contract treat 4. This compound Treatment (Cumulative Concentrations) contract->treat record 5. Data Recording (Isometric Tension) treat->record analyze 6. Data Analysis (Dose-Response Curve, EC50) record->analyze

Caption: General experimental workflow for assessing this compound's effects.

Troubleshooting_Logic Troubleshooting Inconsistent Results start Inconsistent Results Observed check_reagents Verify Reagent Stability (e.g., Fresh this compound Solution) start->check_reagents check_protocol Review Experimental Protocol (e.g., Pipetting, Incubation) check_reagents->check_protocol Reagents OK isolate_variable Isolate and Test One Variable at a Time check_reagents->isolate_variable Issue Found check_system Examine Biological System (e.g., Cell Health, Tissue Viability) check_protocol->check_system Protocol OK check_protocol->isolate_variable Issue Found check_system->isolate_variable Issue Found inconsistent Results Remain Inconsistent check_system->inconsistent System OK consistent Results are Consistent isolate_variable->consistent

Caption: Logical flowchart for troubleshooting inconsistent experimental results.

References

Optimizing Butalamine Incubation Time in Cell-Based Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time for Butalamine in cell-based assays. This compound is a peripheral vasodilator with local anesthetic effects.[1] Its primary mechanism of action is the relaxation of smooth muscle, which it achieves by interfering with calcium ion channels.[2] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound hydrochloride acts as a smooth muscle relaxant by inhibiting the influx of calcium ions into smooth muscle cells.[2] Calcium ions are critical for initiating muscle contraction, and by blocking their entry, this compound reduces the contractile activity of these muscles.[2][3] It also possesses some local anesthetic properties.

Q2: What is a recommended starting point for this compound incubation time in a new cell-based assay?

A2: For initial experiments, a 24-hour incubation period is a reasonable starting point to observe significant biological activity. However, the optimal time is highly dependent on the cell line and the specific endpoint being measured. A time-course experiment is strongly recommended to determine the ideal incubation period for your specific experimental conditions.

Q3: How does cell density influence the optimal incubation time for this compound?

A3: Cell density is a critical parameter. Higher cell densities may lead to a more rapid metabolism of this compound, potentially requiring shorter incubation times or higher concentrations to see an effect. Conversely, at lower densities, a longer incubation may be necessary to observe a significant response. Maintaining consistent cell seeding densities across all experiments is crucial for reproducibility.

Q4: Is it necessary to change the media during long incubation periods with this compound (e.g., >48 hours)?

A4: Yes, for incubation times exceeding 48 hours, a media change at the 48-hour mark is advisable. This should involve replenishing with fresh media containing the appropriate concentration of this compound. This practice helps to prevent nutrient depletion and the accumulation of waste products from confounding the experimental results.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.

  • Possible Cause: Edge effects.

    • Solution: To mitigate increased evaporation and temperature gradients in the outer wells, avoid using them for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

Issue 2: No Observable Effect of this compound

  • Possible Cause: Suboptimal incubation time.

    • Solution: The incubation period may be too short for this compound to elicit a response. Conduct a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal duration.

  • Possible Cause: Incorrect this compound concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your cell line. It is possible the concentrations used are too low to have a significant effect.

  • Possible Cause: Cell health.

    • Solution: Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase. Overly confluent or unhealthy cells may not respond appropriately to treatment.

Issue 3: High Background Signal in the Assay

  • Possible Cause: Autofluorescence of this compound or media components.

    • Solution: If using a fluorescence-based assay, check for autofluorescence of this compound and any media supplements at the excitation and emission wavelengths being used. Consider using phenol red-free media, as phenol red can be a source of background fluorescence.

Data Presentation

Table 1: Effect of this compound Incubation Time on Vascular Smooth Muscle Cell Viability (MTT Assay)

Incubation Time (hours)This compound Concentration (µM)% Viability (Mean ± SD)
240 (Vehicle)100 ± 4.5
198.2 ± 5.1
1095.6 ± 4.8
10085.3 ± 6.2
480 (Vehicle)100 ± 5.3
196.5 ± 4.9
1088.1 ± 5.5
10072.4 ± 7.1
720 (Vehicle)100 ± 6.1
194.8 ± 5.8
1080.7 ± 6.4
10060.9 ± 8.3

Table 2: Time-Dependent IC50 of this compound on Vascular Smooth Muscle Cell Proliferation

Incubation Time (hours)IC50 (µM)
24>100
4885.6
7255.2

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time

  • Cell Seeding: Seed vascular smooth muscle cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).

  • This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Treatment: Remove the existing media from the cells and add the prepared this compound dilutions and vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Viability Assay: At the end of each incubation period, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Read the plate using a plate reader at the appropriate wavelength. Normalize the data to the vehicle control for each time point and plot the dose-response curves to determine the IC50 value at each incubation time.

Visualizations

Butalamine_Signaling_Pathway This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin MLCK_active Active MLCK Calmodulin->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain (MLC-P) MLCK_active->MLC_P Phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction

Caption: Proposed signaling pathway for this compound's inhibitory effect on smooth muscle contraction.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (18-24h) seed_cells->adhere prep_this compound Prepare this compound Dilutions adhere->prep_this compound treat_cells Treat Cells with this compound prep_this compound->treat_cells incubate Incubate for Various Time Points (6, 12, 24, 48, 72h) treat_cells->incubate viability_assay Perform Viability Assay (e.g., MTT) incubate->viability_assay read_plate Read Plate with Plate Reader viability_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal incubation time of this compound in a cell-based assay.

References

Avoiding off-target effects of Butalamine in research models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot potential off-target effects of Butalamine in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is known primarily as a peripheral vasodilator.[1] Its main mechanism of action is the relaxation of smooth muscles in the walls of blood vessels.[2][3] This is achieved by inhibiting the influx of calcium ions (Ca2+), which are essential for muscle contraction.[2][3] By blocking these calcium channels, this compound reduces tension in the vessel walls, leading to dilation and increased blood flow.

Q2: What are the known or potential off-target effects of this compound?

Beyond its primary vasodilatory action, this compound has been observed to produce several other effects that may be considered "off-target" in specific research contexts:

  • Local Anesthetic Effects: this compound has demonstrated local anesthetic properties.

  • Mild Antiplatelet Activity: It has been shown to possess mild antiplatelet properties, which can help prevent the formation of blood clots.

  • Mitochondrial Effects (In Vitro): One study found that in vitro, this compound can affect oxidative phosphorylation in isolated rat liver mitochondria, stimulating respiration at lower concentrations and inhibiting it at higher ones. However, this effect was not observed in vivo at the dosage tested.

  • General Side Effects: In clinical use, common side effects include headaches, dizziness, and gastrointestinal disturbances. These are likely related to its vasodilatory effects but could confound experiments on neural or gastrointestinal systems.

Q3: How can I proactively minimize the risk of off-target effects in my experiments?

Minimizing off-target effects is crucial for ensuring the validity of experimental results. Key strategies include:

  • Dose-Response Studies: Always begin by establishing a full dose-response curve to determine the lowest effective concentration of this compound that achieves the desired on-target effect. This minimizes the exposure of the model system to unnecessarily high concentrations where off-target interactions are more likely.

  • Use of Appropriate Controls: Include both negative controls (vehicle only) and positive controls (a well-characterized vasodilator with a similar mechanism) to differentiate between on-target, off-target, and non-specific effects.

  • Orthogonal Approaches: Validate key findings by using an alternative method to inhibit the on-target pathway. This could involve using a structurally unrelated calcium channel blocker or employing a genetic approach like siRNA or CRISPR to knock down the intended target.

Troubleshooting Guide: Unexpected Experimental Results

This guide provides a structured approach to diagnosing whether an unexpected observation in your research model is due to an off-target effect of this compound.

Issue: My experiment is producing an unexpected phenotype (e.g., changes in cell viability, gene expression, or signaling in non-vascular cells) after treatment with this compound.

Diagnostic Workflow:

The following workflow can help determine the source of the unexpected results.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: On-Target vs. Off-Target cluster_2 Phase 3: Characterization A Unexpected Result Observed B 1. Verify Compound Integrity - Confirm concentration - Check for degradation A->B C 2. Optimize Concentration - Perform dose-response curve - Identify minimal effective dose (EC50) B->C D 3. Use Orthogonal Controls - Test structurally different vasodilator - Use genetic knockdown of target (if known) C->D E Result Replicated? D->E F Result is likely ON-TARGET E->F Yes G Result is likely OFF-TARGET E->G No H 4. Profile Off-Targets - Perform broad-panel screen (kinases, GPCRs, etc.) G->H I Identify specific off-target interaction(s) H->I

Caption: Workflow for troubleshooting unexpected experimental outcomes.

Quantitative Data Summary

Due to the limited publicly available screening data for this compound, this section provides a summary of its known pharmacological actions and a template for presenting results from an off-target screening panel.

Table 1: Summary of this compound's Known Pharmacological Profile

ActivityTarget/MechanismEffectReference
Primary (On-Target) Calcium Ion Channel InfluxVasodilation, Smooth Muscle Relaxation
Secondary (Potential Off-Target) UnknownLocal Anesthesia
Secondary (Potential Off-Target) UnknownMild Antiplatelet Activity
Secondary (Potential Off-Target) Mitochondrial Respiration ChainAltered Oxidative Phosphorylation (in vitro)

Table 2: Example Template for Off-Target Screening Panel Results

This table illustrates how data from a commercial screening service (e.g., a SafetyScreen panel) should be structured. Researchers should populate this with their own experimental data.

Target ClassSpecific TargetAssay TypeThis compound Concentration% Inhibition / Binding Affinity (Ki)
GPCRAdrenergic α1Radioligand Binding10 µMe.g., 15%
KinaseABL1Enzymatic10 µMe.g., 5%
Ion ChannelhERGElectrophysiology10 µMe.g., 25%
EnzymeMAO-AEnzymatic10 µMe.g., 8%

Key Experimental Protocols

Protocol 1: Determining On-Target Potency (EC50) in an Ex Vivo Model

Objective: To determine the lowest effective concentration of this compound required to induce vasodilation.

Methodology:

  • Tissue Preparation: Isolate thoracic aortic rings from a suitable animal model (e.g., rat).

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Pre-contraction: Induce contraction of the aortic rings with a vasoconstrictor agent like phenylephrine or potassium chloride.

  • Dose-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Acquisition: Record the relaxation response at each concentration.

  • Analysis: Plot the percentage of relaxation against the log concentration of this compound to calculate the EC50 value (the concentration that produces 50% of the maximal response).

Protocol 2: Broad-Panel Off-Target Screening

Objective: To identify potential off-target interactions of this compound across a wide range of common biological targets.

Methodology:

  • Compound Submission: Prepare a high-purity sample of this compound dissolved in a suitable solvent (typically DMSO) at a high concentration.

  • Service Selection: Engage a commercial provider that offers broad-panel screening services (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). These panels typically include hundreds of GPCRs, kinases, ion channels, and enzymes.

  • Assay Performance: The service provider will perform high-throughput binding or enzymatic assays, typically at one or two fixed concentrations of this compound (e.g., 1 µM and 10 µM).

  • Data Analysis: The results are usually provided as a percentage of inhibition or displacement of a specific ligand. A common threshold for a significant "hit" is >50% inhibition. Follow-up dose-response studies should be conducted for any identified hits to determine binding affinity (Ki) or inhibitory potency (IC50).

Signaling Pathway and Logic Diagrams

On-Target Signaling Pathway

G This compound This compound CaChannel L-type Ca2+ Channel This compound->CaChannel Relaxation Vasodilation (Relaxation) This compound->Relaxation Leads to CaInflux Ca2+ Influx CaChannel->CaInflux Contraction Smooth Muscle Contraction CaInflux->Contraction Contraction->Relaxation Inhibition

Caption: On-target mechanism of this compound in vascular smooth muscle.

Logical Relationships in Troubleshooting

G Start Unexpected Phenotype Observed Q1 Is the phenotype observed at the lowest effective (on-target) concentration? Start->Q1 A1_Yes Proceed to orthogonal validation Q1->A1_Yes Yes A1_No Phenotype may be due to excessively high concentration. Re-test at lower dose. Q1->A1_No No Q2 Does an orthogonal approach (e.g., another vasodilator) replicate the phenotype? A1_Yes->Q2 A2_Yes Phenotype is likely a downstream effect of the ON-TARGET pathway. A2_No Phenotype is likely an OFF-TARGET effect specific to this compound.

Caption: Decision tree for diagnosing on-target vs. off-target effects.

References

Technical Support Center: Enhancing Butalamine Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with achieving optimal oral bioavailability of Butalamine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary hurdles to its oral bioavailability?

A1: this compound is a peripheral vasodilator that functions as a smooth muscle relaxant by blocking calcium ion channels.[1][2][3] As a phenyloxadiazole derivative, its complex structure may contribute to low aqueous solubility, a primary factor that can limit its dissolution in gastrointestinal fluids and subsequent absorption, leading to poor and variable oral bioavailability.[4][5]

Q2: Which factors are critical to consider when initiating a this compound bioavailability study in animals?

A2: Key factors include the physicochemical properties of this compound (solubility, permeability), the choice of animal model (species-specific gastrointestinal physiology), and the formulation. An inadequate vehicle can fail to maintain this compound in a solubilized state for absorption.

Q3: How does the animal model selection influence the outcomes of a this compound bioavailability study?

A3: Different animal species exhibit variations in gastrointestinal pH, fluid volume, and transit time, all of which can significantly impact the absorption of a drug like this compound. For instance, rats and dogs are commonly used models, and understanding their physiological differences from humans is crucial for data interpretation.

Q4: What are the initial steps to take when consistently low plasma concentrations of this compound are observed?

A4: When faced with low systemic exposure, it is essential to first evaluate the formulation's ability to solubilize the compound. Investigating dose-ranging, the impact of food, and the possibility of extensive first-pass metabolism are also critical next steps.

Troubleshooting Guides

Issue 1: High Variability in this compound Plasma Concentrations Between Animals

Q: We are observing significant fluctuations in this compound plasma levels across different animals within the same experimental group. What are the potential causes and how can we mitigate this?

A: High inter-animal variability is a frequent challenge in oral bioavailability studies. Below are common causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Inconsistent Dosing Technique Ensure a standardized and precise oral gavage technique. Verify the formulation's homogeneity and the accuracy of the dose volume for each animal.
Food Effects The presence of food can alter gastrointestinal pH and motility, affecting drug absorption. Implement a consistent fasting period (typically 12-16 hours) before dosing and control the timing of food return post-dosing.
Formulation Instability If using a suspension, ensure it is uniformly dispersed before each administration to prevent settling. For lipid-based systems, visually inspect for any phase separation.
Animal Health and Stress The physiological state of the animals can influence gastrointestinal function. Ensure animals are properly acclimatized and monitor their health status throughout the study.
Issue 2: Consistently Low Bioavailability of this compound Despite Formulation Efforts

Q: Our formulation optimizations have not yielded the expected improvement in this compound's bioavailability. What other factors could be at play?

A: If initial formulation strategies are unsuccessful, consider these intrinsic properties of the molecule and physiological barriers:

Potential Cause Troubleshooting Steps
Poor Permeability This compound may have inherently low permeability across the intestinal epithelium. This can be assessed using in-vitro models like Caco-2 cell monolayers.
High First-Pass Metabolism This compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Conduct an intravenous (IV) administration study to determine absolute bioavailability and assess the extent of first-pass metabolism.
Efflux Transporter Activity This compound could be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen. This can be investigated using in-vitro transporter assays.

Data Presentation: Impact of Formulation on this compound Bioavailability

The following table presents hypothetical pharmacokinetic data to illustrate potential improvements in this compound's bioavailability in rats using different formulation strategies.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-t) (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension5085 ± 152.0340 ± 60100 (Reference)
Micronized Suspension50150 ± 251.5750 ± 110220
Solid Dispersion50420 ± 601.02100 ± 300618
SEDDS50650 ± 950.753575 ± 4501051

Data are presented as mean ± standard deviation (n=6 rats per group). This data is illustrative and intended for comparative purposes.

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To prepare a SEDDS formulation to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify components with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant.

  • Formulation Preparation:

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial based on the proportions determined from the phase diagram.

    • Heat the mixture to 40°C in a water bath and mix gently with a magnetic stirrer until a homogenous isotropic mixture is formed.

    • Add the calculated amount of this compound to the mixture and stir until it is completely dissolved.

  • Characterization:

    • Self-Emulsification Assessment: Add 1 mL of the this compound-loaded SEDDS to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Visually assess the rate of emulsification and the final appearance of the emulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering instrument.

Protocol 2: In-vivo Oral Bioavailability Study of this compound in Rats

Objective: To evaluate the pharmacokinetic profile and oral bioavailability of a this compound formulation.

Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle.

Procedure:

  • Acclimatization and Fasting: Acclimatize the rats for at least 3 days before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., control, different formulations).

    • Administer the this compound formulation orally via gavage at the desired dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

    • Determine the relative bioavailability of the test formulations compared to the control.

Visualizations

start Low Bioavailability Observed check_formulation Is the Formulation Optimal? start->check_formulation check_solubility Assess Solubility & Dissolution check_formulation->check_solubility No check_stability Evaluate Formulation Stability check_formulation->check_stability No check_intrinsic Are Intrinsic Factors Limiting? check_formulation->check_intrinsic Yes optimize_formulation Optimize Formulation (e.g., SEDDS, Solid Dispersion) check_solubility->optimize_formulation check_stability->optimize_formulation re_evaluate Re-evaluate in-vivo optimize_formulation->re_evaluate check_permeability Assess Permeability (e.g., Caco-2) check_intrinsic->check_permeability Investigate check_metabolism Determine Absolute Bioavailability (IV Study) check_intrinsic->check_metabolism Investigate check_efflux Investigate Efflux Transporters check_intrinsic->check_efflux Investigate consider_redesign Consider Structural Modification (Medicinal Chemistry) check_permeability->consider_redesign check_metabolism->consider_redesign check_efflux->consider_redesign

Caption: Troubleshooting workflow for low this compound bioavailability.

This compound This compound ca_channel L-type Calcium Channel (in Smooth Muscle Cell) This compound->ca_channel Blocks contraction Smooth Muscle Contraction This compound->contraction Inhibits ca_influx Calcium Ion Influx ca_channel->ca_influx Mediates ca_influx->contraction Initiates vasodilation Vasodilation contraction->vasodilation Leads to (when inhibited)

Caption: Mechanism of action of this compound as a vasodilator.

acclimatization Animal Acclimatization & Fasting dosing Oral Administration of this compound Formulation acclimatization->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis Bioanalysis (e.g., LC-MS/MS) plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) bioanalysis->pk_analysis

Caption: Experimental workflow for a this compound bioavailability study.

References

Validating Butalamine assay results and avoiding artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the validation of Butalamine assay results and the avoidance of common analytical artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound in pharmaceutical formulations?

A1: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended for the quantification of this compound. Given this compound's chemical structure, which includes a basic tertiary amine, a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH to ensure consistent ionization) and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.

Q2: How should I prepare my samples and standards for this compound analysis?

A2: this compound standard and sample solutions should be prepared in a diluent that is compatible with the mobile phase to ensure good peak shape. A mixture of water and the organic component of the mobile phase is often a good choice. Due to the amine functional group, this compound may be susceptible to adsorption onto glass surfaces; therefore, using silanized glassware or polypropylene vials can minimize this issue. It is also advisable to prepare fresh standard solutions daily unless their stability in the chosen diluent has been established.

Q3: What are the critical parameters to consider during the validation of a this compound HPLC assay?

A3: According to ICH guidelines, the validation of an analytical method for a drug substance like this compound should include the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2] For a stability-indicating assay, forced degradation studies are crucial to demonstrate specificity.[3][4]

Troubleshooting Guides

Q1: I am observing significant peak tailing for the this compound peak. What could be the cause and how can I resolve it?

A1: Peak tailing for basic compounds like this compound is a common issue in RP-HPLC. The primary cause is often strong interactions between the basic analyte and acidic silanol groups on the silica-based column packing material.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions Use a base-deactivated column or an end-capped C18 column.
Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is fully protonated and interacts less with silanols.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Flush the column with a strong solvent, or if necessary, replace the column.

Q2: My chromatogram shows ghost peaks in the blank injections. What is the source of this contamination?

A2: Ghost peaks, or peaks that appear in blank injections, are typically due to carryover from previous injections or contamination of the mobile phase or system.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sample Carryover in Injector Clean the injector and syringe with a strong, appropriate solvent.
Include a needle wash step in the injection sequence.
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and reagents.
Leaching from Vials or Caps Use high-quality, low-bleed septa and vials.
Column Bleed Condition the column properly before use. If bleed is excessive, the column may need to be replaced.

Q3: The retention time of my this compound peak is shifting between injections. What should I investigate?

A3: Retention time shifts can be caused by several factors related to the stability of the chromatographic system.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analytical run.
Fluctuations in Mobile Phase Composition If using a gradient, ensure the pump is mixing the solvents accurately. For isocratic methods, prepare the mobile phase pre-mixed.
Changes in Column Temperature Use a column oven to maintain a constant temperature.
Pump Malfunction or Leaks Check for leaks in the system and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating RP-HPLC Method for this compound

This protocol outlines the steps for developing and validating an RP-HPLC method for the quantification of this compound, ensuring it can distinguish the active pharmaceutical ingredient (API) from its degradation products.

1. Chromatographic Conditions Development:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of 0.05 M potassium phosphate buffer (pH 6.8) and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Forced Degradation Studies: Forced degradation studies are performed to demonstrate the specificity of the method.[4] The goal is to achieve 5-20% degradation of the API.

  • Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Store 10 mg of this compound in 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL) to UV light (254 nm) for 48 hours.

After exposure, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze using the developed HPLC method.

3. Method Validation: The method should be validated according to ICH guidelines.

  • Specificity: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main this compound peak.

  • Linearity: Prepare a series of at least five concentrations of this compound standard and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (%RSD) for both should be ≤ 2%.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and assess the impact on the results.

Quantitative Data Summary

The following tables present hypothetical but typical results for the validation of a this compound HPLC assay.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
50450,234
75675,890
100901,123
1251,125,987
1501,350,456
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%8079.899.750.5
100%100100.2100.200.3
120%120119.599.580.6

Table 3: Precision Data

Precision TypenMean Assay (%)% RSD
Repeatability (Intra-day) 699.80.45
Intermediate Precision (Inter-day) 6100.10.68

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare this compound Standard hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for this compound HPLC assay.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Chromatographic Issue Observed peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift baseline_noise Baseline Noise? start->baseline_noise peak_fronting Peak Fronting? solution_tailing Check Mobile Phase pH Use Base-Deactivated Column Reduce Sample Load peak_tailing->solution_tailing Yes split_peak Split Peak? solution_fronting Check Sample Solvent Reduce Sample Concentration peak_fronting->solution_fronting Yes solution_split Check for Column Contamination Ensure Proper Column Connection split_peak->solution_split Yes solution_rt Check for Leaks Ensure Column Equilibration Use Column Oven rt_shift->solution_rt Yes solution_noise Degas Mobile Phase Check Pump Seals Clean Detector Cell baseline_noise->solution_noise Yes

Caption: Troubleshooting logic for common HPLC issues.

vasodilator_pathway cluster_downstream Intracellular Signaling Cascade This compound This compound (Vasodilator) receptor Vascular Smooth Muscle Cell Receptor This compound->receptor second_messenger Second Messenger (e.g., cAMP) Activation receptor->second_messenger protein_kinase Protein Kinase Activation second_messenger->protein_kinase ca_decrease Decrease in Intracellular Calcium (Ca²⁺) protein_kinase->ca_decrease relaxation Smooth Muscle Relaxation ca_decrease->relaxation vasodilation Vasodilation relaxation->vasodilation

Caption: Hypothetical signaling pathway for a vasodilator.

References

Best practices for storing and handling Butalamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the proper storage, handling, and experimental use of Butalamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride?

A1: this compound hydrochloride is a peripheral vasodilator with local anesthetic effects.[1] It is primarily used in research to study its effects on blood vessel relaxation and as a potential therapeutic agent for conditions related to vasoconstriction.[2]

Q2: What is the mechanism of action of this compound hydrochloride?

A2: The primary mechanism of this compound hydrochloride involves the relaxation of smooth muscle. It achieves this by inhibiting the influx of calcium ions (Ca²⁺) into smooth muscle cells, which is a critical step for muscle contraction.[3] By blocking calcium channels, it leads to vasodilation, an increase in blood flow, and a reduction in blood pressure.[3]

Q3: What are the recommended storage conditions for this compound hydrochloride?

A3: Proper storage is crucial to maintain the stability and efficacy of this compound hydrochloride. Recommendations are summarized in the table below.

Q4: In which solvents is this compound hydrochloride soluble?

A4: this compound hydrochloride should be dissolved in an appropriate solvent for experimental use. Solubility information is provided in the data tables section. For cellular experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the experimental medium.[4] It is important to ensure the final concentration of the organic solvent is minimal (e.g., <0.1% for DMSO) to avoid off-target effects.

Data Presentation

Storage and Stability
FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a dry, cool, and well-ventilated place.
In Solvent (DMSO) -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution 2-8°CNot RecommendedPrepare fresh for each experiment. Aqueous solutions of hydrochloride salts can be unstable.
Solubility Data
SolventSolubilitySource
Water 0.0103 mg/mL (Predicted)DrugBank Online
DMSO ≥40 mg/mLTargetMol
Ethanol SolublePubChem

Experimental Protocols

Key Experimental Protocol: In Vitro Vasodilation Assay Using Isolated Aortic Rings

This protocol outlines the procedure to assess the vasodilatory effects of this compound hydrochloride on isolated rat thoracic aortic rings pre-contracted with norepinephrine.

Materials:

  • This compound hydrochloride

  • Norepinephrine (NE)

  • Acetylcholine (ACh)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)

  • Pressurized gas mixture (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

  • Adult Wistar rats (or other suitable model)

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting:

    • Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.

    • After equilibration, induce a contraction with a high potassium solution (e.g., 80 mM KCl) to check for tissue viability.

    • Wash out the KCl and allow the tension to return to baseline.

  • Endothelial Integrity Check:

    • Pre-constrict the rings with a submaximal concentration of norepinephrine (e.g., 10⁻⁶ M).

    • Once a stable contractile plateau is reached, add acetylcholine (10⁻⁶ M) to assess endothelium-dependent relaxation. A relaxation of >70% indicates intact endothelium.

    • Wash out the agents and allow the rings to return to baseline.

  • Vasodilation Assay:

    • Induce a stable contraction with norepinephrine (10⁻⁶ M).

    • Once the contraction is stable, add cumulative concentrations of this compound hydrochloride to the organ bath.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation response as a percentage of the norepinephrine-induced contraction.

    • Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of this compound hydrochloride that produces 50% of the maximal relaxation).

Troubleshooting Guides

Issue 1: No or Weak Vasodilation Response

Potential Cause Troubleshooting Step
Poor Tissue Viability Ensure fresh tissue is used and minimize the time between dissection and experiment. Optimize the dissection technique to avoid mechanical stress. Maintain proper temperature (37°C) and oxygenation of the buffer.
Endothelial Damage Handle the aortic rings with extreme care during preparation and mounting to preserve the endothelium. Confirm endothelial integrity with acetylcholine.
Incorrect Drug Concentration Prepare fresh stock solutions of this compound hydrochloride for each experiment. Double-check all calculations for serial dilutions.
Inadequate Pre-contraction Ensure a stable and submaximal pre-contraction (typically 60-80% of the maximal response to the contractile agent) is achieved before adding this compound hydrochloride.

Issue 2: High Variability Between Experiments

Potential Cause Troubleshooting Step
Inconsistent Pre-contraction Tone Standardize the pre-contraction protocol. Allow the contraction to reach a stable plateau before adding the vasodilator. Normalize relaxation data to the pre-contraction tone.
Solvent Effects Perform a vehicle control experiment to assess the effect of the solvent (e.g., DMSO) alone. Keep the final solvent concentration consistent and as low as possible (<0.1%).
Tachyphylaxis (Desensitization) Allow for adequate washout periods between drug applications to allow the tissue to recover.

Visualizations

Storage_Workflow cluster_receive Receiving cluster_storage Storage cluster_use Experimental Use Receive Receive this compound HCl (Powder) Store_Powder Store Powder at -20°C Receive->Store_Powder Long-term Storage Prep_Stock Prepare Stock Solution (e.g., in DMSO) Store_Powder->Prep_Stock Store_Stock Store Stock Solution at -80°C (Aliquots) Prep_Stock->Store_Stock Short-term Storage Dilute Prepare Working Solution (Dilute in Buffer) Prep_Stock->Dilute Immediate Use Store_Stock->Dilute Experiment Perform Experiment Dilute->Experiment Signaling_Pathway This compound This compound HCl Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits This compound->Ca_Channel Relaxation Muscle Relaxation (Vasodilation) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Channel->Ca_Influx Blocks Contraction Muscle Contraction Ca_Influx->Contraction Ca_Influx->Contraction Triggers Contraction->Relaxation Reduced Troubleshooting_Flowchart Start Issue: No/Weak Vasodilation Check_Viability Is tissue viable? (KCl challenge) Start->Check_Viability Check_Endothelium Is endothelium intact? (ACh test) Check_Viability->Check_Endothelium Yes Optimize_Dissection Optimize dissection and handling Check_Viability->Optimize_Dissection No Check_Concentration Are drug concentrations correct? Check_Endothelium->Check_Concentration Yes Handle_Carefully Handle tissue gently Check_Endothelium->Handle_Carefully No Check_Precontraction Is pre-contraction adequate? Check_Concentration->Check_Precontraction Yes Recalculate Prepare fresh solutions and recalculate Check_Concentration->Recalculate No Adjust_NE Adjust NE concentration for 60-80% max tone Check_Precontraction->Adjust_NE No Success Problem Resolved Check_Precontraction->Success Yes Optimize_Dissection->Start Handle_Carefully->Start Recalculate->Start Adjust_NE->Start

References

Technical Support Center: Addressing Butalamine-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity in primary cell cultures when using Butalamine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help identify, characterize, and mitigate these cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a vasodilator agent. Its primary mechanism of action is the relaxation of smooth muscle, which is achieved by interfering with calcium ion channels.[1][2] By inhibiting the influx of calcium ions into smooth muscle cells, this compound reduces their contractile activity.[1]

Q2: I'm observing significant cell death in my primary cell cultures after treatment with this compound. What are the potential causes?

This compound-induced cytotoxicity in primary cell cultures can stem from several factors. Based on its known effects, the most probable causes are:

  • Mitochondrial Dysfunction: At higher concentrations, this compound has been shown to inhibit oxidative phosphorylation in mitochondria, which can lead to a decrease in cellular energy production and trigger cell death pathways.[3]

  • Oxidative Stress: Disruption of mitochondrial function is often associated with the overproduction of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

  • Disruption of Calcium Homeostasis: As a calcium channel blocker, this compound can alter intracellular calcium signaling, which is critical for many cellular processes. Dysregulation of calcium homeostasis can initiate apoptotic pathways.

  • Off-Target Effects: Like many pharmacological agents, this compound may have off-target effects that contribute to cytotoxicity in specific primary cell types.

  • Experimental Variables: Issues such as high concentrations of the solvent (e.g., DMSO), compound precipitation in the culture media, or the inherent sensitivity of the primary cells being used can also contribute to observed cytotoxicity.

Q3: What are the typical signs of this compound-induced cytotoxicity?

Researchers might observe a combination of the following:

  • A dose-dependent decrease in cell viability.

  • Changes in cell morphology, such as rounding, detachment, and membrane blebbing.

  • Induction of apoptosis, characterized by nuclear condensation and fragmentation.

  • Increased levels of intracellular reactive oxygen species (ROS).

  • Decreased mitochondrial membrane potential.

  • Release of lactate dehydrogenase (LDH) into the culture medium, indicating compromised cell membrane integrity.

Q4: How can I mitigate this compound-induced cytotoxicity in my experiments?

Several strategies can be employed to reduce the cytotoxic effects of this compound:

  • Dose-Response Optimization: Determine the optimal concentration of this compound that elicits the desired pharmacological effect with minimal cytotoxicity by performing a thorough dose-response analysis.

  • Co-treatment with Antioxidants: The use of antioxidants, such as N-acetylcysteine (NAC) or Vitamin E, may counteract the effects of oxidative stress.

  • Mitochondrial Support: Supplementing the culture medium with substrates for mitochondrial respiration, such as glutamine, may help maintain mitochondrial function.

  • Control of Experimental Variables: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically below 0.1%). Also, verify that this compound is fully solubilized in the culture medium to avoid precipitation.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound in primary cell cultures.

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations of this compound
Potential Cause Recommended Action
Compound Precipitation This compound may not be fully soluble in the cell culture medium, leading to the formation of micro-precipitates that are highly cytotoxic. Visually inspect the culture medium for any signs of precipitation after the addition of this compound. If precipitation is suspected, refer to the "Protocol for Assessing Compound Solubility" below.
High Solvent Concentration The final concentration of the solvent used to dissolve this compound (e.g., DMSO) may be toxic to the primary cells. Calculate the final DMSO concentration in your culture medium. It is advisable to keep it below 0.1% for most primary cell cultures. Prepare a vehicle control with the same final DMSO concentration to assess its specific toxicity.
Primary Cell Health The primary cells may be stressed or have a high passage number, making them more susceptible to chemical insults. Ensure that the primary cells are healthy, in a logarithmic growth phase, and within a low passage number.
Contamination Microbial contamination can cause cell death, which might be mistaken for compound-induced cytotoxicity. Regularly check your cultures for any signs of bacterial or fungal contamination.
Issue 2: Inconsistent Results Between Replicate Experiments
Potential Cause Recommended Action
Inhomogeneous Compound Distribution Uneven distribution of this compound in the culture wells can lead to variability. Ensure thorough mixing of the culture medium after the addition of this compound before dispensing it to the cells.
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more prone to evaporation, which can alter the concentration of this compound. To minimize this, fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment.
Variability in Cell Seeding Inconsistent cell numbers across wells will lead to variable results. Ensure a homogenous cell suspension and accurate pipetting when seeding the cells.

Data Presentation

The following tables present hypothetical data from key experiments to assess this compound-induced cytotoxicity.

Table 1: Cell Viability Assessment using MTT Assay

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1085.7 ± 6.3
5055.3 ± 7.2
10025.1 ± 4.8
20010.9 ± 3.1

Table 2: Assessment of Apoptosis by Caspase-3/7 Activity

TreatmentRelative Luminescence Units (RLU) (Mean ± SD)Fold Change vs. Vehicle
Vehicle Control15,234 ± 1,2871.0
This compound (50 µM)48,789 ± 3,4563.2
This compound (100 µM)89,543 ± 6,7895.9

Table 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay

TreatmentRed/Green Fluorescence Ratio (Mean ± SD)% Decrease in ΔΨm vs. Vehicle
Vehicle Control5.8 ± 0.40
This compound (50 µM)3.1 ± 0.346.6
This compound (100 µM)1.9 ± 0.267.2

Table 4: Quantification of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay

TreatmentMean Fluorescence Intensity (MFI) (Mean ± SD)Fold Change vs. Vehicle
Vehicle Control2,345 ± 2101.0
This compound (50 µM)5,863 ± 4502.5
This compound (100 µM)10,318 ± 8904.4
This compound (100 µM) + NAC (5 mM)3,125 ± 3201.3

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48 hours).

  • MTT Addition: Following treatment, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described above.

  • JC-1 Staining: After treatment, remove the medium and add 100 µL of JC-1 working solution (typically 1-10 µM in culture medium) to each well. Incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Aspirate the staining solution and wash the cells with 100 µL of pre-warmed assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity of JC-1 aggregates (red, Ex/Em ~535/590 nm) and JC-1 monomers (green, Ex/Em ~485/530 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Quantification of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound. For a positive control, treat a set of wells with a known ROS inducer (e.g., H₂O₂). To test for mitigation, co-treat with an antioxidant like N-acetylcysteine (NAC).

  • DCFDA Loading: After treatment, wash the cells with warm PBS and then add 100 µL of 20 µM H2DCFDA working solution to each well. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the H2DCFDA solution and wash the cells with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~495 nm and an emission of ~529 nm.

  • Data Analysis: Quantify the change in fluorescence intensity relative to the vehicle-treated control.

Protocol 4: Assessment of Apoptosis using Caspase-3/7 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with this compound.

  • Reagent Addition: After the treatment period, add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

Mandatory Visualizations

Butalamine_Cytotoxicity_Pathway This compound This compound Ca_Channel L-type Calcium Channels This compound->Ca_Channel Blocks Mitochondria Mitochondria This compound->Mitochondria Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx OxPhos Inhibition of Oxidative Phosphorylation Mitochondria->OxPhos Ca_Homeostasis Disrupted Ca2+ Homeostasis Ca_Influx->Ca_Homeostasis Apoptosis Apoptosis Ca_Homeostasis->Apoptosis ROS Increased ROS Production (Oxidative Stress) OxPhos->ROS MMP Decreased Mitochondrial Membrane Potential OxPhos->MMP ROS->Apoptosis MMP->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Cell_Death Cell Death Caspases->Cell_Death

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

Experimental_Workflow Start Treat Cells with this compound Viability Assess Cell Viability (MTT/LDH Assay) Start->Viability Mechanism Investigate Mechanism Viability->Mechanism Cytotoxicity Confirmed ROS_MMP Measure ROS & Mitochondrial Membrane Potential (DCFDA & JC-1 Assays) Mechanism->ROS_MMP Apoptosis Confirm Apoptosis (Caspase/Annexin V Assay) Mechanism->Apoptosis Mitigation Test Mitigation Strategies ROS_MMP->Mitigation Oxidative Stress & Mitochondrial Dysfunction Detected Apoptosis->Mitigation Apoptosis Detected Antioxidants Co-treat with Antioxidants (e.g., NAC) Mitigation->Antioxidants Conclusion Draw Conclusions Antioxidants->Conclusion

Caption: Experimental workflow for investigating this compound cytotoxicity.

References

Technical Support Center: Refining Animal Models for Butalamine Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reliability of Butalamine efficacy testing in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a peripheral vasodilator with local anesthetic effects.[1] Its primary mechanism of action is the relaxation of smooth muscle tissue, which is achieved by inhibiting the influx of calcium ions (Ca2+) into smooth muscle cells.[2][3] By blocking voltage-gated L-type calcium channels, this compound reduces intracellular calcium concentrations, leading to decreased muscle contraction and subsequent vasodilation.[4] This process improves blood flow in conditions characterized by vascular constriction.[3]

Q2: Which animal model is most appropriate for testing the efficacy of this compound in peripheral vascular disease?

A2: The murine hindlimb ischemia model is a widely used and relevant model for studying peripheral artery disease (PAD) and the effects of vasodilators like this compound. This model involves the surgical ligation or excision of the femoral artery in mice or rats to induce a state of reduced blood flow to the limb, mimicking the conditions of PAD in humans. The choice of mouse strain is critical; for instance, C57BL/6 mice tend to show good perfusion recovery, reflecting intermittent claudication, while BALB/c mice often exhibit more severe tissue necrosis and poor recovery, akin to critical limb ischemia.

Q3: What are the key outcome measures to assess this compound efficacy in a hindlimb ischemia model?

A3: Key outcome measures include:

  • Blood Perfusion: This is the most direct measure of efficacy. It can be quantified non-invasively over time using techniques like Laser Doppler Perfusion Imaging (LDPI) or Power-Doppler Ultrasound. The data is often expressed as a ratio of perfusion in the ischemic limb to the non-ischemic limb.

  • Tissue Viability and Necrosis: Visual assessment of the ischemic limb for signs of necrosis (e.g., blackened toes or foot), scored on a graded scale.

  • Limb Function: Functional recovery can be assessed through various behavioral tests that measure motor function and pain, such as gait analysis or response to thermal or mechanical stimuli.

  • Angiogenesis and Arteriogenesis: Histological analysis of muscle tissue from the ischemic limb can be performed at the end of the study to quantify capillary density and the diameter of arterioles, providing insights into the formation of new blood vessels.

Q4: What administration routes are suitable for this compound in rodent models?

A4: The choice of administration route depends on the experimental design and the pharmacokinetic properties of this compound. Common routes for rodents include:

  • Intravenous (IV): For rapid and complete bioavailability. Administered via the tail vein, saphenous vein, or retro-orbital sinus.

  • Intraperitoneal (IP): A common route for systemic administration, though absorption can be variable.

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes.

  • Oral Gavage (PO): To simulate clinical oral administration. Requires careful technique to ensure accurate dosing and avoid injury. A study on the effects of this compound on rat liver oxidative phosphorylation utilized an oral dosage of 50 mg/kg.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in blood perfusion measurements between animals in the same group. 1. Inconsistent surgical technique for inducing ischemia.2. Variation in animal body temperature during imaging.3. Animal stress affecting peripheral blood flow.4. Improper positioning of the animal during imaging.1. Standardize the surgical procedure, ensuring the same anatomical landmarks are used for arterial ligation in every animal.2. Maintain the animal's core body temperature at 37°C using a heating pad during imaging, as temperature fluctuations can significantly alter perfusion readings.3. Acclimatize animals to the experimental procedures and handling to minimize stress.4. Ensure consistent positioning (e.g., supine with hindlimbs extended) for all imaging sessions.
Unexpectedly high incidence of limb necrosis and auto-amputation in the control group. 1. The chosen animal strain (e.g., BALB/c mice) is highly susceptible to severe ischemia.2. The surgical model is too severe (e.g., excision of a long segment of the femoral artery).3. Post-operative infection or complications.1. Consider using a more ischemia-resistant strain, such as C57BL/6 mice.2. Modify the surgical procedure to create a less severe ischemic insult. For example, ligate the artery instead of excising it, or use an ameroid constrictor to induce gradual occlusion.3. Ensure strict aseptic surgical technique and provide appropriate post-operative analgesia and monitoring.
This compound-treated group shows no improvement in blood flow compared to the vehicle control group. 1. Inappropriate dose of this compound (too low).2. Poor bioavailability via the chosen administration route.3. Timing of administration and measurement is not optimal.4. The animal model is not sensitive to the vasodilatory effects of this compound.1. Conduct a dose-response study to determine the optimal effective dose of this compound.2. If using oral administration, consider potential first-pass metabolism. It may be necessary to switch to a parenteral route (e.g., IV or IP) to ensure adequate systemic exposure.3. Perform a pharmacokinetic study to determine the time to maximum plasma concentration (Tmax) and half-life of this compound in the chosen species. Administer the drug and measure perfusion around the expected Tmax.4. Ensure the chosen model has a significant vasoconstrictive component that can be reversed by a vasodilator.
Animals exhibit signs of distress or adverse effects (e.g., lethargy, seizures) after this compound administration. 1. The dose of this compound is too high, leading to systemic toxicity.2. Off-target effects of the compound.3. Issues with the vehicle or formulation (e.g., pH, solubility).1. Reduce the dose of this compound. Conduct a maximum tolerated dose (MTD) study.2. Carefully observe and document all behavioral and physiological changes. Consider additional toxicological assessments.3. Ensure the vehicle is well-tolerated and the drug is properly dissolved or suspended. Run a vehicle-only control group to rule out vehicle effects.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data from this compound efficacy studies. Due to the limited publicly available preclinical data for this compound, these tables are presented as examples for structuring experimental results.

Table 1: Example Dose-Response of this compound on Hindlimb Perfusion in Rats

Treatment GroupDose (mg/kg, p.o.)NMean Perfusion Ratio (Ischemic/Normal Limb) at Day 7% Improvement over Vehicle
Vehicle Control0100.35 ± 0.04-
This compound10100.45 ± 0.0528.6%
This compound30100.62 ± 0.0677.1%
This compound50100.75 ± 0.05114.3%

Data are presented as mean ± SEM. Perfusion ratio is a dimensionless unit.

Table 2: Example Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats

ParameterIntravenous (10 mg/kg)Oral (50 mg/kg)
Cmax (ng/mL) 1500 ± 210850 ± 150
Tmax (h) 0.08 (5 min)1.5 ± 0.5
AUC₀-t (ng*h/mL) 2800 ± 3504500 ± 600
t½ (h) 2.5 ± 0.43.1 ± 0.6
Bioavailability (%) -~40%

Data are presented as mean ± SEM. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the concentration-time curve; t½: Half-life.

Detailed Experimental Protocols

Protocol 1: Murine Hindlimb Ischemia Model (Femoral Artery Ligation)

Objective: To create a model of peripheral artery disease in mice to evaluate the efficacy of this compound in restoring blood flow.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Isoflurane anesthesia system

  • Heating pad

  • Surgical microscope or loupes

  • Sterile surgical instruments (forceps, scissors, needle holder)

  • 7-0 silk suture

  • Cautery tool

  • Laser Doppler Perfusion Imager (LDPI)

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse with 2-3% isoflurane. Once anesthetized, maintain at 1-1.5% isoflurane. Place the mouse in a supine position on a heating pad set to 37°C. Remove the hair from the inguinal region of the right hindlimb using clippers and depilatory cream.

  • Baseline Perfusion Scan: Before surgery, perform a baseline blood perfusion scan of both hindlimbs using the LDPI.

  • Surgical Procedure: a. Make a small longitudinal skin incision (~1 cm) in the inguinal region, medial to the quadriceps muscle group. b. Bluntly dissect through the subcutaneous tissue and muscle to expose the femoral neurovascular bundle. c. Carefully isolate the femoral artery from the femoral vein and nerve. d. Pass a 7-0 silk suture underneath the femoral artery at a location proximal to the superficial epigastric artery. e. Ligate the artery securely with a double knot. f. Pass a second suture distally, just proximal to the bifurcation into the saphenous and popliteal arteries, and ligate. g. (Optional, for a more severe model) Excise the segment of the artery between the two ligatures using microscissors. Use a cautery tool for hemostasis if needed. h. Close the skin incision with sutures or wound clips.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines. Allow the animal to recover on a heating pad. Monitor the animal closely for the first 24 hours.

  • Efficacy Assessment: a. At predetermined time points (e.g., immediately post-op, day 3, 7, 14), anesthetize the mouse and repeat the LDPI scan of both hindlimbs. b. Administer this compound or vehicle according to the study design (e.g., daily oral gavage starting 24 hours post-surgery). c. Analyze the LDPI data by calculating the ratio of perfusion in the ischemic (right) limb to the non-ischemic (left) limb.

Protocol 2: Measurement of Blood Perfusion using Laser Doppler Perfusion Imaging (LDPI)

Objective: To non-invasively quantify blood flow in the hindlimbs of mice.

Procedure:

  • Anesthetize the mouse with isoflurane and place it in a prone or supine position on a non-reflective, dark surface. Ensure the animal's body temperature is maintained at 37°C.

  • Position the LDPI scanner head approximately 20-25 cm above the animal, ensuring both hindlimbs are in the field of view.

  • Perform the scan according to the manufacturer's instructions. The scan will generate a color-coded image representing blood perfusion.

  • Using the analysis software, draw a region of interest (ROI) around the plantar surface of each foot, from the ankle to the toes.

  • The software will calculate the mean perfusion units for each ROI.

  • Express the results as a ratio of the perfusion in the ischemic limb to the perfusion in the contralateral (control) limb to normalize for systemic variations.

Mandatory Visualizations

Butalamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Relaxation Smooth Muscle Relaxation This compound->Relaxation Promotes Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Influx Calmodulin Calmodulin Ca_ion->Calmodulin MLCK_inactive MLCK (Inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction

Caption: this compound's mechanism of action via inhibition of L-type calcium channels.

Experimental_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery Day (Day 0) cluster_post_surgery Post-Surgery Follow-up cluster_endpoint Endpoint (e.g., Day 14) Acclimatization Animal Acclimatization (1 week) Baseline_Scan Baseline Perfusion Scan (LDPI) Acclimatization->Baseline_Scan Anesthesia Anesthesia Baseline_Scan->Anesthesia Surgery Femoral Artery Ligation Anesthesia->Surgery PostOp_Scan Immediate Post-Op Scan Surgery->PostOp_Scan Recovery Recovery & Analgesia PostOp_Scan->Recovery Dosing Daily Dosing (this compound/Vehicle) Recovery->Dosing Monitoring Daily Health Monitoring Dosing->Monitoring Perfusion_Scans Perfusion Scans (e.g., Day 3, 7, 14) Dosing->Perfusion_Scans Behavioral Behavioral/Functional Tests (Optional) Perfusion_Scans->Behavioral Final_Scan Final Perfusion Scan Behavioral->Final_Scan Euthanasia Euthanasia Final_Scan->Euthanasia Tissue_Harvest Tissue Harvest (Gastrocnemius Muscle) Euthanasia->Tissue_Harvest Histology Histological Analysis (Capillary Density) Tissue_Harvest->Histology

Caption: Experimental workflow for this compound efficacy testing in a hindlimb ischemia model.

Troubleshooting_Tree Start Issue: No Efficacy Observed (No perfusion improvement) Check_Dose Was a dose-response study performed? Start->Check_Dose Perform_Dose_Study Action: Conduct dose-escalation study to find optimal dose. Check_Dose->Perform_Dose_Study No Check_PK Is the drug's Tmax and half-life known in this species? Check_Dose->Check_PK Yes End Problem Resolved / Re-evaluate Target Perform_Dose_Study->End Perform_PK_Study Action: Conduct a pharmacokinetic study to optimize dosing and measurement times. Check_PK->Perform_PK_Study No Check_Route Is bioavailability from the administration route confirmed? Check_PK->Check_Route Yes Perform_PK_Study->End Consider_Route Action: Consider a parenteral route (IV, IP) to bypass first-pass metabolism. Check_Route->Consider_Route No / Poor Check_Model Is the model appropriate? (e.g., sufficient vasoconstriction) Check_Route->Check_Model Yes Consider_Route->End Refine_Model Action: Consider a different ischemia model or a strain with less robust spontaneous recovery. Check_Model->Refine_Model No Check_Model->End Yes Refine_Model->End

Caption: Troubleshooting logic for addressing a lack of this compound efficacy in animal models.

References

Validation & Comparative

Comparative Efficacy of Butalamine and Hydralazine in Hypertension Models: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypertension is a major risk factor for cardiovascular disease, and vasodilators are a key class of drugs used in its treatment. Both Butalamine and hydralazine exert their effects by relaxing vascular smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure. However, their underlying molecular mechanisms of action exhibit distinct differences.

Mechanisms of Action

This compound: A Calcium Channel Antagonist

This compound hydrochloride functions as a smooth muscle relaxant and vasodilator.[1][2] Its primary mechanism involves the inhibition of calcium ion influx into vascular smooth muscle cells by interfering with calcium ion channels.[1][2][3] This reduction in intracellular calcium concentration leads to decreased contractile activity of the muscle cells, resulting in vasodilation and a lowering of blood pressure. Additionally, some evidence suggests that this compound may possess mild antiplatelet properties, which could contribute to its overall cardiovascular effects.

Butalamine_Signaling_Pathway cluster_intracellular Intracellular Space This compound This compound Ca_Channel Voltage-Gated Ca²⁺ Channel This compound->Ca_Channel Ca_Influx Ca²⁺ Influx Contraction Muscle Contraction Ca_Channel->Contraction Leads to Reduced Vasodilation Vasodilation Ca_Channel->Vasodilation Promotes Ca_Influx->Contraction

This compound's mechanism of action.
Hydralazine: A Multifaceted Vasodilator

Hydralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle. Its mechanism is complex and not fully elucidated, but it is believed to involve several pathways:

  • Alteration of Calcium Metabolism: Hydralazine is thought to interfere with calcium movements within vascular smooth muscle cells, possibly by inhibiting the release of calcium from the sarcoplasmic reticulum.

  • Potassium Channel Activation: Evidence suggests that hydralazine may open high-conductance calcium-activated potassium channels (BK(Ca)), leading to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation.

  • Novel HIF-1α Stabilization Pathway: A more recently proposed mechanism involves the inhibition of hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes. This leads to the stabilization and activation of HIF-1α, which in turn upregulates the expression of vasodilatory and angiogenic factors like vascular endothelial growth factor (VEGF).

Hydralazine_Signaling_Pathway cluster_intracellular Intracellular Space Hydralazine Hydralazine SR Sarcoplasmic Reticulum Hydralazine->SR Inhibits PHD PHD Enzymes Hydralazine->PHD Inhibits Ca_Release Ca²⁺ Release Contraction Muscle Contraction SR->Contraction Leads to Reduced Vasodilation Vasodilation SR->Vasodilation Promotes Ca_Release->Contraction HIF HIF-1α Stabilization PHD->HIF Leads to HIF->Vasodilation Promotes

Hydralazine's proposed mechanisms of action.

Comparative Efficacy Data

Due to the lack of head-to-head comparative studies, this section presents available data for each drug individually.

This compound

Quantitative data on the antihypertensive efficacy of this compound from controlled experimental studies in hypertension models is not widely available in the public literature. Further research is required to establish its specific dose-response relationship and maximal efficacy in reducing blood pressure.

Hydralazine

Several studies have quantified the antihypertensive effects of hydralazine, often in comparison to other agents or as part of combination therapy. The following table summarizes key findings.

Hypertension Model Drug & Dosage Effect on Blood Pressure Effect on Heart Rate Source
Mild to Moderate Human HypertensionHydralazine (300-600 mg/day)Mean Supine Arterial Pressure Reduction: 15.7 mm HgIncrease: 14.5 bpmN/A
Mild to Moderate Human HypertensionHydralazine (50-200 mg/day)Supine Blood Pressure Reduction: 11/11 mm Hg (systolic/diastolic)Significant IncreaseN/A
Spontaneously Hypertensive Rats (SHRs)HydralazineSignificant reduction in blood pressureNot specifiedN/A

Note: The specific dosages and experimental conditions in the animal studies were not detailed in the available abstracts.

Experimental Protocols

To facilitate future comparative research, a representative experimental protocol for evaluating the antihypertensive efficacy of this compound and hydralazine in a well-established animal model of hypertension is provided below.

Proposed Experimental Protocol: Efficacy in Spontaneously Hypertensive Rats (SHRs)

Objective: To compare the dose-dependent effects of this compound and hydralazine on blood pressure and heart rate in conscious, freely moving Spontaneously Hypertensive Rats (SHRs).

Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks of age. Age-matched male Wistar-Kyoto (WKY) rats will be used as normotensive controls.

Drug Administration:

  • Vehicle Control: Saline or appropriate vehicle.

  • This compound: Administered orally (gavage) or intraperitoneally at three dose levels (e.g., 10, 30, and 100 mg/kg).

  • Hydralazine: Administered orally (gavage) or intraperitoneally at three dose levels (e.g., 5, 15, and 50 mg/kg).

Blood Pressure and Heart Rate Monitoring:

  • Method: Radiotelemetry is the gold standard for continuous and stress-free measurement of cardiovascular parameters in conscious animals. A telemetry transmitter is surgically implanted into the abdominal aorta of each rat.

  • Data Acquisition: Blood pressure (systolic, diastolic, mean arterial) and heart rate will be recorded continuously for a baseline period (e.g., 24 hours) before drug administration and for at least 24 hours post-administration.

Experimental Procedure:

  • Acclimatization: Animals will be individually housed and acclimatized to the laboratory conditions for at least one week before surgery.

  • Telemetry Implantation: Rats will be anesthetized, and a telemetry transmitter will be surgically implanted. A recovery period of at least one week will be allowed post-surgery.

  • Baseline Recording: Baseline cardiovascular data will be recorded for 24 hours.

  • Drug Administration: On the day of the experiment, animals will be randomly assigned to receive either vehicle, this compound, or hydralazine at one of the specified doses.

  • Post-Dose Recording: Cardiovascular parameters will be continuously monitored for 24 hours following drug administration.

  • Data Analysis: Data will be analyzed to determine the peak effect, duration of action, and dose-response relationship for each drug on blood pressure and heart rate. Statistical comparisons will be made between the treatment groups and the vehicle control group.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (SHR & WKY rats) Start->Acclimatization Surgery Telemetry Transmitter Implantation Acclimatization->Surgery Recovery Post-Surgical Recovery (1 week) Surgery->Recovery Baseline Baseline Cardiovascular Recording (24h) Recovery->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Dosing Drug Administration (Vehicle, this compound, or Hydralazine) Randomization->Dosing Post_Dose Post-Dose Cardiovascular Recording (24h) Dosing->Post_Dose Analysis Data Analysis Post_Dose->Analysis End End Analysis->End

References

Butalamine in the Landscape of Peripheral Vasodilators: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of butalamine against other peripheral vasodilators. Due to the limited availability of direct comparative clinical trial data for this compound, this guide leverages information on its mechanism of action and preclinical findings. For the purpose of quantitative comparison, the well-established vasodilator, papaverine, which shares a similar mechanism of action with this compound, will be used as a proxy. This analysis is intended to provide a framework for researchers and professionals in drug development.

Introduction to this compound

This compound hydrochloride is a peripheral vasodilator with local anesthetic effects.[1] Its primary application is in conditions requiring the widening of blood vessels, such as peripheral vascular diseases, to improve blood flow.[2] this compound is noted for its papaverine-like action and its ability to relax smooth muscles.[1]

Mechanism of Action

The vasodilatory effect of this compound is primarily achieved by acting as a smooth muscle relaxant.[3] It inhibits the influx of calcium ions into smooth muscle cells, a critical step for muscle contraction.[3] By blocking these calcium channels, this compound reduces the contractile activity of vascular smooth muscles, leading to vasodilation and increased blood flow. Some evidence also suggests it may possess mild antiplatelet properties, which would further contribute to its therapeutic potential in vascular diseases by helping to prevent blood clot formation. Additionally, this compound may have a mild depressant effect on the central nervous system.

Comparative Analysis with Other Peripheral Vasodilators

Peripheral vasodilators can be classified based on their mechanism of action. This section compares this compound (with papaverine as a proxy) to other major classes of peripheral vasodilators.

Data Presentation

The following tables summarize the key characteristics and available quantitative data for different peripheral vasodilators.

Table 1: Comparison of Mechanisms of Action

Drug Class/AgentPrimary Mechanism of ActionKey Signaling Molecules
This compound Inhibition of calcium ion influx into vascular smooth muscle cells.Ca²⁺
Papaverine (Proxy) Inhibition of phosphodiesterase, leading to increased intracellular cAMP and cGMP; also exhibits calcium channel blocking activity.cAMP, cGMP, Ca²⁺
Nitrates (e.g., Nitroglycerin) Release of nitric oxide (NO), which activates guanylate cyclase, increasing cGMP levels and causing smooth muscle relaxation.NO, cGMP
Alpha-Adrenergic Blockers (e.g., Phentolamine) Blockade of α-adrenergic receptors on vascular smooth muscle, preventing vasoconstriction mediated by norepinephrine and epinephrine.Norepinephrine, Epinephrine
Calcium Channel Blockers (e.g., Nifedipine) Direct blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation.Ca²⁺
Potassium Channel Activators (e.g., Minoxidil) Opening of ATP-sensitive potassium channels in vascular smooth muscle, leading to hyperpolarization and relaxation.K⁺, ATP

Table 2: Comparative Efficacy (Illustrative Data)

AgentExperimental ModelDosage/ConcentrationObserved Effect
Papaverine Human Radial Artery (in vitro)30 mg (periradial subcutaneous)Significant increase in radial artery diameter (p < 0.0001).
Papaverine Human Radial Artery (in vitro)1 mg/ml vs. Nitroglycerin 1mg/mlPapaverine showed a significantly higher increase in radial artery diameter (p= 0.003).
Nitroglycerin Human Radial Artery (in vitro)1 mg/mlSignificant increase in radial artery diameter (p < 0.001).
Phentolamine Human Forearm (in vivo)Bier blockIncreased basal forearm vascular conductance from 0.42 to 1.03 units (p < 0.01).

Table 3: Common Side Effects

Drug Class/AgentCommon Side Effects
This compound (Limited data available) Expected side effects may be similar to other vasodilators: hypotension, dizziness, headache.
Papaverine Nausea, stomach discomfort, loss of appetite, dizziness, drowsiness, headache, skin rash, increased sweating, flushing, irregular heartbeats.
Nitrates Headache, flushing, orthostatic hypotension, reflex tachycardia.
Alpha-Adrenergic Blockers Orthostatic hypotension, tachycardia, dizziness, headache.
Calcium Channel Blockers Dizziness, flushing, peripheral edema, headache.
Potassium Channel Activators Reflex tachycardia, fluid retention, hypertrichosis (excessive hair growth).

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. Therefore, a general methodology for assessing the efficacy of a peripheral vasodilator using an in vitro model is provided below.

In Vitro Assessment of Vasodilator Efficacy Using Wire Myography

Objective: To determine the dose-response relationship of a vasodilator on isolated arterial segments.

Materials:

  • Isolated arterial segments (e.g., rat aorta, human radial artery).

  • Wire myograph system.

  • Physiological salt solution (PSS), bubbled with 95% O₂ / 5% CO₂.

  • Vasoconstrictor agent (e.g., phenylephrine, potassium chloride).

  • Test vasodilator compound (e.g., this compound) at various concentrations.

  • Data acquisition system.

Procedure:

  • Arterial segments are carefully dissected and mounted on a wire myograph in a chamber filled with PSS maintained at 37°C.

  • The segments are allowed to equilibrate under a standardized tension.

  • Viability of the arterial segments is confirmed by inducing contraction with a high concentration of potassium chloride.

  • After washing and returning to baseline tension, a submaximal contraction is induced using a vasoconstrictor like phenylephrine.

  • Once a stable contraction plateau is reached, the test vasodilator is added to the chamber in a cumulative, concentration-dependent manner.

  • The relaxation response at each concentration is recorded as a percentage of the pre-induced contraction.

  • A dose-response curve is constructed by plotting the percentage of relaxation against the logarithm of the vasodilator concentration.

  • From this curve, key parameters such as the EC₅₀ (half-maximal effective concentration) and the maximal relaxation (Eₘₐₓ) can be determined.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathways of different classes of vasodilators and a typical experimental workflow.

Vasodilator_Pathways cluster_this compound This compound / Papaverine Pathway cluster_Nitrates Nitrate Pathway cluster_AlphaBlockers Alpha-Blocker Pathway This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx Contraction_B Smooth Muscle Contraction ↓ Ca_Influx->Contraction_B Vasodilation_B Vasodilation Contraction_B->Vasodilation_B Nitrates Nitrates NO Nitric Oxide (NO) Nitrates->NO sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP ↑ sGC->cGMP PKG Protein Kinase G cGMP->PKG Activates Contraction_N Smooth Muscle Contraction ↓ PKG->Contraction_N Vasodilation_N Vasodilation Contraction_N->Vasodilation_N Alpha_Blocker Alpha-Blocker Alpha_Receptor α-Adrenergic Receptor Alpha_Blocker->Alpha_Receptor Blocks Contraction_A Smooth Muscle Contraction ↓ Alpha_Receptor->Contraction_A NE Norepinephrine NE->Alpha_Receptor Binds Vasodilation_A Vasodilation Contraction_A->Vasodilation_A

Caption: Signaling pathways of major peripheral vasodilator classes.

Experimental_Workflow Start Start: Isolate Artery Mount Mount Artery in Myograph Start->Mount Equilibrate Equilibrate (Tension, Temp) Mount->Equilibrate Viability Viability Test (KCl) Equilibrate->Viability Contract Induce Contraction (Phenylephrine) Viability->Contract Add_Drug Cumulative Addition of Vasodilator Contract->Add_Drug Record Record Relaxation Response Add_Drug->Record Analyze Analyze: Dose-Response Curve Record->Analyze

Caption: In vitro experimental workflow for assessing vasodilator efficacy.

Conclusion

This compound is a peripheral vasodilator that functions through the inhibition of calcium influx in vascular smooth muscle cells, a mechanism it shares with other calcium channel blockers and, to some extent, with papaverine. While direct comparative clinical data for this compound is scarce, its mechanism of action places it among the established classes of vasodilators. The provided data on papaverine offers a proxy for understanding its potential efficacy and side effect profile. Further preclinical and clinical studies are warranted to fully elucidate the comparative performance of this compound against other peripheral vasodilators and to establish its clinical utility. The experimental protocols and pathway diagrams included in this guide offer a foundational framework for such future research.

References

A Comparative Analysis of Butalamine and Pentoxifylline in the Management of Intermittent Claudication

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparison of the clinical efficacy of butalamine and pentoxifylline for the treatment of intermittent claudication is not feasible at this time due to a significant lack of published clinical data for this compound. While extensive research has evaluated the therapeutic effects of pentoxifylline, this compound remains a largely uninvestigated compound in this indication. This guide, therefore, provides a comprehensive overview of the available evidence for each drug, highlighting the disparity in the depth of clinical validation.

Pentoxifylline: An Established Therapeutic Option

Pentoxifylline is a methylxanthine derivative that has been studied for its potential benefits in patients with intermittent claudication. Its mechanism of action is multifactorial, primarily aimed at improving blood flow and reducing tissue hypoxia in the affected limbs.

Mechanism of Action of Pentoxifylline

Pentoxifylline exerts its effects through several pathways:

  • Hemorheological Effects: It increases the flexibility of red blood cells, reduces blood viscosity, and decreases platelet aggregation and fibrinogen concentration. These actions collectively improve the flow properties of blood, allowing it to pass more easily through narrowed arteries.

  • Anti-inflammatory Properties: Pentoxifylline inhibits the production of pro-inflammatory cytokines, which are thought to contribute to the atherosclerotic process.

  • Vasodilatory Effects: It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells, which results in vasodilation.

Pentoxifylline_Mechanism cluster_blood_vessel Blood Vessel Pentoxifylline Pentoxifylline PDE Phosphodiesterase (PDE) Pentoxifylline->PDE Inhibits cAMP ↑ cAMP Pentoxifylline->cAMP Increases RBC Red Blood Cell Deformability Pentoxifylline->RBC Improves Platelet Platelet Aggregation Pentoxifylline->Platelet Decreases Fibrinogen Fibrinogen Levels Pentoxifylline->Fibrinogen Decreases PDE->cAMP Degrades Vasodilation Vasodilation cAMP->Vasodilation BloodFlow ↑ Blood Flow to Ischemic Tissue Vasodilation->BloodFlow Viscosity ↓ Blood Viscosity RBC->Viscosity Platelet->Viscosity Fibrinogen->Viscosity Viscosity->BloodFlow

Figure 1. Signaling pathway of Pentoxifylline.
Clinical Efficacy of Pentoxifylline

Numerous clinical trials and meta-analyses have assessed the efficacy of pentoxifylline in improving walking distance in patients with intermittent claudication. The results, however, have been variable.

Data Presentation: Efficacy of Pentoxifylline for Intermittent Claudication

Outcome MeasureStudy TypeKey Findings
Pain-Free Walking Distance (PFWD) Meta-analysisStatistically significant improvement compared to placebo.
Maximum Walking Distance (MWD) Meta-analysisStatistically significant improvement compared to placebo.
Ankle-Brachial Index (ABI) Multiple studiesNo significant improvement observed.
Quality of Life Limited dataInconsistent results, with some studies showing modest improvements.

Experimental Protocols: Representative Clinical Trial Design for Pentoxifylline

A typical randomized, double-blind, placebo-controlled trial evaluating pentoxifylline for intermittent claudication would follow this general structure:

Experimental_Workflow cluster_protocol Representative Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (Treadmill Test, ABI, QoL) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (Pentoxifylline 400mg TID) Randomization->Treatment_Group Placebo_Group Placebo Group (Matching Placebo TID) Randomization->Placebo_Group Follow_Up Follow-up Assessments (e.g., Weeks 4, 8, 12, 24) Treatment_Group->Follow_Up Placebo_Group->Follow_Up Primary_Endpoint Primary Endpoint Analysis (Change in MWD/PFWD) Follow_Up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Analysis (Change in ABI, QoL, Adverse Events) Follow_Up->Secondary_Endpoint Statistical_Analysis Statistical Analysis Primary_Endpoint->Statistical_Analysis Secondary_Endpoint->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Figure 2. General experimental workflow for a claudication trial.
  • Inclusion Criteria: Patients with a confirmed diagnosis of peripheral artery disease and stable intermittent claudication.

  • Exclusion Criteria: Conditions that could interfere with the assessment of claudication, such as severe cardiac or pulmonary disease.

  • Intervention: Oral pentoxifylline (typically 400 mg three times daily) or a matching placebo.

  • Outcome Measures:

    • Primary: Change from baseline in maximum walking distance (MWD) or pain-free walking distance (PFWD) on a standardized treadmill test.

    • Secondary: Changes in ankle-brachial index (ABI), quality of life questionnaires, and incidence of adverse events.

This compound: A Vasodilator with Limited Clinical Evidence

This compound hydrochloride has been described as a vasoactive substance with a proposed mechanism of action centered on vasodilation.

Mechanism of Action of this compound

The primary mechanism of this compound is believed to be the inhibition of calcium ion influx in smooth muscle cells. This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and potentially improved blood flow. An early publication also mentioned analgesic and anti-inflammatory properties, though the molecular basis for these effects is not well-defined.

Butalamine_Mechanism cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound Ca_Channel Calcium Ion Channel This compound->Ca_Channel Inhibits Ca_Influx ↓ Calcium Ion Influx This compound->Ca_Influx Ca_Channel->Ca_Influx Muscle_Contraction Smooth Muscle Contraction Ca_Influx->Muscle_Contraction Reduces Vasodilation Vasodilation Muscle_Contraction->Vasodilation Leads to BloodFlow ↑ Potential for Improved Blood Flow Vasodilation->BloodFlow

Figure 3. Proposed signaling pathway of this compound.
Clinical Efficacy of this compound

There is a notable absence of published clinical trials evaluating the efficacy of this compound for intermittent claudication. Without such studies, it is impossible to provide quantitative data on its effects on walking distance, ABI, or quality of life in this patient population.

Conclusion

For researchers, scientists, and drug development professionals, the comparison between this compound and pentoxifylline for claudication is currently one-sided. Pentoxifylline has a well-documented, albeit modestly effective, clinical profile. In contrast, this compound remains a compound with a plausible mechanism of action for a vascular disease but lacks the necessary clinical evidence to support its use. Further investigation, including well-designed randomized controlled trials, would be required to determine if this compound has a role in the management of intermittent claudication and how it compares to existing therapies like pentoxifylline.

A Comparative Analysis of Butalamine and Nicergoline for Enhancing Peripheral Blood Flow

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents aimed at improving peripheral blood flow, butalamine and nicergoline represent two distinct pharmacological approaches. This guide provides a comprehensive comparison of their mechanisms of action, supported by available experimental data and detailed methodologies, to inform research and development in the field of peripheral vascular disease.

Executive Summary

This compound, a vasodilator, is understood to function through the inhibition of calcium ion influx into vascular smooth muscle cells. In contrast, nicergoline, an ergot derivative, primarily exerts its vasodilatory effect by acting as an antagonist at α1-adrenergic receptors. While preclinical and clinical data for nicergoline demonstrate its efficacy in increasing peripheral blood flow, quantitative experimental data for this compound remains limited in the public domain. This guide synthesizes the available evidence for both compounds to facilitate a comparative understanding.

Mechanism of Action

The vasodilatory effects of this compound and nicergoline stem from different molecular pathways, as illustrated below.

This compound: Calcium Channel Blockade

This compound is classified as a vasodilator that operates by blocking the influx of calcium ions (Ca2+) into vascular smooth muscle cells. This inhibition of calcium entry prevents the activation of calmodulin and subsequent myosin light-chain kinase phosphorylation, leading to muscle relaxation and vasodilation.

Butalamine_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel inhibits Relaxation Vasodilation This compound->Relaxation leads to Ca_Influx Ca²⁺ Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin activates MLCK Myosin Light-Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P phosphorylates Contraction Vasoconstriction Myosin_LC_P->Contraction

This compound's vasodilatory signaling pathway.
Nicergoline: Alpha-1 Adrenergic Receptor Antagonism

Nicergoline functions as a potent antagonist of α1-adrenergic receptors located on vascular smooth muscle. By blocking these receptors, nicergoline prevents the binding of endogenous vasoconstrictors like norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade that leads to vasoconstriction and promoting vasodilation.

Nicergoline_Pathway Nicergoline Nicergoline Alpha1_Receptor α1-Adrenergic Receptor Nicergoline->Alpha1_Receptor blocks Vasodilation Vasodilation Nicergoline->Vasodilation leads to Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein NE_Epi Norepinephrine/ Epinephrine NE_Epi->Alpha1_Receptor binds to PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Contraction Vasoconstriction Ca_Release->Contraction PKC->Contraction

Nicergoline's vasodilatory signaling pathway.

Experimental Data on Peripheral Blood Flow

Nicergoline: Summary of Quantitative Data
Study TypeSubjectDrug AdministrationMeasurement TechniqueKey FindingsReference
PreclinicalAnesthetized CatsIntra-arterial injection (0.032 - 32 µg/kg)Electromagnetic flowmetryDose-dependent increase in femoral artery blood flow.
PreclinicalAnesthetized DogsIntravenous infusionElectromagnetic flowmetryDecreased femoral arterial resistance without a significant change in femoral flow.
ClinicalHealthy Humans (n=10)5 mg IV; 30 mg oralNot specifiedIncreased blood flow in the lower extremities.
ClinicalIschemic Stroke Patients (n=18)4 mg IV drip for 10 daysDoppler sonographyStatistically significant reduction in peripheral resistance in the common carotid artery (from 2.12 ± 0.12 to 1.77 ± 0.10).

Note: The study in ischemic stroke patients measured parameters in the carotid artery, which, while indicative of systemic vascular effects, is not a direct measure of peripheral blood flow in the limbs.

This compound: Data Availability

Currently, there is a lack of published, peer-reviewed studies providing quantitative data on the effects of this compound hydrochloride on peripheral blood flow in human or animal models. While its mechanism as a calcium channel blocker suggests a vasodilatory effect, experimental quantification of this effect on limb blood flow is not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies used in studies investigating vasodilatory effects, which can serve as a reference for future research design.

Measurement of Peripheral Blood Flow: Key Methodologies

1. Venous Occlusion Plethysmography (VOP)

This non-invasive technique is considered a gold standard for measuring limb blood flow.

  • Principle: VOP measures the rate of increase in limb volume when venous outflow is temporarily occluded, while arterial inflow remains unobstructed. The change in volume is proportional to the arterial blood flow.

  • Procedure:

    • A strain gauge is placed around the widest part of the forearm

A Head-to-Head Comparison of Butalamine and Other Calcium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Butalamine against other established calcium channel blockers (CCBs) is challenging due to the limited publicly available experimental and clinical data for this compound. While this compound is identified as a peripheral vasodilator that functions as a smooth muscle relaxant through the inhibition of calcium ion influx, a direct quantitative comparison with other CCBs is not feasible based on current literature.[1][2] This guide, therefore, provides a detailed overview of this compound based on available information and presents a comprehensive head-to-head comparison of the major, well-characterized classes of calcium channel blockers: dihydropyridines, phenylalkylamines, and benzothiazepines.

This compound: An Overview

This compound is a peripheral vasodilator primarily indicated for the treatment of peripheral vascular diseases.[2] Its mechanism of action is attributed to the relaxation of smooth muscle, which is achieved by interfering with calcium ion channels, thereby reducing the influx of calcium ions that are critical for muscle contraction.[1] This vasodilatory effect helps to widen blood vessels, decrease vascular resistance, and improve blood flow.[2] Additionally, this compound is reported to possess local anesthetic effects. Chemically, it has been classified as a phenyloxadiazole or a derivative of butylamine.

Due to the scarcity of published data, a detailed quantitative analysis of this compound's pharmacokinetics, pharmacodynamics, and safety profile in comparison to other CCBs cannot be constructed. The following sections will focus on the well-documented properties of other major CCB classes.

Major Classes of Calcium Channel Blockers: A Comparative Analysis

Calcium channel blockers are a group of drugs that inhibit the movement of calcium ions through L-type voltage-gated calcium channels. This action leads to vasodilation and, in some cases, decreased cardiac contractility and heart rate. They are broadly classified into two main groups: dihydropyridines and non-dihydropyridines, with the latter being further divided into phenylalkylamines and benzothiazepines.

Comparative Data

The following tables summarize the key comparative data for representative drugs from each major class of calcium channel blockers.

Table 1: Pharmacodynamic Properties of Representative Calcium Channel Blockers

PropertyDihydropyridines (e.g., Nifedipine, Amlodipine)Phenylalkylamines (e.g., Verapamil)Benzothiazepines (e.g., Diltiazem)
Primary Site of Action Vascular Smooth MuscleMyocardiumBoth Vascular Smooth Muscle and Myocardium (intermediate)
Vasodilation PotentModestModerate
Effect on Heart Rate Reflex increase (short-acting) or no changeDecreaseDecrease
Effect on AV Conduction MinimalSignificant slowingModerate slowing
Myocardial Contractility Minimal effect at therapeutic dosesSignificant decreaseModerate decrease

Table 2: Pharmacokinetic Properties of Representative Calcium Channel Blockers

ParameterNifedipineAmlodipineVerapamilDiltiazem
Bioavailability 45-75%64-90%20-35%40-65%
Protein Binding >95%~97%~90%~80%
Half-life 2-5 hours (immediate release)30-50 hours3-7 hours3.5-9 hours
Metabolism Hepatic (CYP3A4)Hepatic (CYP3A4)Hepatic (CYP3A4, 1A2, 2C)Hepatic (CYP3A4)
Excretion RenalRenal and FecalRenalRenal and Fecal

Table 3: Common Adverse Effects of Calcium Channel Blockers

Adverse EffectDihydropyridinesPhenylalkylaminesBenzothiazepines
Peripheral Edema CommonLess commonLess common
Headache, Flushing CommonLess commonLess common
Constipation RareCommonLess common
Bradycardia Rare (reflex tachycardia more common)PossiblePossible
AV Block RarePossiblePossible

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of calcium channel blockers and a general experimental workflow for assessing vasodilation.

cluster_membrane Cell Membrane L_type_Ca_channel L-type Calcium Channel Ca_ion_intracellular Ca²⁺ (intracellular) L_type_Ca_channel->Ca_ion_intracellular Ca_ion_extracellular Ca²⁺ (extracellular) Ca_ion_extracellular->L_type_Ca_channel Influx Calmodulin Calmodulin Ca_ion_intracellular->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_active Myosin Light Chain Kinase (active) Ca_Calmodulin->MLCK_active MLCK_inactive Myosin Light Chain Kinase (inactive) MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction CCB Calcium Channel Blocker CCB->L_type_Ca_channel Inhibition

Caption: Simplified signaling pathway of calcium channel blocker action.

Start Start Isolate_Vessel Isolate Blood Vessel (e.g., rat aorta) Start->Isolate_Vessel Mount_in_Bath Mount in Organ Bath (Krebs solution, 37°C, gassed with 95% O₂/5% CO₂) Isolate_Vessel->Mount_in_Bath Equilibrate Equilibrate under Optimal Tension Mount_in_Bath->Equilibrate Contract_Vessel Induce Contraction (e.g., with phenylephrine or KCl) Equilibrate->Contract_Vessel Add_CCB Add Cumulative Concentrations of CCB Contract_Vessel->Add_CCB Record_Response Record Isometric Tension Changes Add_CCB->Record_Response Analyze_Data Analyze Data (Construct dose-response curve, calculate EC₅₀) Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing vasodilation in vitro.

Experimental Protocols

In Vitro Vasodilation Assay

Objective: To determine the vasodilatory potency of a calcium channel blocker on isolated arterial rings.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine or Potassium Chloride (KCl)

  • Test compounds (e.g., Nifedipine, Verapamil, Diltiazem) dissolved in appropriate vehicle

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Apply an optimal resting tension (e.g., 2g) and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once the contraction has reached a plateau, add the test calcium channel blocker in a cumulative manner to the organ bath.

  • Record the relaxation response as a percentage of the pre-contraction induced by phenylephrine or KCl.

  • Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation).

Measurement of Intracellular Calcium Concentration

Objective: To assess the effect of a calcium channel blocker on intracellular calcium levels in vascular smooth muscle cells.

Materials:

  • Primary vascular smooth muscle cells (VSMCs)

  • Cell culture medium (e.g., DMEM)

  • Fura-2 AM (calcium-sensitive fluorescent dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Stimulating agent (e.g., KCl or a vasoconstrictor)

  • Test calcium channel blocker

  • Fluorescence spectrophotometer or imaging system

Procedure:

  • Culture VSMCs to an appropriate confluency on glass coverslips.

  • Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular Fura-2 AM.

  • Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

  • Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Establish a baseline fluorescence ratio.

  • Pre-incubate the cells with the test calcium channel blocker for a defined period.

  • Stimulate the cells with a depolarizing agent like KCl (e.g., 50 mM) to induce calcium influx through L-type calcium channels.

  • Record the change in the F340/F380 ratio.

  • Compare the increase in intracellular calcium in the presence and absence of the calcium channel blocker to determine its inhibitory effect.

References

Comparative Analysis of Butalamine's Vasodilatory Effects Against Standard Vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the vasodilatory properties of Butalamine in comparison to established standards, Acetylcholine and Nitroglycerin. This document provides a detailed overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their validation.

Executive Summary

This compound, a peripheral vasodilator, exerts its effects through the inhibition of calcium ion influx into vascular smooth muscle cells, a mechanism bearing resemblance to the action of papaverine. This guide provides a comparative analysis of this compound's vasodilatory properties against two well-established standards: the endothelium-dependent vasodilator, Acetylcholine, and the endothelium-independent vasodilator, Nitroglycerin. While direct comparative quantitative data for this compound is limited, this guide synthesizes available information on its mechanism and efficacy, alongside established data for the standard agents, to provide a valuable resource for researchers in cardiovascular pharmacology.

Comparative Vasodilatory Effects

The vasodilatory effects of this compound, Acetylcholine, and Nitroglycerin are summarized in the table below. It is important to note that the data for Acetylcholine and Nitroglycerin are derived from a study on rat aortic rings, providing a basis for comparison. However, equivalent quantitative data from a directly comparable study on this compound is not currently available in the public domain. The vasodilatory mechanism of this compound is described as being similar to papaverine, which involves both calcium channel blockade and phosphodiesterase inhibition.

Compound Mechanism of Action Potency (EC50) in Rat Aortic Rings (Molar) Efficacy (Emax) in Rat Aortic Rings (%)
This compound Calcium channel blocker; Papaverine-like (Phosphodiesterase inhibition)Data not availableData not available
Acetylcholine Endothelium-dependent; stimulates nitric oxide (NO) and prostaglandin release5.79 x 10⁻⁶ (pEC50: 5.79 ± 0.11)73.06 ± 1.86
Nitroglycerin Endothelium-independent; NO donor, activates guanylate cyclase, increases cGMP5.6 x 10⁻⁸111.7 ± 2.1
Papaverine (for reference) Phosphodiesterase inhibitor, Calcium channel blocker7.0 x 10⁻⁷147.2 ± 2.8

Note: EC50 (half maximal effective concentration) is a measure of a drug's potency; a lower EC50 indicates higher potency. Emax (maximum effect) is a measure of a drug's efficacy. The data for Acetylcholine and Nitroglycerin/Papaverine are from different studies and should be interpreted with caution.

Signaling Pathways

The vasodilatory effects of this compound, Acetylcholine, and Nitroglycerin are mediated by distinct signaling pathways.

This compound Signaling Pathway

This compound's primary mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This action is similar to that of papaverine, which also includes the inhibition of phosphodiesterase (PDE), leading to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

Butalamine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits (Papaverine-like) Ca_Influx Ca²⁺ Influx cAMP_cGMP ↑ cAMP & cGMP Contraction Muscle Contraction Ca_Influx->Contraction Promotes Relaxation Vasodilation cAMP_cGMP->Relaxation Promotes

This compound's dual mechanism of vasodilation.
Acetylcholine Signaling Pathway

Acetylcholine induces vasodilation through an endothelium-dependent mechanism. It binds to muscarinic receptors on endothelial cells, leading to the production of nitric oxide (NO) and prostaglandins, which then act on the smooth muscle cells to cause relaxation.

Acetylcholine_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell Acetylcholine Acetylcholine Muscarinic_R Muscarinic Receptor Acetylcholine->Muscarinic_R eNOS eNOS Muscarinic_R->eNOS Activates COX COX Muscarinic_R->COX Activates NO Nitric Oxide (NO) eNOS->NO Prostaglandins Prostaglandins COX->Prostaglandins sGC sGC NO->sGC Activates Relaxation Vasodilation Prostaglandins->Relaxation Promotes cGMP ↑ cGMP sGC->cGMP cGMP->Relaxation Promotes

Endothelium-dependent vasodilation by Acetylcholine.
Nitroglycerin Signaling Pathway

Nitroglycerin is an endothelium-independent vasodilator that acts as a nitric oxide (NO) donor. NO directly activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.

Nitroglycerin_Signaling_Pathway cluster_smc Vascular Smooth Muscle Cell Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Metabolized to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Levels ↓ Intracellular Ca²⁺ PKG->Ca_Levels Leads to Relaxation Vasodilation Ca_Levels->Relaxation Causes

Endothelium-independent vasodilation by Nitroglycerin.

Experimental Protocols

The validation of vasodilatory effects is typically conducted using ex vivo models, such as the isolated aortic ring assay. This method allows for the direct assessment of a compound's effect on vascular tone in a controlled environment.

Ex Vivo Aortic Ring Vasodilation Assay

This protocol outlines the key steps for assessing the vasodilatory properties of a test compound on isolated rat aortic rings.

Benchmarking Butalamine: A Comparative Analysis of Vasodilator Potency Against First-Generation Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the vasodilator Butalamine against first-generation agents, Hydralazine and Minoxidil, reveals insights into its potency and mechanism of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

This publication presents a comparative analysis of this compound, a peripheral vasodilator, with the first-generation vasodilators, Hydralazine and Minoxidil. The objective of this guide is to benchmark the potency of this compound and provide a clear understanding of its mechanism of action in relation to these established drugs.

Quantitative Comparison of Vasodilator Potency

DrugVasodilator ClassReported Potency (EC50/IC50)Tissue PreparationPre-contraction Agent
This compound Peripheral Vasodilator (putative Calcium Channel Blocker)Data not available in searched literature--
Hydralazine Direct-acting Arterial VasodilatorEC50: 3.6 ± 0.3 μMIsolated mesenteric resistance arteries from pregnant ratsPhenylephrine
Minoxidil Potassium Channel OpenerData not available in searched literature--

Note: The lack of publicly available, directly comparable potency data for this compound highlights a significant research gap. The data for Hydralazine is provided from a specific study and may vary based on experimental conditions.

Mechanism of Action and Signaling Pathways

Understanding the molecular pathways through which these vasodilators exert their effects is crucial for targeted drug development and application.

This compound: The primary mechanism of action for this compound is believed to be the inhibition of calcium ion influx in vascular smooth muscle cells. By blocking calcium channels, this compound reduces the intracellular calcium concentration, leading to smooth muscle relaxation and subsequent vasodilation.

Butalamine_Signaling_Pathway This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Relaxation Vasodilation This compound->Relaxation Ca_Influx Ca²⁺ Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Myosin_P Phosphorylated Myosin MLCK_active->Myosin_P Phosphorylates Contraction Vasoconstriction Myosin_P->Contraction

This compound's proposed mechanism of action.

Hydralazine: The mechanism of Hydralazine is multifaceted. It is understood to inhibit inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells. Additionally, at clinically relevant concentrations, its vasodilatory effects in resistance arteries are primarily endothelium-dependent and mediated by the prostacyclin (PGI2) pathway.

Hydralazine_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Hydralazine_endo Hydralazine COX Cyclooxygenase (COX) Hydralazine_endo->COX Activates PGI2 Prostacyclin (PGI2) COX->PGI2 IP_Receptor PGI2 Receptor (IP) PGI2->IP_Receptor IP3R IP3 Receptor SR_Ca_Release SR Ca²⁺ Release AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Vasodilation PKA->Relaxation Promotes Hydralazine_vsmc Hydralazine Hydralazine_vsmc->IP3R Inhibits

Hydralazine's dual mechanism of action.

Minoxidil: Minoxidil is a pro-drug that is converted to its active form, minoxidil sulfate. Its primary mechanism of action is the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium, and causes vasodilation.

A Comparative Analysis of the Side-Effect Profiles of Butalamine and Minoxidil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side-effect profiles of Butalamine and minoxidil, two vasodilators with distinct therapeutic applications. The information is compiled from available clinical data and pharmacological studies to offer an objective overview for research and drug development purposes. This document summarizes quantitative data, outlines experimental protocols for side-effect evaluation, and visualizes relevant biological pathways.

I. Overview of this compound and Minoxidil

This compound is primarily classified as a peripheral vasodilator.[1][2] Its mechanism of action involves the relaxation of smooth muscles in blood vessel walls, which is achieved by inhibiting the influx of calcium ions.[1][3] This leads to vasodilation and improved blood flow, making it a candidate for treating peripheral vascular diseases.[1] Additionally, this compound has been noted to possess mild antiplatelet properties.

Minoxidil , initially developed as an oral medication for severe refractory hypertension, is a potent peripheral vasodilator. It functions by opening adenosine triphosphate (ATP)-sensitive potassium channels in vascular smooth muscles, leading to hyperpolarization and relaxation of the cells. A well-known side effect of oral minoxidil, hypertrichosis (excessive hair growth), led to the development of a topical formulation for the treatment of androgenetic alopecia. The mechanism for its effect on hair growth is not entirely understood but is thought to involve increased microcirculation around hair follicles and stimulation of vascular endothelial growth factor (VEGF).

II. Comparative Side-Effect Profiles

The following table summarizes the known side effects of this compound and minoxidil. It is important to note that the side-effect profile of minoxidil is more extensively documented due to its widespread use in both oral and topical formulations.

Side Effect CategoryThis compoundMinoxidil (Topical)Minoxidil (Oral)
Common Headaches, Dizziness, Nausea, Abdominal painScalp irritation (dryness, itching, stinging, scaling, flaking, redness), Changes in hair color or texture, Increased hair shedding (initially)Hypertrichosis (excessive hair growth), Headache, Nausea, Vomiting, Edema (swelling) in hands or feet, Tachycardia (rapid heart rate), Weight gain
Less Common/Rare Severe allergic reactions (rash, itching, swelling, difficulty breathing), Significant hypotension (fainting, severe dizziness)Unwanted facial/body hair growth, Dizziness, Flushing, Irregular heartbeat, Fainting, Chest pain, Swelling in hands or feet, Rapid weight gainPericarditis, Pericardial effusion, Cardiac tamponade, Exacerbation of congestive heart failure, Worsening of angina, Thrombocytopenia, Leukopenia, Breast tenderness, Gynecomastia

III. Experimental Protocols for Side-Effect Evaluation

The evaluation of side-effect profiles for pharmaceutical agents like this compound and minoxidil typically follows a structured approach within preclinical and clinical trials.

A. Preclinical Evaluation (In Vitro and In Vivo Animal Studies):

  • Toxicology Studies: Acute, sub-chronic, and chronic toxicity studies in at least two animal species (one rodent, one non-rodent) are conducted to identify target organs of toxicity and establish a dose-response relationship.

  • Safety Pharmacology Studies: These studies investigate the effects of the drug on vital functions, including cardiovascular, respiratory, and central nervous systems. For vasodilators like this compound and minoxidil, cardiovascular safety pharmacology is critical, involving assessments of blood pressure, heart rate, and electrocardiograms (ECGs).

  • Local Tolerance Studies: For topical formulations like minoxidil, these studies assess skin irritation, sensitization, and phototoxicity.

B. Clinical Trial Evaluation (Human Studies):

  • Phase I Trials: These are typically conducted in a small number of healthy volunteers to assess the drug's safety, tolerability, pharmacokinetics, and pharmacodynamics. Dose-escalation studies are common to determine the maximum tolerated dose. Adverse events are systematically recorded through spontaneous reporting, checklists, and regular monitoring of vital signs and laboratory parameters.

  • Phase II Trials: Conducted in a larger group of patients with the target condition, these trials continue to evaluate safety while also assessing preliminary efficacy. The incidence and severity of adverse effects are compared across different dosage groups.

  • Phase III Trials: These are large-scale, multicenter, randomized, controlled trials designed to confirm efficacy and further evaluate safety in a broader patient population. A placebo or an active comparator is used to differentiate drug-related side effects from background events. Standardized questionnaires and patient diaries are often used to capture subjective side effects.

  • Phase IV (Post-Marketing Surveillance): After a drug is approved, ongoing safety monitoring continues to identify rare or long-term side effects that may not have been detected in earlier trials. This involves spontaneous reporting systems and observational studies.

IV. Signaling Pathways and Mechanisms of Action

A. This compound's Mechanism of Action

This compound primarily acts as a vasodilator by inhibiting the influx of calcium ions into vascular smooth muscle cells. This prevents the calcium-calmodulin complex formation, which is necessary for the activation of myosin light-chain kinase and subsequent muscle contraction. The result is smooth muscle relaxation and vasodilation.

Butalamine_Mechanism cluster_inhibition This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibits Relaxation Vasodilation This compound->Relaxation Leads to Ca_Influx Calcium Influx Ca_Calmodulin Calcium-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK_active Active Myosin Light-Chain Kinase Ca_Calmodulin->MLCK_active Activates Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Minoxidil_Mechanism Minoxidil Minoxidil K_ATP_Channel ATP-sensitive Potassium Channel Minoxidil->K_ATP_Channel Opens Hair_Growth Hair Follicle Stimulation Minoxidil->Hair_Growth K_Efflux Potassium Efflux K_ATP_Channel->K_Efflux Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Ca_Channel_V Voltage-gated Calcium Channel Hyperpolarization->Ca_Channel_V Inhibits Ca_Influx Reduced Calcium Influx Ca_Channel_V->Ca_Influx Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Relaxation Comparative_Trial_Workflow cluster_setup Phase 1: Trial Setup cluster_randomization Phase 2: Randomization & Treatment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis & Reporting Recruitment Patient Recruitment (e.g., Peripheral Vascular Disease) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline Baseline Assessment (Vitals, ECG, Labs, QoL) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Minoxidil Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Monitoring Regular Follow-up Visits (e.g., Weeks 2, 4, 8, 12) Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring AE_Reporting Adverse Event Reporting (Spontaneous & Solicited) Monitoring->AE_Reporting Data_Collection Vital Signs, ECG, Lab Tests, Patient Diaries Monitoring->Data_Collection Analysis Statistical Analysis (Incidence, Severity, Causality) AE_Reporting->Analysis Data_Collection->Analysis Reporting Final Report & Publication Analysis->Reporting

References

In Vitro Vasodilatory Effects: A Comparative Analysis of Butalamine and Diazoxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between vasoactive compounds is paramount. This guide provides an in vitro comparison of Butalamine and Diazoxide, focusing on their effects on vascular tissues. The information presented is synthesized from available preclinical data to offer a comparative perspective on their mechanisms and potency.

Executive Summary

This guide delves into the in vitro vasodilatory properties of this compound and Diazoxide. While both compounds elicit relaxation of vascular smooth muscle, their underlying mechanisms of action differ significantly. Diazoxide is a well-characterized ATP-sensitive potassium (K-ATP) channel opener. In contrast, information on this compound is less extensive, with historical data suggesting a mechanism involving interference with calcium ion channels. This comparison aims to consolidate the available data on their effects on vascular tissues, present their signaling pathways, and provide a framework for their experimental evaluation.

Data Presentation: Comparative Vasodilatory Effects

Due to the limited availability of direct comparative studies, this table summarizes findings from independent in vitro investigations on rat aorta. It is important to note that variations in experimental conditions can influence the results.

CompoundVascular TissueAgonist Used for Pre-contractionPotency (EC50/IC50)Mechanism of ActionReference
Diazoxide Rat AortaPhenylephrineNot explicitly stated in reviewed abstracts, but potent relaxation observed.ATP-sensitive potassium (K-ATP) channel opener.[1][2][1][2]
This compound Human Isolated Smooth MuscleNot specifiedNot specified in reviewed abstracts.Proposed to interfere with calcium ion channels.

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration. Data for this compound is based on older literature and lacks specific quantitative values in the reviewed abstracts.

Experimental Protocols

The following are generalized protocols for assessing the in vitro vasodilatory effects of compounds like this compound and Diazoxide on isolated vascular tissues.

Isolated Aortic Ring Preparation
  • Tissue Harvest: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11).

  • Ring Preparation: The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being changed every 15-20 minutes.

  • Viability Check: The viability of the aortic rings is assessed by contracting them with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (1 µM) or potassium chloride (60 mM). The presence of a functional endothelium can be confirmed by observing relaxation in response to acetylcholine (1 µM) in pre-contracted rings.

Evaluation of Vasodilatory Effect
  • Pre-contraction: Once a stable baseline is achieved, the aortic rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).

  • Cumulative Concentration-Response Curve: After the contraction reaches a stable plateau, the test compound (this compound or Diazoxide) is cumulatively added to the organ bath in increasing concentrations.

  • Data Analysis: The relaxation induced by each concentration is expressed as a percentage of the pre-contraction induced by the agonist. The EC50 value is then calculated by plotting the concentration-response curve.

Mandatory Visualizations

Signaling Pathways

The distinct mechanisms of action of Diazoxide and the proposed pathway for this compound are illustrated below.

Diazoxide_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Diazoxide Diazoxide KATP_Channel ATP-sensitive K+ Channel (KATP) Diazoxide->KATP_Channel Opens K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VDCC Voltage-Dependent Ca2+ Channel (VDCC) Hyperpolarization->VDCC Inhibits Ca_influx Ca2+ Influx Inhibition VDCC->Ca_influx Intracellular_Ca Decreased Intracellular [Ca2+] Ca_influx->Intracellular_Ca Relaxation Vasodilation Intracellular_Ca->Relaxation

Caption: Signaling pathway of Diazoxide-induced vasodilation.

Butalamine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound Ca_Channel Ca2+ Channel This compound->Ca_Channel Interferes with Ca_influx_inhibition Ca2+ Influx Inhibition Ca_Channel->Ca_influx_inhibition Intracellular_Ca Decreased Intracellular [Ca2+] Ca_influx_inhibition->Intracellular_Ca Relaxation Vasodilation Intracellular_Ca->Relaxation

Caption: Proposed signaling pathway of this compound-induced vasodilation.

Experimental Workflow

The logical flow for a comparative in vitro study is depicted in the following diagram.

Experimental_Workflow cluster_Drug_Testing Comparative Drug Evaluation A Harvest and Prepare Vascular Tissue Rings (e.g., Rat Aorta) B Mount Rings in Organ Bath and Equilibrate A->B C Assess Viability and Endothelial Function B->C D Pre-contract Rings with Agonist (e.g., Phenylephrine) C->D E1 Cumulative Addition of this compound D->E1 E2 Cumulative Addition of Diazoxide D->E2 F Record Relaxation Responses E1->F E2->F G Construct Concentration-Response Curves F->G H Calculate EC50/IC50 Values for Comparison G->H

Caption: Experimental workflow for in vitro comparison.

References

A Comparative Analysis of Butalamine and Lidocaine: An Evaluation of Anesthetic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Butalamine and lidocaine, with a focus on their established pharmacological actions and a critical evaluation of the available evidence for their use as local anesthetics. While lidocaine is a cornerstone of local anesthesia with a well-defined mechanism and extensive supporting data, information on the anesthetic properties of this compound is sparse, pointing to a significant difference in their primary therapeutic applications.

Executive Summary

Lidocaine is a potent and widely used local anesthetic that exerts its effects by blocking voltage-gated sodium channels in neuronal membranes, thereby preventing the transmission of pain signals. In stark contrast, this compound is primarily recognized as a vasodilator and smooth muscle relaxant, with its mechanism of action attributed to the inhibition of calcium ion channels. While a historical abstract noted a "local anaesthetic effect" of this compound hydrochloride, there is a notable absence of quantitative data in peer-reviewed literature to substantiate or characterize this effect in comparison to established anesthetics like lidocaine. This guide synthesizes the available information to highlight the distinct pharmacological profiles of these two compounds.

Data Presentation: A Comparative Look at Anesthetic Properties

The following table summarizes the available quantitative data for lidocaine's anesthetic properties. A corresponding entry for this compound is included to underscore the current lack of available data for a direct comparison.

ParameterLidocaineThis compound
Anesthetic Potency (ED50) Readily available in literature (varies by model)Data not available
Onset of Action Rapid (<2 minutes)[1]Data not available
Duration of Action 1 to 2 hours (can be extended with epinephrine)[1]Data not available
Primary Mechanism of Action Blockade of voltage-gated sodium channels[2][3][4]Inhibition of calcium ion channels

Experimental Protocols

To provide context for how the anesthetic potency of a compound is typically evaluated, this section outlines a standard experimental protocol. Such a protocol would be necessary to generate the missing data for this compound to enable a direct comparison with lidocaine.

In Vivo Evaluation of Local Anesthetic Potency (Rat Tail-Flick Model)

This widely used preclinical model assesses the efficacy of a local anesthetic in blocking a thermal pain stimulus.

1. Animal Preparation:

  • Male Sprague-Dawley rats (250-300g) are used for the experiment.
  • The tail of each rat is shaved approximately 4 cm from the base.

2. Drug Administration:

  • The test compound (e.g., this compound solution of varying concentrations) or the standard (e.g., lidocaine 2%) is injected subcutaneously in a ring block around the base of the tail. A control group receives a saline injection.

3. Nociceptive Testing:

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes) post-injection, a focused beam of radiant heat is applied to the shaved area of the tail.
  • The latency for the rat to "flick" its tail away from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

4. Data Analysis:

  • The Maximum Possible Effect (%MPE) is calculated for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
  • The ED50 (the dose required to produce a 50% maximal effect) can be determined by testing a range of drug concentrations and performing a dose-response analysis.
  • The onset of action is the time to reach a significant anesthetic effect.
  • The duration of action is the time from onset until the anesthetic effect is no longer significant.

Signaling Pathways and Experimental Workflow

Lidocaine's Mechanism of Action: Sodium Channel Blockade

Lidocaine's anesthetic effect is achieved through the blockade of voltage-gated sodium channels within the nerve axon. This action prevents the influx of sodium ions necessary for the depolarization and propagation of an action potential, thus halting the transmission of pain signals.

Lidocaine_Mechanism cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Sodium Channel (Open State) Na_channel_blocked Voltage-Gated Sodium Channel (Blocked State) Na_channel->Na_channel_blocked Lidocaine Binding Na_ion_in Na+ Na_ion_out Na+ Na_ion_out->Na_channel Influx Na_ion_out->Na_channel_blocked Influx Blocked Lidocaine_ext Lidocaine (Uncharged) Lidocaine_int Lidocaine (Charged) Lidocaine_ext->Lidocaine_int Diffuses across membrane Lidocaine_int->Na_channel_blocked Binds to internal site Butalamine_Mechanism cluster_membrane Smooth Muscle Cell Membrane cluster_extracellular cluster_intracellular Ca_channel L-Type Calcium Channel Ca_channel_blocked L-Type Calcium Channel (Blocked) Ca_ion_in Ca2+ Relaxation Muscle Relaxation (Vasodilation) Ca_channel_blocked->Relaxation Leads to Ca_ion_out Ca2+ Ca_ion_out->Ca_channel Influx Ca_ion_out->Ca_channel_blocked Influx Blocked Contraction Muscle Contraction Ca_ion_in->Contraction Triggers Butalamine_ext This compound Butalamine_ext->Ca_channel_blocked Binds and blocks Anesthetic_Workflow start Hypothesis: Compound X has local anesthetic properties in_vitro In Vitro Studies: Patch-clamp on isolated neurons (Na+ channel blockade assay) start->in_vitro in_vivo In Vivo Studies: Animal models (e.g., tail-flick, skin twitch) in_vitro->in_vivo If promising dose_response Dose-Response Determination: Calculate ED50 in_vivo->dose_response onset_duration Characterize Onset and Duration of Action dose_response->onset_duration comparison Comparison with Standard: (e.g., Lidocaine) onset_duration->comparison toxicology Toxicology and Safety Assessment comparison->toxicology conclusion Conclusion on Anesthetic Potency and Profile toxicology->conclusion

References

Cross-Reactivity of Butalamine in Assays for Common Vasodilators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of Butalamine in common assays used to evaluate other classes of vasodilators, including nitrates, calcium channel blockers, and phosphodiesterase (PDE) inhibitors. Due to a lack of direct published studies on the cross-reactivity of this compound, this comparison is based on its known mechanism of action and the principles of the respective assays.

Executive Summary

This compound is a peripheral vasodilator that primarily functions by inhibiting the influx of calcium ions into smooth muscle cells, leading to muscle relaxation and vasodilation. This mechanism of action is identical to that of calcium channel blockers. Consequently, this compound is expected to exhibit significant cross-reactivity in any functional assay for calcium channel blockers that measures vasodilation or smooth muscle relaxation. The potential for cross-reactivity in assays for nitrates and phosphodiesterase inhibitors is considered lower and would likely be due to off-target effects rather than a shared primary mechanism.

Data Presentation: Predicted Cross-Reactivity of this compound

The following table summarizes the predicted cross-reactivity of this compound in assays for other major vasodilator classes. This prediction is based on mechanistic similarities.

Vasodilator ClassTypical Assay PrinciplePredicted Cross-Reactivity of this compoundRationale
Nitrates Measurement of cGMP production or downstream effects (e.g., VASP phosphorylation)Low This compound's primary mechanism does not involve the nitric oxide-cGMP pathway. Any observed activity would be considered an off-target effect.
Calcium Channel Blockers Inhibition of calcium influx in smooth muscle cells, leading to relaxation of pre-contracted vascular tissue.High This compound shares the same primary mechanism of action, the inhibition of calcium ion influx, with this class of drugs.[1][2]
Phosphodiesterase (PDE) Inhibitors Measurement of the inhibition of PDE enzyme activity, leading to increased levels of cAMP or cGMP.Low to Moderate While not its primary mechanism, some vasodilators exhibit inhibitory effects on PDEs as a secondary action. This compound has a "papaverine-like action," and papaverine is a known non-selective PDE inhibitor.[3]

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, the following standard assays would be employed.

Calcium Channel Blocker Cross-Reactivity Assay (Aortic Ring Relaxation Assay)

This functional assay directly measures the vasodilatory effect of a substance on isolated vascular tissue.

Objective: To determine the ability of this compound to relax vascular smooth muscle pre-contracted with a calcium channel agonist.

Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat).

  • Krebs-Henseleit buffer (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose).

  • Potassium chloride (KCl) solution (high concentration, e.g., 80 mM) to induce contraction.

  • This compound hydrochloride.

  • Positive control: a known calcium channel blocker (e.g., Verapamil).

  • Organ bath system with force transducers.

Procedure:

  • The isolated aorta is cleaned of connective tissue and cut into rings (2-3 mm).

  • The aortic rings are mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

  • The rings are allowed to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.

  • Contraction is induced by replacing the buffer with a high-KCl solution.

  • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

  • The relaxation response is measured as a percentage of the pre-contraction induced by KCl.

  • The concentration-response curve is plotted to determine the EC50 value.

Phosphodiesterase (PDE) Inhibition Cross-Reactivity Assay

This biochemical assay measures the direct inhibitory effect of a compound on PDE enzyme activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of PDE enzymes.

Materials:

  • Purified recombinant human PDE enzymes (e.g., PDE1-11).

  • This compound hydrochloride dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Substrates: cAMP or cGMP.

  • Detection reagents (e.g., commercially available PDE-Glo™ Phosphodiesterase Assay).

  • Microplates.

  • Plate reader capable of luminescence or fluorescence detection.

Procedure:

  • A serial dilution of this compound is prepared.

  • The purified PDE enzyme is diluted in the assay buffer.

  • The diluted this compound and the diluted enzyme are added to the wells of a microplate and incubated to allow for inhibitor binding.

  • The substrate (cAMP or cGMP) is added to initiate the enzymatic reaction.

  • After a defined incubation period, the detection reagents are added to stop the reaction and generate a signal proportional to the amount of remaining substrate.

  • The signal is measured using a plate reader, and the percentage of inhibition is calculated for each concentration of this compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the log of the this compound concentration.

Mandatory Visualizations

G cluster_calcium_assay Calcium Channel Blocker Assay Workflow A Isolate Aortic Rings B Mount in Organ Bath A->B C Equilibrate under Tension B->C D Induce Contraction (High KCl) C->D E Add Cumulative Doses of this compound D->E F Measure Relaxation E->F G Determine EC50 F->G G cluster_pathways Signaling Pathways of Vasodilators cluster_this compound This compound / Ca2+ Channel Blockers cluster_nitrates Nitrates cluster_pde PDE Inhibitors B_Ca Ca2+ Influx B_MLCK MLCK Activation B_Ca->B_MLCK B_Relax Smooth Muscle Relaxation B_MLCK->B_Relax Inhibition of Contraction leads to This compound This compound This compound->B_Ca Inhibits N_NO ↑ Nitric Oxide N_sGC ↑ sGC Activity N_NO->N_sGC N_cGMP ↑ cGMP N_sGC->N_cGMP N_PKG ↑ PKG Activity N_cGMP->N_PKG N_Relax Smooth Muscle Relaxation N_PKG->N_Relax Nitrates Nitrates Nitrates->N_NO P_PDE PDE P_cAMP cAMP/cGMP Degradation P_PDE->P_cAMP P_Relax Smooth Muscle Relaxation P_cAMP->P_Relax Inhibition of Degradation leads to PDE_Inhibitor PDE Inhibitor PDE_Inhibitor->P_PDE Inhibits

References

A Comparative Analysis of the Therapeutic Index of Butalamine and Other Vasodilators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Butalamine

This compound is a peripheral vasodilator recognized for its local anesthetic properties. Its primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to muscle relaxation and vasodilation. This mechanism is particularly beneficial in conditions characterized by poor circulation and vascular constriction. While preclinical studies in animals have suggested "very low toxicity," specific quantitative data such as the median lethal dose (LD50) and the median effective dose (ED50), which are necessary to calculate a precise therapeutic index, are not extensively reported.

Quantitative Comparison of Vasodilator Toxicity

The therapeutic index (TI) of a drug is a quantitative measurement of its safety, typically calculated as the ratio of the toxic dose in 50% of a population (TD50) or the lethal dose in 50% of a population (LD50) to the effective dose in 50% of a population (ED50). A higher TI indicates a wider margin of safety.

Due to the limited availability of public data for this compound's LD50 and ED50 values, a direct comparison of its therapeutic index with other vasodilators is challenging. However, the following table summarizes the available acute toxicity data for several widely used vasodilators.

Vasodilator Mechanism of Action Reported LD50 (Oral, Rat) Notes on Therapeutic Window
This compound Calcium Channel BlockerData not availableDescribed as having "very low toxicity" in early animal studies.
Nitroglycerin Nitric Oxide (NO) Donor105 mg/kgHas a narrow therapeutic window; requires careful dose titration to avoid hypotension and tolerance.
Sodium Nitroprusside Nitric Oxide (NO) Donor11.2 mg/kg (IV, Rat)Possesses a very narrow therapeutic index and can lead to cyanide toxicity with prolonged use or in patients with renal impairment.
Hydralazine Direct-acting smooth muscle relaxant173-187 mg/kgConsidered to have a wide therapeutic window, though it can induce a lupus-like syndrome at higher doses.
Amlodipine (example CCB) Calcium Channel Blocker>5000 mg/kgGenerally has a wide therapeutic index, but overdose can lead to severe hypotension and bradycardia.
Minoxidil (example K+ Channel Opener) ATP-sensitive Potassium (K+) Channel OpenerData not availableUsed for refractory hypertension due to potent effects, indicating a need for careful monitoring.

Note: The therapeutic index is not solely defined by the LD50 but requires the ED50 for a specific therapeutic effect. This data is often context-dependent and not always publicly available. The LD50 values presented are for acute toxicity and may vary based on the animal model and route of administration.

Signaling Pathways of Vasodilators

The vasodilatory effects of these agents are mediated through distinct signaling pathways. Understanding these pathways is crucial for assessing their therapeutic potential and off-target effects.

This compound and Calcium Channel Blockers

This compound, as a calcium channel blocker, directly inhibits the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells. This reduction in intracellular calcium concentration prevents the activation of myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.

Signaling Pathway of this compound (Calcium Channel Blocker) cluster_inhibition Inhibitory Effect This compound This compound L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Relaxation Vasodilation This compound->Relaxation Intracellular_Ca Intracellular Ca2+ Calmodulin Calmodulin Intracellular_Ca->Calmodulin MLCK_active Active MLCK Calmodulin->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Contraction Vasoconstriction Myosin_LC_P->Contraction

Caption: this compound inhibits L-type calcium channels, reducing intracellular calcium and leading to vasodilation.

Nitric Oxide (NO) Donors

Drugs like nitroglycerin and sodium nitroprusside act by releasing nitric oxide, which activates soluble guanylate cyclase in smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in vasodilation through multiple downstream effects, including a decrease in intracellular calcium.

Signaling Pathway of Nitric Oxide (NO) Donors NO_Donor Nitroglycerin / Sodium Nitroprusside NO Nitric Oxide (NO) NO_Donor->NO Releases sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Relaxation Vasodilation Ca_decrease->Relaxation

Caption: NO donors stimulate the cGMP pathway, ultimately causing smooth muscle relaxation and vasodilation.

Potassium Channel Openers

Vasodilators such as minoxidil function by opening ATP-sensitive potassium channels in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization closes voltage-gated calcium channels, thereby reducing intracellular calcium and inducing vasodilation.

Signaling Pathway of Potassium Channel Openers K_Opener Minoxidil K_ATP_Channel ATP-sensitive K+ Channel K_Opener->K_ATP_Channel Opens K_efflux K+ Efflux K_ATP_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC_closed Voltage-gated Ca2+ Channels (Closed) Hyperpolarization->VGCC_closed Ca_influx_reduced Reduced Ca2+ Influx VGCC_closed->Ca_influx_reduced Intracellular_Ca_reduced Decreased Intracellular Ca2+ Ca_influx_reduced->Intracellular_Ca_reduced Relaxation Vasodilation Intracellular_Ca_reduced->Relaxation

Caption: Potassium channel openers cause hyperpolarization, leading to reduced calcium influx and vasodilation.

Experimental Protocols for Assessing Therapeutic Index

The determination of a drug's therapeutic index relies on data from well-defined experimental protocols. These protocols are designed to quantify both the efficacy and the toxicity of a compound.

In Vivo Determination of LD50 and ED50

This approach involves dose-response studies in animal models to determine the median lethal dose (LD50) and the median effective dose (ED50).

1. LD50 Determination (Acute Toxicity Study):

  • Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.

  • Methodology:

    • Animal Model: Typically rodents (e.g., rats, mice) of a specific strain, age, and sex.

    • Dosing: A range of single doses of the test substance are administered to different groups of animals, usually via the intended clinical route (e.g., oral, intravenous).

    • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

    • Data Analysis: The dose-response data is statistically analyzed (e.g., using probit analysis) to calculate the LD50 value.

Meta-analysis of Clinical Trial Data for Butalamine Versus Placebo in the Treatment of Acute Decompensated Heart Failure

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of hypothetical clinical trial data for Butalamine, a novel inotropic agent, versus a placebo control group in patients with acute decompensated heart failure (ADHF). The analysis is based on a simulated aggregation of data from three prospective, randomized, double-blind, placebo-controlled Phase III clinical trials: BUTA-HF-001, BUTA-HF-002, and BUTA-HF-003.

The primary objective of these trials was to evaluate the efficacy and safety of this compound as an intravenous infusion to improve hemodynamic parameters in patients hospitalized for ADHF. This document summarizes the key findings, outlines the experimental protocols, and visualizes the proposed mechanism of action and study workflow.

Data Presentation: Summary of Efficacy and Safety Endpoints

The following tables summarize the quantitative data from the pooled analysis of the three clinical trials, comparing the effects of this compound to placebo. The data represents outcomes measured 24 hours post-infusion initiation.

Table 1: Primary and Secondary Efficacy Endpoints (Pooled Data)

Parameter This compound (n=1250) Placebo (n=1250) P-value
Change in Cardiac Index (L/min/m²) +0.85 ± 0.25 +0.15 ± 0.20 <0.001
Change in Systolic Blood Pressure (mmHg) +5.5 ± 8.2 -1.2 ± 7.5 <0.001
Change in Pulmonary Capillary Wedge Pressure (mmHg) -6.8 ± 3.1 -1.5 ± 2.5 <0.001

| Patient-Reported Dyspnea Score (7-point Likert) | -2.5 ± 1.1 | -0.8 ± 1.0 | <0.001 |

Table 2: Incidence of Key Adverse Events (Pooled Data)

Adverse Event This compound (n=1250) Placebo (n=1250) Risk Ratio (95% CI)
Ventricular Tachycardia 4.2% 1.8% 2.33 (1.45 - 3.75)
Hypotension 3.1% 5.5% 0.56 (0.38 - 0.84)
Headache 8.9% 3.2% 2.78 (2.01 - 3.84)

| Nausea | 6.5% | 3.8% | 1.71 (1.21 - 2.41) |

Experimental Protocols

The methodologies for the key experiments cited in this meta-analysis followed a standardized protocol across all three Phase III trials.

Study Design: A multi-center, randomized, double-blind, placebo-controlled design was employed. Eligible patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo.

Patient Population: Inclusion criteria included adults aged 18-85 years hospitalized with a primary diagnosis of ADHF, with a cardiac index ≤ 2.2 L/min/m² and a pulmonary capillary wedge pressure (PCWP) ≥ 18 mmHg. Key exclusion criteria were systolic blood pressure < 90 mmHg, significant uncorrected valvular stenosis, or acute coronary syndrome within the preceding 14 days.

Intervention and Dosage:

  • This compound Group: Received an intravenous (IV) infusion of this compound at a constant rate of 0.5 µg/kg/min.

  • Placebo Group: Received an identical-appearing IV infusion of 0.9% saline solution. The total duration of the infusion for both groups was 24 hours.

Efficacy Assessments:

  • Hemodynamic Monitoring: A pulmonary artery catheter was used to measure cardiac index and PCWP at baseline and at 1, 6, 12, and 24 hours post-infusion start.

  • Blood Pressure: Monitored continuously via an arterial line.

  • Dyspnea: Patient-reported dyspnea was assessed using a 7-point Likert scale at baseline and at 24 hours.

Safety Assessments: Adverse events (AEs) were monitored continuously throughout the infusion period and for 48 hours post-infusion. Continuous electrocardiographic (ECG) monitoring was used to detect cardiac arrhythmias. All serious AEs were recorded and adjudicated by an independent safety committee.

Mandatory Visualizations

Proposed Signaling Pathway for this compound

The proposed mechanism of action for this compound involves selective agonism at the β1-adrenergic receptor, leading to the activation of the Gs-alpha subunit of the associated G-protein. This initiates a signaling cascade that increases intracellular cyclic AMP (cAMP), ultimately enhancing cardiac myocyte contractility and promoting vasodilation.

Butalamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B1AR β1-Adrenergic Receptor Gs_protein Gs Protein (α, β, γ subunits) B1AR->Gs_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to This compound This compound This compound->B1AR Binds Gs_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels L-type Ca²⁺ Channels PKA->Ca_channels Phosphorylates Myofilaments Myofilaments PKA->Myofilaments Phosphorylates outcome Increased Cardiac Contractility Ca_channels->outcome ↑ Ca²⁺ Influx Myofilaments->outcome ↑ Ca²⁺ Sensitivity

Caption: Proposed signaling cascade for this compound in cardiac myocytes.

Clinical Trial Experimental Workflow

The diagram below illustrates the logical flow for patient progression through the clinical trial, from initial screening to the final 30-day follow-up assessment.

Clinical_Trial_Workflow Screening Patient Screening (ADHF Diagnosis) InformedConsent Informed Consent Screening->InformedConsent Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) InformedConsent->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Eligible End End of Study Eligibility->End Not Eligible GroupB This compound Infusion (0.5 µg/kg/min for 24h) Randomization->GroupB GroupP Placebo Infusion (Saline for 24h) Randomization->GroupP Monitoring 24h Efficacy & Safety Monitoring GroupB->Monitoring GroupP->Monitoring PostInfusion 48h Post-Infusion Safety Follow-up Monitoring->PostInfusion Day30 30-Day Follow-up (Mortality & Rehospitalization) PostInfusion->Day30 Day30->End

Caption: High-level workflow of the Phase III clinical trials.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Butalamine (n-Butylamine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Butalamine.

This document provides essential safety and logistical information for the proper management and disposal of this compound, also known as n-Butylamine. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. By providing this guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond our products.

n-Butylamine is a colorless liquid with a characteristic ammonia-like odor that can yellow upon storage. It is a flammable, corrosive, and toxic compound requiring careful handling during use and disposal.

Key Data and Hazard Summary

Proper disposal of this compound starts with a clear understanding of its physical, chemical, and hazardous properties. The following table summarizes key quantitative data for n-Butylamine.

PropertyValue
Chemical Formula C₄H₁₁N
Molecular Weight 73.14 g/mol
CAS Number 109-73-9
Boiling Point 78 °C (172.4 °F)
Melting Point -49 °C (-56.2 °F)
Flash Point -12 °C (10.4 °F)
Specific Gravity 0.740
Vapor Density 2.5 (Air = 1.0)
Solubility in Water Soluble
Autoignition Temperature 290 °C (554 °F)
Lower Explosion Limit 1.7%
Upper Explosion Limit 9.8%

The primary hazards associated with this compound are summarized below, dictating the necessary precautions for its disposal.

HazardDescription
Flammability Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.
Corrosivity Causes severe skin burns and eye damage. Material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Environmental Hazard Harmful to aquatic organisms. Do not allow to enter drains or waterways.

Experimental Protocols for Safe Disposal

The proper disposal of this compound is a multi-step process that begins with waste collection and ends with removal by a certified hazardous waste management company. The following protocols provide detailed methodologies for key aspects of this process.

Protocol 1: Waste Collection and Segregation
  • Designated Waste Container:

    • Use a clearly labeled, dedicated waste container for this compound waste.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Label the container with "Hazardous Waste," "this compound," and the relevant hazard symbols (flammable, corrosive, toxic).

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.

    • Specifically, keep this compound waste separate from:

      • Strong oxidizing agents

      • Acids

      • Copper and its alloys

  • Storage of Waste Container:

    • Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste.

    • The storage area should be away from sources of ignition, heat, and direct sunlight.

    • Ensure secondary containment is in place to capture any potential leaks.

Protocol 2: Management of Spills

In the event of a this compound spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

  • Immediate Response:

    • Evacuate all non-essential personnel from the spill area.

    • If the spill is large or in a poorly ventilated area, evacuate the entire laboratory and contact your institution's Environmental Health and Safety (EHS) department.

    • Eliminate all ignition sources (e.g., open flames, hot plates, electrical equipment).

  • Personal Protective Equipment (PPE):

    • Before addressing the spill, don the appropriate PPE:

      • Chemical-resistant gloves (e.g., butyl rubber)

      • Chemical safety goggles and a face shield

      • A lab coat or chemical-resistant apron

      • A respirator with an appropriate cartridge for organic vapors if ventilation is inadequate.

  • Spill Containment and Cleanup:

    • For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or earth.

    • Work from the outside of the spill inwards to prevent spreading.

    • Once the this compound is absorbed, use non-sparking tools to carefully scoop the material into the designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Protocol 3: Laboratory-Scale Neutralization (for Dilute Aqueous Solutions)

For very dilute aqueous solutions of this compound, neutralization

Essential Safety Precautions for Handling n-Butylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent chemicals like n-Butylamine. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of n-Butylamine, with a focus on personal protective equipment (PPE).

n-Butylamine (also known as 1-Butanamine) is a colorless liquid with a characteristic ammonia-like odor.[1][2] It is highly flammable, corrosive, and toxic if inhaled, absorbed through the skin, or swallowed.[1][3][4] Adherence to stringent safety protocols is therefore mandatory to prevent exposure and ensure a safe working environment.

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is essential to minimize the risks associated with handling n-Butylamine. The following table summarizes the required PPE for various types of protection.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles in combination with a face shield.To protect against splashes and vapors that can cause severe eye burns and damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.To prevent skin contact, which can cause severe burns and toxic effects.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To avoid the inhalation of corrosive and toxic vapors that can cause respiratory tract irritation.

Experimental Workflow for Safe Handling

The proper selection, use, and disposal of PPE are critical for mitigating the hazards of n-Butylamine. The following diagram outlines the procedural workflow for handling this chemical safely.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk Assessment Risk Assessment Select PPE Select PPE Risk Assessment->Select PPE Identify Hazards Inspect PPE Inspect PPE Select PPE->Inspect PPE Ensure Integrity Don PPE Don PPE Inspect PPE->Don PPE Handle Butylamine Handle Butylamine Don PPE->Handle Butylamine Safe Handling Procedures Doff PPE Doff PPE Handle Butylamine->Doff PPE After Use Segregate Waste Segregate Waste Doff PPE->Segregate Waste Contaminated PPE Label Waste Label Waste Segregate Waste->Label Waste Dispose Waste Dispose Waste Label Waste->Dispose Waste Follow Regulations

Figure 1. Procedural workflow for the safe handling of n-Butylamine, from preparation to disposal.

Operational and Disposal Plans

Handling:

  • Always handle n-Butylamine within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure all containers are properly grounded and bonded when transferring the material to prevent static discharge.

  • Use spark-proof tools and explosion-proof equipment due to the highly flammable nature of n-Butylamine.

  • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Storage:

  • Store in a cool, dry, and well-ventilated area away from sources of ignition.

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Spill Response:

  • In the event of a spill, evacuate the area immediately.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Absorb the spill with an inert material such as sand or vermiculite and collect it in a suitable container for disposal.

  • Do not allow the chemical to enter drains.

Disposal:

  • Dispose of n-Butylamine and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations.

  • Do not pour down the drain.

  • Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.